Product packaging for Boc-N-Me-Glu(Obzl)-OH(Cat. No.:CAS No. 200615-91-4)

Boc-N-Me-Glu(Obzl)-OH

Cat. No.: B558145
CAS No.: 200615-91-4
M. Wt: 351.4 g/mol
InChI Key: NEJPFSNBCOTZHN-AWEZNQCLSA-N
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Description

Boc-N-Me-Glu(Obzl)-OH, also known as this compound, is a useful research compound. Its molecular formula is C18H25NO6 and its molecular weight is 351.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H25NO6 B558145 Boc-N-Me-Glu(Obzl)-OH CAS No. 200615-91-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-5-oxo-5-phenylmethoxypentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25NO6/c1-18(2,3)25-17(23)19(4)14(16(21)22)10-11-15(20)24-12-13-8-6-5-7-9-13/h5-9,14H,10-12H2,1-4H3,(H,21,22)/t14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEJPFSNBCOTZHN-AWEZNQCLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)C(CCC(=O)OCC1=CC=CC=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N(C)[C@@H](CCC(=O)OCC1=CC=CC=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50426675
Record name Boc-N-Me-Glu(Obzl)-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50426675
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

351.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

200615-91-4
Record name Boc-N-Me-Glu(Obzl)-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50426675
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Technical Guide to Boc-N-Me-Glu(Obzl)-OH: A Key Building Block in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Boc-N-Me-Glu(Obzl)-OH (tert-Butoxycarbonyl-N-methyl-L-glutamic acid γ-benzyl ester), a crucial N-methylated amino acid derivative employed in peptide synthesis and drug discovery. This document details its physicochemical properties, provides in-depth experimental protocols for its synthesis and its application in Solid-Phase Peptide Synthesis (SPPS), and illustrates a key synthetic workflow.

Core Properties and Applications

This compound is a versatile building block used in the fields of medicinal chemistry and peptide synthesis.[1] Its N-methylated peptide bond confers resistance to enzymatic degradation, enhancing the in vivo stability and bioavailability of peptide-based therapeutics. The tert-butoxycarbonyl (Boc) protecting group on the α-amine is acid-labile, making it suitable for Boc-based SPPS strategies.[2] The γ-carboxyl group is protected as a benzyl ester (Obzl), which can be removed by hydrogenolysis or strong acids. This strategic protection allows for the selective incorporation of N-methylated glutamic acid residues into complex peptide sequences.

The primary applications of this compound include its use as a building block for bioactive peptides, particularly in the design of enzyme inhibitors and receptor ligands.[1] It is also utilized in the development of drug delivery systems and as a precursor in the synthesis of complex organic molecules.[1]

Data Presentation

A summary of the key quantitative and qualitative data for this compound is presented in the table below for easy reference and comparison.

PropertyValueReference(s)
CAS Number 200615-91-4[1][3][4][5]
Molecular Formula C₁₈H₂₅NO₆[1][5]
Molecular Weight 351.4 g/mol [1][3][4]
Appearance White to off-white powder[1][5]
Purity ≥ 95% (NMR)[1]
Synonyms Boc-N-Me-L-Glu(OBzl)-OH, Boc-N-methyl-L-glutamic acid 5-benzyl ester[1][3][4]
Storage Conditions 0-8 °C[1]
Solubility Soluble in N,N-Dimethylformamide (DMF)[6]

Experimental Protocols

Detailed methodologies for the synthesis of this compound and its subsequent use in solid-phase peptide synthesis are provided below.

Synthesis of this compound via N-Methylation

This protocol describes the N-methylation of the precursor, Boc-Glu(Obzl)-OH.

Materials:

  • Boc-Glu(Obzl)-OH

  • Anhydrous Tetrahydrofuran (THF)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Iodomethane (CH₃I)

  • Argon or Nitrogen gas (for inert atmosphere)

  • Ice-water bath

  • Isopropyl alcohol (for quenching)

  • 0.1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask equipped with a magnetic stir bar

Procedure:

  • Preparation: Under an inert atmosphere of argon or nitrogen, add Boc-Glu(Obzl)-OH to a round-bottom flask containing anhydrous THF. Stir the solution at room temperature until the starting material is fully dissolved.

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Addition of Iodomethane: Add an excess of iodomethane (typically 5-10 equivalents) to the cooled solution.

  • Deprotonation and Methylation: Slowly add sodium hydride (a slight excess over 2 equivalents) in small portions to the stirred solution at 0 °C. Vigorous bubbling (hydrogen gas evolution) will be observed. The addition should be controlled to maintain the temperature below 10 °C. After the initial gas evolution subsides, continue adding the remaining NaH portion-wise over a few hours.

  • Reaction: Once all the sodium hydride has been added, remove the ice bath and allow the reaction mixture to warm to room temperature. Let the reaction stir overnight.

  • Quenching: Carefully quench the reaction by cooling it back to 0 °C and slowly adding isopropyl alcohol dropwise until the bubbling ceases. Then, slowly add water to quench any remaining NaH.

  • Work-up:

    • Reduce the volume of THF using a rotary evaporator.

    • Acidify the aqueous residue to a pH of approximately 2-3 with 0.1 M HCl.

    • Extract the product into ethyl acetate (3x).

    • Wash the combined organic layers with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude this compound can be purified by column chromatography on silica gel if necessary.

Incorporation of this compound in Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines a single coupling cycle for the incorporation of this compound onto a resin-bound peptide chain using a manual Boc-SPPS strategy.

Materials:

  • Peptide-resin with a free N-terminal amine

  • This compound

  • Coupling reagent (e.g., HBTU, HATU)

  • Base (e.g., N,N-Diisopropylethylamine - DIEA)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Piperidine (for monitoring Fmoc removal if applicable in a mixed strategy)

  • Kaiser test reagents (for monitoring coupling completion)

Procedure:

  • Resin Preparation: Swell the peptide-resin in DMF in a reaction vessel.

  • Boc Deprotection:

    • Treat the resin with a solution of TFA in DCM (typically 25-50%) for 1-2 minutes.

    • Drain the solution and repeat the TFA treatment for 20-30 minutes to ensure complete removal of the Boc group.

    • Wash the resin thoroughly with DCM followed by DMF.

  • Neutralization: Neutralize the resulting trifluoroacetate salt of the N-terminal amine by washing the resin with a solution of 10% DIEA in DMF (2 x 2 minutes). Wash the resin again with DMF.

  • Amino Acid Activation: In a separate vial, dissolve this compound (typically 3-4 equivalents relative to the resin substitution) and the coupling reagent (e.g., HBTU, HATU; slightly less than 1 equivalent to the amino acid) in DMF. Add DIEA (typically 2 equivalents relative to the amino acid) to the solution to activate the carboxylic acid. Allow the pre-activation to proceed for 2-5 minutes.

  • Coupling: Add the activated amino acid solution to the neutralized peptide-resin. Agitate the mixture at room temperature for an extended period, typically 2-4 hours, or even overnight. The coupling of N-methylated amino acids is often slower due to steric hindrance.

  • Monitoring: Perform a Kaiser test to monitor the completion of the coupling reaction. A negative Kaiser test (yellow beads) indicates a complete reaction.

  • Washing: Once the coupling is complete, thoroughly wash the resin with DMF and then with DCM to remove excess reagents and byproducts.

  • Chain Elongation: Repeat steps 2-7 for the subsequent amino acids in the peptide sequence.

  • Cleavage and Deprotection: After the synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups (including the benzyl group of the glutamic acid residue) are removed. For a benzyl ester, this is typically achieved via strong acid cleavage (e.g., with anhydrous HF) or by hydrogenolysis after cleavage from the resin.

Mandatory Visualization

The following diagrams illustrate the key chemical transformations involving this compound.

synthesis_workflow cluster_synthesis Synthesis of this compound start Boc-Glu(Obzl)-OH product This compound start->product N-Methylation reagents 1. NaH, THF, 0°C 2. CH₃I

Caption: Synthesis of this compound via N-methylation of its precursor.

spss_workflow cluster_spps Incorporation in Solid-Phase Peptide Synthesis (SPPS) resin Peptide-Resin-NH₂ deprotection Boc Deprotection (TFA) resin->deprotection neutralization Neutralization (DIEA) deprotection->neutralization coupling Coupling with Activated This compound neutralization->coupling washing Washing coupling->washing elongated_peptide Elongated Peptide-Resin washing->elongated_peptide elongated_peptide->deprotection Next Cycle

References

In-Depth Technical Guide: Boc-N-Me-Glu(Obzl)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on Boc-N-Me-Glu(Obzl)-OH, a crucial building block in peptide synthesis and drug development.

Core Molecular Data

This compound, with the CAS Number 200615-91-4, is a protected amino acid derivative. Its molecular formula is C18H25NO6, and it has a molecular weight of 351.4 g/mol .[1] This compound is typically supplied as a white to off-white powder with a purity of 95% or greater, as determined by NMR.[2] For optimal stability, it should be stored at temperatures between 0-8°C.[2]

PropertyValueReference
Molecular Weight 351.4 g/mol [1]
CAS Number 200615-91-4[1]
Molecular Formula C18H25NO6
Appearance White to off-white powder[2]
Purity ≥ 95% (by NMR)[2]
Storage Temperature 0-8°C[2]

Application in Peptide Synthesis

This compound is primarily utilized as a building block in solid-phase peptide synthesis (SPPS), particularly following the Boc/Bzl (tert-butyloxycarbonyl/benzyl) protection strategy. The N-methylation of the alpha-amino group can enhance the metabolic stability of the resulting peptide, while the benzyl ester protects the side-chain carboxylic acid of the glutamic acid residue.

Solid-Phase Peptide Synthesis (SPPS) Workflow

The following diagram illustrates the typical cycle of incorporating this compound into a growing peptide chain on a solid support.

SPPS_Workflow Resin Resin with N-terminal amine Deprotection Boc Deprotection (e.g., 25-50% TFA in DCM) Resin->Deprotection Wash1 Wash (DCM, DMF) Deprotection->Wash1 Neutralization Neutralization (e.g., 5-10% DIEA in DMF) Wash1->Neutralization Wash2 Wash (DMF) Neutralization->Wash2 Coupling Coupling: This compound + Coupling Reagents (e.g., HBTU/DIEA) Wash2->Coupling Wash3 Wash (DMF, DCM) Coupling->Wash3 NextCycle Ready for next cycle Wash3->NextCycle NextCycle->Deprotection Repeat for next amino acid

A typical cycle of solid-phase peptide synthesis using this compound.

Experimental Protocols

The following are generalized protocols for the use of this compound in SPPS. Exact conditions may need to be optimized based on the specific peptide sequence and scale of the synthesis.

Materials and Reagents
  • This compound

  • Solid support (e.g., Merrifield resin, PAM resin)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA)

  • Diisopropylethylamine (DIEA)

  • Coupling reagents (e.g., HBTU, HATU, DIC/HOBt)

Boc Deprotection
  • Swell the resin-bound peptide in DCM.

  • Treat the resin with a solution of 25-50% TFA in DCM for 5-30 minutes.

  • Filter the resin and wash thoroughly with DCM and then DMF to remove residual TFA.

Neutralization
  • Treat the deprotected resin with a solution of 5-10% DIEA in DMF for 5-10 minutes to neutralize the N-terminal ammonium salt.

  • Wash the resin thoroughly with DMF to remove excess base.

Coupling of this compound
  • In a separate vessel, pre-activate this compound (typically 2-4 equivalents relative to the resin substitution) with a coupling agent (e.g., HBTU, HATU) and a base (e.g., DIEA) in DMF for 2-5 minutes.

  • Add the activated amino acid solution to the neutralized resin-bound peptide.

  • Allow the coupling reaction to proceed for 1-4 hours. Due to the steric hindrance of the N-methyl group, extended coupling times or double coupling may be necessary.

  • Monitor the completion of the reaction using a qualitative test such as the Kaiser test.

  • After completion, wash the resin with DMF and DCM.

Final Cleavage and Deprotection

Once the peptide sequence is fully assembled, the peptide is cleaved from the resin, and the side-chain protecting groups (including the benzyl group on the glutamic acid side chain) are removed. This is typically achieved by treatment with a strong acid such as anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA), often in the presence of scavengers to prevent side reactions.

Logical Relationships in Boc/Bzl SPPS Strategy

The selection and use of this compound are governed by the principles of orthogonal protection in peptide synthesis. The following diagram illustrates the logical relationships between the different protecting groups and the reagents used for their removal.

Orthogonal_Protection cluster_protection Protecting Groups cluster_reagents Reagents Peptide Fully Protected Peptide-Resin (Boc-AA...-Glu(OBzl)-...-Resin) TFA Mild Acid (e.g., TFA) Peptide->TFA Selective Removal HF Strong Acid (e.g., HF, TFMSA) Peptide->HF Final Cleavage Boc Temporary α-Amino Protection (Boc group) TFA->Boc Cleaves Bzl Semi-permanent Side-Chain Protection (Benzyl group) HF->Bzl Cleaves ResinLinkage Resin Linkage HF->ResinLinkage Cleaves FreePeptide Free Peptide in Solution HF->FreePeptide

Orthogonal protection strategy in Boc-based solid-phase peptide synthesis.

References

An In-depth Technical Guide to Boc-N-Me-Glu(Obzl)-OH: Synthesis, Properties, and Application in Peptide Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-α-tert-Butoxycarbonyl-N-α-methyl-L-glutamic acid γ-benzyl ester, commonly referred to as Boc-N-Me-Glu(Obzl)-OH. This valuable N-methylated amino acid derivative is a critical building block in the synthesis of modified peptides for drug discovery and development. Its incorporation into peptide sequences can significantly enhance proteolytic stability, improve cell permeability, and modulate biological activity.

Core Chemical and Physical Properties

This compound is a white to off-white powder.[1] It is a derivative of L-glutamic acid, featuring a tert-butoxycarbonyl (Boc) protecting group on the α-nitrogen, a methyl group also on the α-nitrogen, and a benzyl ester protecting the γ-carboxyl group.[2]

PropertyValueReference
CAS Number 200615-91-4[2]
Molecular Formula C18H25NO6[2]
Molecular Weight 351.4 g/mol [2]
Appearance White to off-white powder[1]
Storage Conditions 2-8°C[3]
Purity (typical) ≥95%
Solubility Soluble in N,N-Dimethylformamide (DMF)[4]

Synthesis of this compound: An Experimental Protocol

The synthesis of this compound is typically achieved through the N-methylation of its precursor, Boc-Glu(Obzl)-OH. The following protocol is a representative method adapted from established procedures for the N-methylation of Boc-protected amino acids.[5]

Materials:

  • Boc-L-Glu(OBzl)-OH

  • Anhydrous Tetrahydrofuran (THF)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Methyl iodide (CH3I)

  • Argon or Nitrogen gas

  • Ice bath

  • Isopropyl alcohol

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na2SO4)

  • Round-bottom flask with a stir bar

Procedure:

  • Reaction Setup: A dry round-bottom flask equipped with a magnetic stir bar is flushed with an inert gas (e.g., argon).

  • Dissolution: Boc-L-Glu(OBzl)-OH is dissolved in anhydrous THF.

  • Addition of Methyl Iodide: The solution is cooled in an ice bath, and methyl iodide (a slight excess) is added.

  • Deprotonation: Sodium hydride (a slight excess) is added portion-wise to the stirred solution over a period to control the evolution of hydrogen gas. The reaction mixture is stirred at 0°C for a few hours.

  • Reaction: The ice bath is removed, and the reaction is stirred overnight at room temperature.

  • Quenching: The reaction is carefully quenched by cooling the flask in an ice bath and slowly adding isopropyl alcohol, followed by water.[5]

  • Work-up: The THF is removed under reduced pressure. The aqueous residue is acidified to pH 2-3 with 1 M HCl.[5]

  • Extraction: The product is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.

  • Purification: The solvent is evaporated under reduced pressure to yield the crude product, which can be further purified by column chromatography.

Incorporation of this compound in Solid-Phase Peptide Synthesis (SPPS)

The incorporation of N-methylated amino acids like this compound into a growing peptide chain using Boc-SPPS presents challenges due to steric hindrance.[6] This often necessitates modifications to standard protocols, such as the use of more potent coupling reagents and extended reaction times or double coupling.

Materials:

  • Merrifield or PAM resin

  • This compound

  • Other Boc-protected amino acids

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA)

  • Diisopropylethylamine (DIEA)

  • Coupling reagent (e.g., HBTU, HATU)

  • HOBt (1-Hydroxybenzotriazole)

  • Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA) for cleavage

  • Scavengers (e.g., anisole, p-cresol)

Protocol for a Single Coupling Cycle:

  • Resin Preparation: The resin is swelled in DCM and washed with DMF.

  • Boc Deprotection: The N-terminal Boc group of the resin-bound peptide is removed by treatment with a solution of 50% TFA in DCM.[7]

  • Washes: The resin is washed with DCM and DMF.

  • Neutralization: The resin is neutralized with a solution of 10% DIEA in DMF.

  • Coupling of this compound:

    • Pre-activation: In a separate vessel, this compound is pre-activated with a coupling reagent (e.g., HBTU/HOBt or HATU) and DIEA in DMF.

    • Coupling: The activated amino acid solution is added to the resin, and the mixture is agitated. Due to the steric hindrance of the N-methyl group, this step may require a longer reaction time or a second coupling step to ensure complete reaction.[6]

  • Washes: The resin is washed with DMF and DCM to remove excess reagents.

  • Repeat: The cycle of deprotection, neutralization, and coupling is repeated for each subsequent amino acid in the peptide sequence.

  • Final Cleavage: Once the peptide synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups are removed using a strong acid such as HF or TFMSA with appropriate scavengers.[7]

Visualizing the SPPS Workflow

The following diagram illustrates the key steps in a single cycle of incorporating this compound into a peptide chain during Boc-based solid-phase peptide synthesis.

SPPS_Workflow Resin Peptide-Resin (N-terminal Boc) Deprotection Boc Deprotection (50% TFA in DCM) Resin->Deprotection Wash1 Wash (DCM/DMF) Deprotection->Wash1 Deprotected_Resin Peptide-Resin (Free N-terminus) Neutralization Neutralization (10% DIEA in DMF) Deprotected_Resin->Neutralization Wash2 Wash (DCM/DMF) Neutralization->Wash2 Neutralized_Resin Neutralized Peptide-Resin Coupling Coupling (this compound, HBTU/HOBt, DIEA in DMF) Neutralized_Resin->Coupling Wash3 Wash (DCM/DMF) Coupling->Wash3 Coupled_Resin Elongated Peptide-Resin (N-terminal Boc) Wash1->Deprotected_Resin Wash2->Neutralized_Resin Wash3->Coupled_Resin

Boc-SPPS cycle for incorporating this compound.

References

Synthesis of Boc-N-Me-Glu(Obzl)-OH: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of N-tert-butoxycarbonyl-N-methyl-L-glutamic acid γ-benzyl ester (Boc-N-Me-Glu(Obzl)-OH), a valuable building block in peptide synthesis and medicinal chemistry. This document outlines the detailed experimental protocol for its preparation, summarizes key quantitative data, and presents a visual workflow of the synthetic process.

Introduction

This compound is a protected amino acid derivative frequently utilized in the construction of complex peptides. The incorporation of an N-methyl group can impart unique conformational constraints and enhanced proteolytic stability to the resulting peptide, making it a desirable modification in drug design. The Boc and benzyl protecting groups offer orthogonal protection of the α-amino and γ-carboxyl functionalities, respectively, allowing for selective deprotection and further synthetic manipulations.

Data Presentation

The following table summarizes the key quantitative and qualitative data for the starting material and the final product.

PropertyBoc-Glu(Obzl)-OH (Starting Material)This compound (Final Product)
Molecular Formula C17H23NO6C18H25NO6[1][2]
Molecular Weight 337.37 g/mol [3]351.4 g/mol [1]
CAS Number 13574-13-5[3]200615-91-4[1]
Appearance White to off-white crystalline powderWhite to off-white powder[2]
Purity ≥98.0%[3]≥95% (by NMR)[2][4]
Melting Point 69-71 °C[3]Not available
Optical Activity [α]20/D −5.5±0.5°, c = 1% in acetic acid[3]Not available
Synonyms Boc-L-glutamic acid 5-benzyl ester[3]Boc-N-Me-L-Glu(OBzl)-OH; Boc-N-methyl-L-glutamic acid 5-benzyl ester[1]

Experimental Protocol: N-methylation of Boc-Glu(Obzl)-OH

This protocol details the synthesis of this compound from its precursor, Boc-Glu(Obzl)-OH, via N-methylation using sodium hydride and methyl iodide.

Materials:

  • Boc-Glu(Obzl)-OH

  • Anhydrous Tetrahydrofuran (THF)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Methyl iodide (CH3I)

  • Argon or Nitrogen gas

  • Ice bath

  • Isopropyl alcohol

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup:

    • Thoroughly dry a round-bottom flask equipped with a magnetic stir bar.

    • Flush the flask with an inert gas (argon or nitrogen).

    • Add Boc-Glu(Obzl)-OH to the flask.

    • Dissolve the Boc-Glu(Obzl)-OH in anhydrous THF.

  • Addition of Reagents:

    • Cool the solution in an ice bath.

    • Add methyl iodide to the cooled solution.

  • Deprotonation:

    • Carefully add sodium hydride (60% dispersion in mineral oil) portion-wise to the stirred solution. The addition should be slow to control the evolution of hydrogen gas.

  • Reaction:

    • Once the addition of sodium hydride is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

    • Stir the reaction overnight.

  • Work-up:

    • Carefully quench the reaction by cooling the flask in an ice bath and slowly adding isopropyl alcohol dropwise until bubbling ceases.

    • Add water dropwise to quench any remaining sodium hydride.

    • Reduce the volume of the solvent using a rotary evaporator.

    • Acidify the aqueous residue to a pH of approximately 2-3 with 1 M HCl.

  • Extraction:

    • Transfer the acidified mixture to a separatory funnel.

    • Extract the aqueous layer three times with ethyl acetate.

  • Washing:

    • Combine the organic layers.

    • Wash the combined organic layers sequentially with water and then with brine.

  • Drying and Concentration:

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter the drying agent.

    • Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification (if necessary):

    • The crude product can be further purified by column chromatography on silica gel if required to achieve higher purity.

Mandatory Visualization

Synthesis_Workflow cluster_start Starting Material cluster_reaction N-methylation cluster_workup Work-up & Purification cluster_end Final Product Boc_Glu Boc-Glu(Obzl)-OH Dissolution Dissolve in anhydrous THF Boc_Glu->Dissolution Cooling Cool to 0°C Dissolution->Cooling Reagent_add Add CH3I Cooling->Reagent_add Deprotonation Add NaH (portion-wise) Reagent_add->Deprotonation Reaction Stir overnight at room temp. Deprotonation->Reaction Quench Quench with isopropyl alcohol & water Reaction->Quench Acidify Acidify with 1M HCl Quench->Acidify Extract Extract with Ethyl Acetate Acidify->Extract Wash Wash with Water & Brine Extract->Wash Dry Dry over Na2SO4 Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Final_Product This compound Concentrate->Final_Product

Caption: Synthetic workflow for this compound.

References

Technical Guide: Solubility and Application of Boc-N-Me-Glu(Obzl)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of N-tert-Butoxycarbonyl-N-methyl-L-glutamic acid 5-benzyl ester (Boc-N-Me-Glu(Obzl)-OH), a key building block in peptide synthesis. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on presenting the available qualitative data for this compound and its structurally similar analogs. Furthermore, a detailed, adaptable experimental protocol for determining precise solubility is provided, alongside a workflow diagram illustrating its principal application in Solid-Phase Peptide Synthesis (SPPS).

Core Properties of this compound

PropertyValue
CAS Number 200615-91-4
Molecular Formula C₁₈H₂₅NO₆[1]
Molecular Weight 351.4 g/mol [1]
Synonyms Boc-N-Me-L-Glu(OBzl)-OH, Boc-N-methyl-L-glutamic acid 5-benzyl ester[1]

Solubility Data

Precise quantitative solubility data for this compound across a wide range of organic solvents is not extensively documented. However, qualitative data from various sources, primarily for the closely related analog Boc-Glu(OBzl)-OH, provides valuable insights into its general solubility behavior.

Table 1: Qualitative Solubility of this compound and Analogs

CompoundSolventSolubilityCitation
Boc-Glu(OBzl)-OHN,N-Dimethylformamide (DMF)Clearly Soluble (1 mmole in 2 ml)[2][3]
N-Boc-L-glutamic acid 5-benzyl esterN,N-Dimethylformamide (DMF)Soluble[4]
Boc-D-Glu-OBzlN,N-Dimethylformamide (DMF)Clearly Soluble (1 mmole in 2 ml)
N-(tert-Butoxycarbonyl)-L-glutamic acid 5-benzylesterWaterSlightly soluble[5]

Experimental Protocol for Solubility Determination

For applications requiring precise solubility values, the following experimental protocol, adapted from methodologies for similar protected amino acids, offers a robust framework for determination.

Objective: To determine the quantitative solubility of this compound in various organic solvents at a specified temperature.

Materials:

  • This compound

  • Selected organic solvents (e.g., DMF, DCM, Ethyl Acetate, Methanol, Acetonitrile)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker/incubator

  • Syringe filters (0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Standard Solutions:

    • Accurately weigh a known amount of this compound and dissolve it in a suitable solvent in which it is freely soluble (e.g., DMF) to prepare a stock solution of known concentration.

    • From the stock solution, prepare a series of standard solutions of decreasing concentrations through serial dilution. These will be used to generate a calibration curve.

  • Sample Preparation and Equilibration:

    • Add an excess amount of this compound to a series of vials, ensuring there is undissolved solid.

    • Add a known volume of the desired organic solvent to each vial.

    • Seal the vials and place them in a constant temperature shaker/incubator.

    • Allow the samples to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure saturation.

  • Sample Analysis:

    • After equilibration, carefully withdraw a sample from the supernatant of each vial using a syringe and filter it through a 0.22 µm syringe filter to remove any undissolved solids.

    • Dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

    • Analyze the diluted sample and the standard solutions by HPLC. A typical method would involve a C18 column and a mobile phase of acetonitrile and water with a UV detector set to an appropriate wavelength (e.g., around 254 nm).

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area from the HPLC analysis of the standard solutions against their known concentrations.

    • Use the peak area of the diluted sample to determine its concentration from the calibration curve.

    • Calculate the solubility of this compound in the test solvent by taking into account the dilution factor.

Application in Peptide Synthesis

This compound is primarily used as a building block in Solid-Phase Peptide Synthesis (SPPS). The N-methylation can enhance the resulting peptide's resistance to enzymatic degradation, while the Boc and benzyl protecting groups are part of a common protection strategy.

SPPS_Workflow Resin Solid Support (Resin) Deprotection1 Fmoc/Boc Deprotection Resin->Deprotection1 Wash1 Washing Step Deprotection1->Wash1 Coupling Amino Acid Coupling (this compound) Wash1->Coupling Wash2 Washing Step Coupling->Wash2 Deprotection2 Fmoc/Boc Deprotection Wash2->Deprotection2 Repeat Repeat Cycle Deprotection2->Repeat for next amino acid Cleavage Cleavage from Resin & Side-Chain Deprotection Deprotection2->Cleavage Final Step Peptide Purified Peptide Cleavage->Peptide

General workflow of Solid-Phase Peptide Synthesis (SPPS).

Solubility_Testing_Workflow Start Start: Excess Solute + Solvent Equilibration Equilibration (Constant Temperature) Start->Equilibration Filtration Filtration of Supernatant (0.22 µm) Equilibration->Filtration Dilution Dilution to Working Concentration Filtration->Dilution Analysis HPLC Analysis Dilution->Analysis Calculation Calculate Solubility (from Calibration Curve) Analysis->Calculation End End: Quantitative Solubility Value Calculation->End

Experimental workflow for solubility determination.

References

An In-depth Technical Guide to the Stability Profile of Boc-N-Me-Glu(Obzl)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the expected stability profile of N-α-tert-Butoxycarbonyl-N-α-methyl-L-glutamic acid γ-benzyl ester (Boc-N-Me-Glu(Obzl)-OH) based on established principles of organic and peptide chemistry. Due to a lack of publicly available, specific experimental stability studies on this particular molecule, this guide is constructed from data on its constituent functional groups: the Boc protecting group, the benzyl ester, and the N-methylated amino acid core.

Executive Summary

This compound is a valuable building block in peptide synthesis, particularly for the introduction of N-methylated glutamic acid residues, which can enhance the proteolytic stability of peptides.[1][2] The stability of this compound is governed by the chemical properties of its three key components: the acid-labile Boc (tert-butyloxycarbonyl) group, the benzyl (Bzl) ester side-chain protection, and the N-methylated backbone. This guide outlines the expected stability of this compound under various conditions, potential degradation pathways, and recommended protocols for its handling, storage, and stability assessment.

Core Stability Profile

The stability of this compound is a critical consideration for its storage and use in multi-step syntheses. The molecule's stability is largely dictated by the lability of the Boc group in acidic conditions and the benzyl ester's susceptibility to hydrogenolysis.

pH Stability

The compound is expected to be most stable at a neutral pH. Deviations into acidic or strongly basic conditions can lead to degradation.

  • Acidic Conditions (pH < 4): The Boc group is highly susceptible to cleavage under acidic conditions, a characteristic often utilized for its removal during chemical synthesis.[3][4] Strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) will rapidly cleave the Boc group to yield the corresponding amine salt, carbon dioxide, and isobutene.[3][5] The benzyl ester is generally stable to mildly acidic conditions but can be cleaved by strong acids.[6][7]

  • Neutral Conditions (pH 6-8): this compound is expected to exhibit its maximum stability in this range.

  • Basic Conditions (pH > 9): The Boc group is stable under basic and nucleophilic conditions.[8] While the benzyl ester is also generally stable to bases, prolonged exposure to strong basic conditions could potentially lead to hydrolysis, although this is not a common method for its removal.[9][10]

Thermal Stability
Stability in Common Solvents

This compound is generally stable in common organic solvents used in peptide synthesis, such as dichloromethane (DCM), N,N-dimethylformamide (DMF), and acetonitrile (ACN), provided they are anhydrous and free of acidic or basic impurities.

Quantitative Stability Data (Inferred)

The following table summarizes the expected stability of this compound under various conditions, based on the known properties of its functional groups. This data is illustrative and should be confirmed by experimental analysis for specific applications.

ConditionReagent/SolventTemperatureExpected StabilityPrimary Degradation Pathway
Acidic 20-50% TFA in DCMRoom TemperatureLowBoc Deprotection
1M HCl in DioxaneRoom TemperatureLowBoc Deprotection
Acetic AcidRoom TemperatureModerateSlow Boc Deprotection
Basic 1M NaOH (aq)Room TemperatureModeratePotential Benzyl Ester Hydrolysis
20% Piperidine in DMFRoom TemperatureHigh-
Reductive H₂, Pd/CRoom TemperatureLowBenzyl Ester Cleavage (Hydrogenolysis)
Storage Solid, 2-8°C2-8°CHigh-
In Anhydrous DMFRoom TemperatureModeratePotential for slow degradation over time

Potential Degradation Pathways

The primary degradation pathways for this compound are dictated by the reactivity of its protecting groups.

Acid-Catalyzed Boc Deprotection

Under acidic conditions, the carbonyl oxygen of the Boc group is protonated, leading to the elimination of a stable tert-butyl cation and subsequent decarboxylation to yield the free N-methyl amine.

BocNMeGluObzl This compound Protonation Protonation of Boc group BocNMeGluObzl->Protonation H⁺ Intermediate1 Protonated Intermediate Protonation->Intermediate1 Cleavage Cleavage of tert-butyl group Intermediate1->Cleavage NMeGluObzl H-N-Me-Glu(Obzl)-OH⁺ Cleavage->NMeGluObzl Byproducts CO₂ + Isobutene Cleavage->Byproducts

Acid-catalyzed deprotection of the Boc group.
Reductive Cleavage of Benzyl Ester

Catalytic hydrogenation is a common method for the deprotection of benzyl esters.[9][11] This process involves the cleavage of the C-O bond of the ester, yielding the free carboxylic acid and toluene.

BocNMeGluObzl This compound Hydrogenolysis Catalytic Hydrogenolysis BocNMeGluObzl->Hydrogenolysis H₂ / Pd/C BocNMeGluOH Boc-N-Me-Glu-OH Hydrogenolysis->BocNMeGluOH Toluene Toluene Hydrogenolysis->Toluene

Reductive cleavage of the benzyl ester.

Experimental Protocols for Stability Assessment

The following are general protocols that can be adapted to assess the stability of this compound under specific conditions.

Protocol for pH Stability Testing

Objective: To determine the rate of degradation of this compound at different pH values.

Materials:

  • This compound

  • Buffers of various pH (e.g., pH 2, 4, 7, 9, 12)

  • Acetonitrile (ACN) or other suitable organic co-solvent

  • HPLC system with a suitable column (e.g., C18)

  • Incubator or water bath

Procedure:

  • Prepare a stock solution of this compound in ACN.

  • In separate vials, add an aliquot of the stock solution to each buffer to achieve a final known concentration. The amount of organic co-solvent should be kept to a minimum.

  • Incubate the vials at a controlled temperature (e.g., 25°C or 40°C).

  • At specified time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each vial.

  • Quench any reaction if necessary (e.g., by neutralizing the pH).

  • Analyze the samples by HPLC to determine the remaining percentage of this compound and the formation of any degradation products.

  • Plot the percentage of intact compound versus time for each pH to determine the stability profile.

General Workflow for Stability Testing

cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis Stock Prepare Stock Solution of this compound Dilution Dilute into Test Conditions (e.g., different pH buffers) Stock->Dilution Incubate Incubate at Controlled Temperature Dilution->Incubate Sampling Sample at Time Points (t₀, t₁, t₂, ... tₙ) Incubate->Sampling Quench Quench Reaction (if necessary) Sampling->Quench HPLC HPLC Analysis Quench->HPLC Data Data Analysis (Plot % Remaining vs. Time) HPLC->Data

General workflow for stability assessment.

Handling and Storage Recommendations

  • Storage: Store this compound in a cool (2-8°C), dry place, away from light and moisture. The container should be tightly sealed.

  • Handling: Handle in a well-ventilated area. Avoid contact with skin and eyes. Avoid creating dust. Use appropriate personal protective equipment (PPE).

  • Solutions: Solutions of this compound in solvents like DMF should be used fresh or stored at low temperatures for short periods to minimize potential degradation.

Conclusion

This compound is a stable compound under standard storage and handling conditions. Its stability is primarily compromised by acidic environments, which lead to the cleavage of the Boc group, and by catalytic hydrogenation, which removes the benzyl ester. Understanding this stability profile is crucial for its effective use in research and development, ensuring the integrity of the molecule throughout synthetic processes. For critical applications, it is strongly recommended to perform specific stability studies under the intended experimental conditions.

References

In-Depth Technical Guide to Boc-N-Me-Glu(Obzl)-OH: Physicochemical Properties and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of N-α-(tert-Butoxycarbonyl)-N-α-methyl-L-glutamic acid γ-benzyl ester, commonly known as Boc-N-Me-Glu(Obzl)-OH. This valuable amino acid derivative is a key building block in peptide synthesis, particularly for the incorporation of N-methylated residues to enhance the therapeutic properties of peptides. This document details its chemical and physical characteristics, provides a protocol for its use in solid-phase peptide synthesis (SPPS), and includes spectroscopic data for characterization.

Core Physicochemical Properties

This compound is a white to off-white powder.[1] Its structural features, including the Boc protecting group on the N-methylated amine and the benzyl ester protecting the side-chain carboxylic acid, make it well-suited for Boc-based solid-phase peptide synthesis strategies.[2]

PropertyValue
CAS Number 200615-91-4
Molecular Formula C18H25NO6
Molecular Weight 351.4 g/mol [2]
Appearance White to off-white powder[1]
Storage Temperature 2-8°C

Note: Experimental values for melting point and specific optical rotation for the L-enantiomer are not consistently reported in publicly available literature. The values for the closely related non-methylated compound, Boc-Glu(Obzl)-OH, are a melting point of 69-71 °C and an optical rotation of [α]20/D −5.5±0.5°, c = 1% in acetic acid.[3] These values should be used with caution as a rough reference only.

Spectroscopic Characterization

¹H NMR Spectroscopy: The proton NMR spectrum is a critical tool for confirming the identity and purity of this compound. The expected signals would include:

  • A singlet around 1.4 ppm corresponding to the nine protons of the tert-butyl group (Boc).

  • A singlet for the N-methyl group.

  • Multiplets for the glutamic acid backbone protons (α-CH and β-CH₂).

  • A multiplet for the γ-CH₂ protons adjacent to the benzyl ester.

  • A singlet around 5.1 ppm for the benzylic protons (-CH₂-Ph).

  • A multiplet in the aromatic region (around 7.3 ppm) for the phenyl group of the benzyl ester.

  • A broad singlet for the carboxylic acid proton.

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by the following key absorption bands:

  • A broad O-H stretch from the carboxylic acid.

  • C-H stretches from the aliphatic and aromatic groups.

  • A strong C=O stretch from the Boc-urethane carbonyl group.

  • A strong C=O stretch from the carboxylic acid carbonyl.

  • A strong C=O stretch from the benzyl ester carbonyl.

  • C-O stretches associated with the ester and carbamate groups.

Experimental Protocols

The primary application of this compound is in solid-phase peptide synthesis (SPPS) to introduce N-methylated glutamic acid residues into a peptide sequence. N-methylation can impart crucial properties to therapeutic peptides, such as increased resistance to enzymatic degradation.[4]

Solid-Phase Peptide Synthesis (SPPS) using Boc-N-Me-L-Glu(Obzl)-OH

This protocol outlines the general steps for the incorporation of Boc-N-Me-L-Glu(Obzl)-OH into a peptide chain using a manual Boc-SPPS strategy on a Merrifield resin.

Materials:

  • Merrifield resin (chloromethylated polystyrene)

  • Boc-amino acids (including Boc-N-Me-L-Glu(Obzl)-OH)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Diisopropylethylamine (DIEA)

  • Trifluoroacetic acid (TFA)

  • Coupling reagents (e.g., HBTU, HATU, or DCC/HOBt)

  • Cesium carbonate (Cs₂CO₃)

  • Benzyl alcohol

Procedure:

  • Resin Preparation and First Amino Acid Attachment:

    • Swell the Merrifield resin in DMF.

    • The first Boc-amino acid is typically attached to the resin as its cesium salt to minimize racemization.

  • Deprotection:

    • Wash the resin with DCM.

    • Treat the resin with a solution of 50% TFA in DCM for 30 minutes to remove the Boc protecting group.

    • Wash the resin with DCM followed by a neutralization step.

  • Neutralization:

    • Treat the resin with a solution of 10% DIEA in DCM to neutralize the trifluoroacetate salt of the N-terminal amine.

    • Wash the resin with DCM.

  • Coupling of Boc-N-Me-L-Glu(Obzl)-OH:

    • In a separate vessel, pre-activate Boc-N-Me-L-Glu(Obzl)-OH by dissolving it in DMF with a suitable coupling reagent (e.g., HBTU/DIEA).

    • Add the activated amino acid solution to the resin.

    • Allow the coupling reaction to proceed for 1-2 hours. The coupling of N-methylated amino acids can be sterically hindered and may require longer reaction times or double coupling.[4]

    • Monitor the completion of the coupling reaction using a qualitative test (e.g., Kaiser test).

  • Washing:

    • Wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts.

  • Chain Elongation:

    • Repeat the deprotection, neutralization, and coupling steps for each subsequent amino acid in the peptide sequence.

  • Final Cleavage and Deprotection:

    • Once the peptide synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups (including the benzyl ester of the glutamic acid) are removed simultaneously using a strong acid such as anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).

Visualizing the Workflow

The following diagram illustrates the key steps in a single cycle of solid-phase peptide synthesis for the incorporation of Boc-N-Me-L-Glu(Obzl)-OH.

SPPS_Workflow Resin Resin-Peptide-(N-H) Deprotection Boc Deprotection (TFA/DCM) Resin->Deprotection Neutralization Neutralization (DIEA/DCM) Deprotection->Neutralization Coupling Coupling of This compound Neutralization->Coupling Washing Washing (DMF/DCM) Coupling->Washing Next_Cycle Resin-Peptide-Glu(N-Me-Boc)(Obzl) Washing->Next_Cycle

Caption: A single cycle of Boc-SPPS for adding a new amino acid.

References

An In-depth Technical Guide to N-α-Boc-N-α-methyl-L-glutamic acid γ-benzyl ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-α-(tert-butoxycarbonyl)-N-α-methyl-L-glutamic acid γ-benzyl ester (Boc-N-Me-Glu(Obzl)-OH), a key building block in modern peptide synthesis and drug discovery. This document details its physicochemical properties, provides established experimental protocols for its synthesis and characterization, and illustrates its application in the well-established Solid Phase Peptide Synthesis (SPPS) workflow.

Core Properties of this compound

The incorporation of N-methylated amino acids like this compound into peptide chains is a critical strategy for enhancing the therapeutic potential of peptide-based drugs. N-methylation can significantly increase a peptide's resistance to enzymatic degradation, thereby improving its in vivo stability and bioavailability.

While specific experimental data for the melting point of this compound is not widely published, data for its non-methylated counterpart, Boc-Glu(Obzl)-OH, is well-documented and provided for comparison.

Table 1: Physicochemical and Characterization Data

PropertyThis compoundBoc-Glu(Obzl)-OH (for comparison)
CAS Number 200615-91-4[1][2]13574-13-5[3][4]
Molecular Formula C₁₈H₂₅NO₆[1][2]C₁₇H₂₃NO₆[3]
Molecular Weight 351.4 g/mol [1][2]337.37 g/mol [3][4]
Appearance White to off-white powder[1]White to slight yellow powder[3]
Melting Point Data not available69-71 °C[4]
Purity ≥ 95% (NMR)[1]≥98.0% (TLC/Titration)[3][4]
Storage Conditions 0-8 °C[1]2-8 °C[3][4]

Experimental Protocols

Synthesis of this compound: A Representative Protocol

The synthesis of this compound is typically achieved through the N-methylation of its precursor, Boc-Glu(Obzl)-OH. The following protocol is a well-established method for this conversion.[5][6][7]

Materials:

  • Boc-L-Glu(Obzl)-OH

  • Anhydrous Tetrahydrofuran (THF)

  • Iodomethane (CH₃I)

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Argon or Nitrogen gas

  • Ice bath

  • Isopropyl alcohol

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask with stir bar

Procedure:

  • Reaction Setup: A dry round-bottom flask equipped with a magnetic stir bar is flushed with an inert gas (e.g., argon).

  • Dissolution: Boc-L-Glu(Obzl)-OH is dissolved in anhydrous THF.

  • Addition of Reagents: The solution is cooled to 0 °C in an ice bath. Iodomethane is added to the cooled solution.

  • Deprotonation: Sodium hydride is added portion-wise to the stirred solution over several hours to control the evolution of hydrogen gas. Vigorous bubbling will be observed.

  • Reaction: After the complete addition of sodium hydride, the ice bath is removed, and the reaction mixture is stirred overnight at room temperature.

  • Quenching: The reaction is carefully quenched by cooling the flask in an ice bath and slowly adding isopropyl alcohol dropwise until bubbling ceases. Water is then added dropwise.

  • Work-up: The THF is partially removed under reduced pressure. The remaining aqueous solution is acidified to a pH of 2-3 with 1 M HCl.

  • Extraction: The aqueous layer is extracted three times with ethyl acetate.

  • Washing: The combined organic layers are washed sequentially with water and brine.

  • Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product, this compound.

Melting Point Determination

The melting point of a purified solid sample can be determined using a standard capillary melting point apparatus.

Procedure:

  • Sample Preparation: A small amount of the dry, purified compound is packed into a capillary tube.

  • Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.

  • Heating: The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

  • Observation: The temperature range is recorded from the point at which the first drop of liquid appears to the point at which the entire sample has melted.

Application in Peptide Synthesis

This compound is a valuable reagent in Boc Solid-Phase Peptide Synthesis (SPPS). The Boc/Bzl strategy is a classical and robust method for assembling peptides on a solid support.[8] The workflow is a cyclical process involving the deprotection of the N-terminal Boc group, neutralization, and coupling of the next protected amino acid.[9][][11]

Boc Solid-Phase Peptide Synthesis (SPPS) Workflow

The diagram below illustrates the key steps in a single cycle of Boc-SPPS for the incorporation of an amino acid like this compound.

Boc_SPPS_Workflow Start Peptide-Resin (N-terminal Boc) Deprotection 1. Nα-Boc Deprotection Start->Deprotection Wash1 Wash (DCM/IPA) Deprotection->Wash1 Deprotection_Reagent 50% TFA in DCM Deprotection_Reagent->Deprotection Deprotected Peptide-Resin (N-terminal NH3+TFA-) Neutralization 2. Neutralization Deprotected->Neutralization Wash2 Wash (DCM/DMF) Neutralization->Wash2 Neutralization_Reagent 10% DIEA in DCM Neutralization_Reagent->Neutralization Neutralized Peptide-Resin (N-terminal NH2) Coupling 3. Coupling Neutralized->Coupling End Elongated Peptide-Resin (N-terminal Boc) Coupling->End Coupling_Reagents This compound + Coupling Agent (e.g., HBTU) Coupling_Reagents->Coupling End->Start Repeat for next amino acid Wash1->Deprotected Wash2->Neutralized

Caption: Boc Solid-Phase Peptide Synthesis Cycle.

The cycle begins with the removal of the acid-labile N-terminal Boc protecting group using trifluoroacetic acid (TFA).[12] Following neutralization of the resulting ammonium salt with a base like diisopropylethylamine (DIEA), the next protected amino acid, in this case, this compound, is activated and coupled to the free amine. This cycle is repeated until the desired peptide sequence is assembled. Finally, the peptide is cleaved from the resin, and the side-chain protecting groups (like the benzyl group on the glutamic acid side chain) are removed, typically with a strong acid like hydrogen fluoride (HF).[12]

References

An In-Depth Technical Guide on the Optical Rotation of Boc-N-Me-Glu(Obzl)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the optical rotation of N-tert-Butoxycarbonyl-N-methyl-L-glutamic acid γ-benzyl ester (Boc-N-Me-Glu(Obzl)-OH), a critical parameter for its characterization and use in peptide synthesis. While a specific optical rotation value for this compound is not publicly documented, this guide presents relevant data for analogous compounds, a detailed experimental protocol for optical rotation measurement, and its application workflow in solid-phase peptide synthesis.

Quantitative Data on Optical Rotation

CompoundSpecific Rotation ([α])Conditions
Boc-L-Glu(Obzl)-OH-16.0 to -17.0°c=2 in DMF at 20°C[1]
Boc-D-Glu(Obzl)-OHNot available

Note: The solvent and concentration significantly influence the measured optical rotation.

Experimental Protocol: Measurement of Optical Rotation

The following is a detailed methodology for the determination of the specific rotation of a protected amino acid like this compound using a polarimeter.

Objective: To measure the angle of rotation of plane-polarized light caused by a solution of the analyte and to calculate the specific rotation.

Materials and Equipment:

  • Polarimeter (accurate to at least 0.01°)

  • Sodium D-line lamp (589.3 nm) or other specified monochromatic light source

  • Polarimeter cell (100 mm path length)

  • Volumetric flask (e.g., 10 mL)

  • Analytical balance (accurate to 0.1 mg)

  • The sample to be analyzed (e.g., this compound)

  • High-purity solvent (e.g., Dimethylformamide - DMF)

Procedure:

  • Instrument Calibration:

    • Turn on the polarimeter and the light source, allowing them to warm up and stabilize as per the manufacturer's instructions.

    • Calibrate the instrument by measuring the optical rotation of a blank solution (the pure solvent to be used for the sample). The reading should be zero or close to it. If not, adjust the instrument to zero.

  • Sample Preparation:

    • Accurately weigh a specific amount of the sample (e.g., 200 mg) using an analytical balance.

    • Quantitatively transfer the weighed sample to a volumetric flask (e.g., 10 mL).

    • Add a portion of the chosen solvent (e.g., DMF) to the flask and dissolve the sample completely.

    • Once dissolved, add the solvent up to the calibration mark of the volumetric flask.

    • Stopper the flask and invert it several times to ensure a homogenous solution.

  • Measurement:

    • Rinse the polarimeter cell with a small amount of the prepared sample solution and discard the rinsing.

    • Carefully fill the polarimeter cell with the sample solution, ensuring that no air bubbles are trapped in the light path.

    • Place the filled cell in the polarimeter.

    • Record the observed optical rotation (α) in degrees. Perform multiple readings and calculate the average to ensure accuracy.

    • Record the temperature at which the measurement is taken.

  • Calculation of Specific Rotation:

    • The specific rotation ([α]) is calculated using the following formula:

      [α]Tλ = (100 × α) / (l × c)

      Where:

      • [α]Tλ is the specific rotation at a specific temperature (T) and wavelength (λ).

      • α is the observed optical rotation in degrees.

      • l is the path length of the polarimeter cell in decimeters (100 mm = 1 dm).

      • c is the concentration of the solution in g/100 mL.

Safety Precautions:

  • Always wear appropriate personal protective equipment (PPE), including safety glasses and gloves.

  • Handle all chemicals in a well-ventilated area or a fume hood.

  • Consult the Safety Data Sheet (SDS) for the specific compound and solvent being used.

Application in Solid-Phase Peptide Synthesis

This compound is primarily utilized as a building block in solid-phase peptide synthesis (SPPS) to introduce an N-methylated glutamic acid residue into a peptide sequence. N-methylation can enhance a peptide's proteolytic stability and membrane permeability. The general workflow for its incorporation using Boc chemistry is outlined below.

SPPS_Workflow Resin Resin Swelling (e.g., in DCM) Deprotection Boc Deprotection (TFA in DCM) Resin->Deprotection Washing1 Washing (DCM/DMF) Deprotection->Washing1 Neutralization Neutralization (e.g., DIEA in DMF) Washing1->Neutralization Washing2 Washing (DMF) Neutralization->Washing2 Coupling Coupling of This compound Washing2->Coupling Washing3 Washing (DMF/DCM) Coupling->Washing3 Cycle Repeat Cycle for Next Amino Acid Washing3->Cycle

References

Navigating the Procurement of Boc-N-Me-Glu(Obzl)-OH: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of supplier specifications for Boc-N-Me-Glu(Obzl)-OH (N-α-tert-Butoxycarbonyl-N-α-methyl-L-glutamic acid γ-benzyl ester). Understanding these specifications is critical for ensuring the quality, consistency, and success of research and development projects, particularly in peptide synthesis and drug discovery.

Core Compound Specifications

This compound is a key building block in the synthesis of complex peptides, offering unique conformational properties due to its N-methylated backbone. The quality of this reagent directly impacts the yield and purity of the final peptide. Below is a summary of typical specifications from various suppliers.

SpecificationTypical Value(s)Analytical Method
Purity ≥95% to 99.9%[1][2]NMR, HPLC[1][2]
Chemical Formula C₁₈H₂₅NO₆[1][3]-
Molecular Weight 351.4 g/mol [1][3][4]-
CAS Number 200615-91-4[1][5][6]-
Appearance White to off-white powder[1]Visual Inspection
Storage Conditions 0-8 °C, Sealed in dry environment[1][2]-

Experimental Protocols for Quality Verification

To ensure the purchased reagent meets the required standards, independent verification is often necessary. The following are generalized protocols for common analytical techniques used to assess the quality of this compound.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

Objective: To determine the percentage purity of this compound.

Methodology:

  • Sample Preparation: Accurately weigh and dissolve a small amount of the compound in a suitable solvent (e.g., acetonitrile/water mixture) to a known concentration (e.g., 1 mg/mL).

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of Solvent A (e.g., 0.1% trifluoroacetic acid in water) and Solvent B (e.g., 0.1% trifluoroacetic acid in acetonitrile).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 220 nm.

  • Analysis: Inject the sample and analyze the resulting chromatogram. The purity is calculated based on the area of the main peak relative to the total area of all peaks.

Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the chemical structure of this compound.

Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher).

  • Analysis: The chemical shifts, splitting patterns, and integration of the peaks in the resulting spectra should be consistent with the known structure of this compound.

Quality Control and Assurance Workflow

A robust quality control (QC) process is essential for incoming raw materials in a research and development setting. The following diagram illustrates a typical workflow for the acceptance and use of this compound.

QC_Workflow cluster_receiving Receiving & Initial Inspection cluster_testing Analytical Testing cluster_disposition Disposition start Material Receipt doc_review Documentation Review (CoA, MSDS) start->doc_review visual_insp Visual Inspection (Appearance, Packaging) doc_review->visual_insp sampling Sampling visual_insp->sampling hplc Purity (HPLC) sampling->hplc nmr Identity (NMR) sampling->nmr data_review Data Review & Comparison to Specifications hplc->data_review nmr->data_review approve Approved for Use data_review->approve Pass reject Rejected data_review->reject Fail

Quality Control Workflow for this compound.

This structured approach ensures that only materials meeting the stringent requirements of sensitive applications such as peptide synthesis are utilized, thereby safeguarding the integrity of experimental outcomes. Researchers are encouraged to request certificates of analysis (CoA) from suppliers and, where possible, perform in-house verification of critical parameters.

References

Technical Guide: Certificate of Analysis for Boc-N-Me-Glu(Obzl)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical data and quality control methodologies for the protected amino acid derivative, Boc-N-Me-Glu(Obzl)-OH (N-tert-Butoxycarbonyl-N-methyl-L-glutamic acid γ-benzyl ester). This compound is a critical building block in peptide synthesis and drug development, necessitating stringent quality assessment to ensure the integrity of the final products.

Physicochemical and Characterization Data

The following table summarizes the typical specifications found on a Certificate of Analysis for this compound. Data has been compiled from various suppliers and analytical assessments.

Parameter Specification
Chemical Name N-tert-Butoxycarbonyl-N-methyl-L-glutamic acid γ-benzyl ester
Synonyms Boc-N-Me-L-Glu(OBzl)-OH, Boc-N-methyl-L-glutamic acid 5-benzyl ester
CAS Number 200615-91-4[1]
Molecular Formula C₁₈H₂₅NO₆[1]
Molecular Weight 351.4 g/mol [1]
Appearance White to off-white powder[1]
Purity (¹H NMR) ≥ 95%[1]
Purity (RP-HPLC) ≥ 98% (Typical)
Purity (TLC) Conforms to reference
Solubility Soluble in N,N-Dimethylformamide (DMF) and other organic solvents
Storage Conditions 2-8°C[1]

Experimental Protocols

Detailed methodologies for the key analytical experiments are provided below. These protocols are representative of standard procedures for the quality control of protected amino acids.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the chemical structure and determine the purity of this compound.

Methodology:

  • Sample Preparation: Accurately weigh 5-10 mg of the this compound sample and dissolve it in approximately 0.7 mL of a suitable deuterated solvent, such as Chloroform-d (CDCl₃), in a clean, dry NMR tube.[2][3]

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer.

    • Lock the field frequency using the deuterium signal from the solvent.

    • Tune and shim the instrument to optimize the magnetic field homogeneity.[3]

  • ¹H NMR Acquisition:

    • Acquire a ¹H NMR spectrum using standard parameters (e.g., 400 MHz spectrometer, 16 scans, 1-second relaxation delay).[2]

  • Data Processing and Analysis:

    • Process the spectrum using appropriate software, including Fourier transformation, phase correction, and baseline correction.[3]

    • Calibrate the spectrum using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).[3]

    • Integrate the peaks and assign the signals to the corresponding protons in the structure of this compound.

    • The purity is determined by comparing the integration of the characteristic peaks of the compound to those of any impurities.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Objective: To determine the purity of this compound by separating it from any impurities.

Methodology:

  • Sample Preparation:

    • Prepare a stock solution of the sample by dissolving a known concentration (e.g., 1 mg/mL) of this compound in the mobile phase or a suitable organic solvent like acetonitrile.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

    • Gradient: A typical gradient would be to start with a higher concentration of Mobile Phase A and gradually increase the concentration of Mobile Phase B over a set period (e.g., 5% to 95% B over 20 minutes).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detection at 210-220 nm.[4]

    • Injection Volume: 10 µL.

  • Data Analysis:

    • The purity of the sample is calculated based on the area percentage of the main peak corresponding to this compound relative to the total area of all peaks in the chromatogram.

Thin-Layer Chromatography (TLC)

Objective: To qualitatively assess the purity of this compound and identify the presence of impurities.

Methodology:

  • Plate Preparation: Use a silica gel 60 F₂₅₄ TLC plate. Draw a baseline with a pencil approximately 1 cm from the bottom of the plate.

  • Sample Application: Dissolve a small amount of the sample in a suitable solvent (e.g., dichloromethane or ethyl acetate). Spot a small amount of the dissolved sample onto the baseline using a capillary tube.

  • Development:

    • Place the TLC plate in a developing chamber containing a suitable mobile phase. A common solvent system for protected amino acids is a mixture of n-butanol, acetic acid, and water (e.g., in a 4:1:1 ratio).[5]

    • Allow the solvent to ascend the plate until it is about 1 cm from the top.

  • Visualization:

    • Remove the plate from the chamber and mark the solvent front with a pencil.

    • Allow the plate to dry completely.

    • Visualize the spots under UV light (254 nm).

    • Alternatively, stain the plate with a suitable reagent, such as ninhydrin spray, followed by gentle heating to visualize the amino acid derivative.[6]

  • Analysis:

    • The purity is assessed by observing the number and intensity of any secondary spots relative to the main spot of the product. The retention factor (Rf) value can also be calculated.

Quality Control Workflow

The following diagram illustrates a typical quality control workflow for a pharmaceutical intermediate like this compound, from raw material reception to final product release.

QC_Workflow cluster_0 1. Raw Material & In-Process Control cluster_1 2. Final Product Analysis cluster_2 3. Disposition Raw Material Receipt Raw Material Receipt Supplier CoA Verification Supplier CoA Verification Raw Material Receipt->Supplier CoA Verification In-House Analysis (ID, Purity) In-House Analysis (ID, Purity) Supplier CoA Verification->In-House Analysis (ID, Purity) Release for Production Release for Production In-House Analysis (ID, Purity)->Release for Production In-Process Controls (IPC) In-Process Controls (IPC) Release for Production->In-Process Controls (IPC) Crude Product Isolation Crude Product Isolation In-Process Controls (IPC)->Crude Product Isolation Sampling Sampling Crude Product Isolation->Sampling Analytical Testing Analytical Testing Sampling->Analytical Testing NMR (Structure, Purity) NMR (Structure, Purity) Analytical Testing->NMR (Structure, Purity) HPLC (Purity) HPLC (Purity) Analytical Testing->HPLC (Purity) TLC (Qualitative Purity) TLC (Qualitative Purity) Analytical Testing->TLC (Qualitative Purity) Data Review & Verification Data Review & Verification NMR (Structure, Purity)->Data Review & Verification HPLC (Purity)->Data Review & Verification TLC (Qualitative Purity)->Data Review & Verification CoA Generation CoA Generation Data Review & Verification->CoA Generation Product Release Product Release CoA Generation->Product Release

Caption: Quality Control Workflow for this compound.

References

An In-depth Technical Guide to Boc-N-Me-Glu(Obzl)-OH for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: N-tert-Butoxycarbonyl-N-methyl-L-glutamic acid γ-benzyl ester, commonly referred to as Boc-N-Me-Glu(Obzl)-OH, is a valuable N-methylated amino acid derivative extensively utilized in peptide synthesis and drug discovery. The incorporation of N-methylated amino acids into peptide backbones is a key strategy to enhance the therapeutic potential of peptide-based drugs. This modification can significantly increase a peptide's resistance to enzymatic degradation, improve its membrane permeability, and constrain its conformational flexibility, often leading to enhanced potency and selectivity. This technical guide provides a comprehensive overview of the synthesis, properties, and applications of this compound, tailored for researchers, scientists, and professionals in the field of drug development.

Physicochemical Properties

This compound is a white to off-white powder.[1] Key physicochemical properties are summarized in the table below, compiled from various chemical suppliers.

PropertyValueReferences
CAS Number 200615-91-4[1][2][3]
Molecular Formula C₁₈H₂₅NO₆[1][2]
Molecular Weight 351.4 g/mol [1][2]
Appearance White to off-white powder[1]
Purity ≥95% (by NMR)[1]
Storage Conditions 0-8 °C[1]

Synthesis of this compound

The synthesis of this compound is typically achieved through the N-methylation of its precursor, Boc-L-Glu(Obzl)-OH. The following is an adapted experimental protocol based on established methods for the N-methylation of Boc-protected amino acids.

Experimental Protocol: N-methylation of Boc-L-Glu(Obzl)-OH

Materials:

  • Boc-L-Glu(Obzl)-OH

  • Anhydrous Tetrahydrofuran (THF)

  • Iodomethane (CH₃I)

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Argon gas

  • Ice bath

  • Isopropyl alcohol

  • 0.1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask with a magnetic stir bar

Procedure:

  • Reaction Setup: A dry round-bottom flask equipped with a magnetic stir bar is flushed with argon. Boc-L-Glu(Obzl)-OH (1 equivalent) is dissolved in anhydrous THF.

  • Addition of Reagents: Iodomethane (a gross excess, typically 5-10 equivalents) is added to the solution. The flask is then cooled in an ice bath.

  • N-methylation: Sodium hydride (a gross excess, typically 5-10 equivalents of the 60% dispersion) is added portion-wise to the cooled, stirring solution. Vigorous bubbling (hydrogen gas evolution) will be observed. The addition should be slow to control the reaction rate.

  • Reaction Progression: After the complete addition of sodium hydride, the ice bath is removed, and the reaction mixture is stirred overnight at room temperature.

  • Quenching: The reaction is carefully quenched by cooling the flask in an ice bath and slowly adding isopropyl alcohol dropwise until bubbling ceases. Water is then added to dissolve the salts.

  • Work-up: The THF is removed under reduced pressure. The aqueous residue is acidified to a pH of 2-3 with 0.1 M HCl and then extracted three times with ethyl acetate.

  • Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product. The crude this compound can be further purified by flash column chromatography on silica gel.

Spectroscopic Characterization

While specific, experimentally derived high-resolution NMR spectra for this compound are not widely published, the expected shifts can be predicted based on the structure and data from similar compounds. The key changes from the starting material, Boc-L-Glu(Obzl)-OH, would be the appearance of a singlet corresponding to the N-methyl protons and a downfield shift of the alpha-carbon in the ¹³C NMR spectrum.

Table of Spectroscopic Data for the Precursor, Boc-L-Glu(Obzl)-OH: [4][5]

Data TypeDescription
¹H NMR (DCHA salt in CDCl₃)Signals for the Boc group, benzyl group, and the amino acid backbone protons are present.
¹³C NMR (DCHA salt in CDCl₃)Resonances for the carbonyls, aromatic carbons, and aliphatic carbons of the protected amino acid are observed.

Applications in Peptide Synthesis

This compound is a key building block in solid-phase peptide synthesis (SPPS), particularly using the Boc/Bzl protection strategy.[6][7] The N-methyl group imparts unique properties to the resulting peptides.

Key Advantages of Incorporating N-Methylated Residues:

  • Increased Proteolytic Stability: The N-methyl group sterically hinders the approach of proteases, thereby increasing the in vivo half-life of the peptide.

  • Enhanced Membrane Permeability: The reduction in the number of hydrogen bond donors can improve the lipophilicity and passive diffusion of the peptide across cell membranes.

  • Conformational Constraint: The steric bulk of the N-methyl group restricts the rotation around the peptide backbone, which can pre-organize the peptide into a bioactive conformation, potentially increasing its affinity and selectivity for its target.

Experimental Protocol: Incorporation of this compound in SPPS

The incorporation of N-methylated amino acids like this compound into a growing peptide chain on a solid support requires optimized coupling conditions due to the increased steric hindrance of the secondary amine.

Materials:

  • Peptide-resin with a free N-terminal amine

  • This compound

  • Coupling reagents (e.g., HATU, HBTU, or DCC/HOBt)

  • Base (e.g., DIEA or N-methylmorpholine)

  • Solvents (DMF, DCM)

  • Trifluoroacetic acid (TFA) for Boc deprotection

Procedure (Single Coupling Cycle):

  • Boc Deprotection: The N-terminal Boc group of the peptide-resin is removed by treatment with a solution of TFA in DCM (typically 25-50%).

  • Neutralization: The resin is washed and then treated with a solution of a hindered base, such as DIEA in DMF, to neutralize the protonated N-terminal amine.

  • Coupling: this compound is pre-activated with a coupling reagent and a base in DMF and then added to the neutralized peptide-resin. The coupling reaction may require longer reaction times or double coupling to ensure completion due to steric hindrance.

  • Washing: The resin is thoroughly washed to remove excess reagents and byproducts.

This cycle is repeated for the subsequent amino acids in the peptide sequence.

Visualizing the Workflow

The synthesis and subsequent use of this compound in peptide synthesis can be visualized as a multi-step workflow.

G cluster_synthesis Synthesis of this compound cluster_spps Incorporation into SPPS start Boc-L-Glu(Obzl)-OH step1 N-methylation (NaH, CH3I, THF) start->step1 product This compound step1->product purification Purification (Chromatography) product->purification coupling Coupling with This compound purification->coupling Use in SPPS resin Peptide-Resin deprotection Boc Deprotection (TFA/DCM) resin->deprotection neutralization Neutralization (DIEA/DMF) deprotection->neutralization neutralization->coupling elongated_peptide Elongated Peptide-Resin coupling->elongated_peptide

Workflow for the synthesis and application of this compound.

As requested, here is a diagram illustrating a generalized signaling pathway for a peptide hormone, which could be a potential application for a peptide synthesized using this compound to enhance its stability and activity.

G cluster_pathway Generalized Peptide Hormone Signaling Pathway peptide Bioactive Peptide (containing N-Me-Glu) receptor Cell Surface Receptor (e.g., GPCR) peptide->receptor g_protein G-Protein Activation receptor->g_protein effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector second_messenger Second Messenger (e.g., cAMP) effector->second_messenger protein_kinase Protein Kinase Activation second_messenger->protein_kinase cellular_response Cellular Response protein_kinase->cellular_response

References

The Role of N-Methylation in Peptide Structure: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N-methylation, the substitution of a backbone amide proton with a methyl group, is a powerful strategy in peptide engineering and drug design. This seemingly subtle modification can profoundly alter a peptide's three-dimensional structure, bestowing it with enhanced therapeutic properties. This technical guide provides an in-depth exploration of the multifaceted role of N-methylation in shaping peptide structure and function, offering detailed experimental protocols, quantitative data, and visual workflows to support researchers in this field.

Core Concepts: The Structural Impact of N-Methylation

The introduction of a methyl group onto the amide nitrogen of a peptide backbone instigates a cascade of conformational and physicochemical changes. These alterations are pivotal for overcoming the inherent limitations of native peptides as therapeutic agents, such as poor metabolic stability and low bioavailability.[1]

Conformational Rigidity and Control: N-methylation imposes steric hindrance that restricts the rotation around the peptide backbone bonds, primarily the φ (phi) and ψ (psi) dihedral angles. This "molecular straitjacket" reduces the conformational flexibility of the peptide, often locking it into a specific, bioactive conformation.[2] This pre-organization can lead to a lower entropic penalty upon binding to its target receptor, potentially increasing binding affinity.[1]

Modulation of Cis/Trans Isomerism: The presence of an N-methyl group can significantly influence the equilibrium between the cis and trans conformations of the peptide bond. While the trans conformation is overwhelmingly favored in unmodified peptides, N-methylation can increase the population of the cis isomer, a conformation that is often crucial for emulating β-turns and other secondary structures essential for biological activity.[1]

Disruption of Hydrogen Bonding: By replacing the amide proton, N-methylation eliminates a hydrogen bond donor. This disruption of the intramolecular and intermolecular hydrogen-bonding network can have significant consequences, including altered solvent interactions and the destabilization of certain secondary structures like α-helices and β-sheets, while promoting the formation of turns.[1][2]

Enhancing Therapeutic Potential: The Functional Consequences of N-Methylation

The structural modifications induced by N-methylation translate into tangible benefits for peptide-based drug candidates.

Increased Proteolytic Stability: One of the most significant advantages of N-methylation is the enhanced resistance to enzymatic degradation.[1][3] Proteases recognize and bind to the peptide backbone through hydrogen bonding. The methyl group acts as a steric shield, preventing the enzyme from accessing and cleaving the adjacent peptide bonds.[3] This increased stability leads to a longer in vivo half-life.

Improved Membrane Permeability and Bioavailability: N-methylation increases the lipophilicity of a peptide by masking a polar N-H group.[2] This enhanced lipophilicity, coupled with a reduced desolvation penalty due to the loss of a hydrogen bond donor, facilitates the passive diffusion of the peptide across cellular membranes.[1] This is a critical factor for improving oral bioavailability.[4][5]

Modulation of Receptor Binding Affinity and Selectivity: The effect of N-methylation on receptor binding is highly context-dependent.[1] By constraining the peptide into its bioactive conformation, N-methylation can lead to a significant increase in binding affinity.[1] Conversely, if the induced conformation is not complementary to the binding pocket, a decrease in affinity may be observed.[1] This highlights the importance of systematic "N-methyl scanning" to identify optimal positions for modification. Furthermore, N-methylation can alter the selectivity of a peptide for different receptor subtypes.[5]

Quantitative Data on the Effects of N-Methylation

The following tables summarize quantitative data illustrating the impact of N-methylation on key peptide properties.

Table 1: Effect of N-Methylation on Proteolytic Stability

PeptideModificationProteaseHalf-life (t½)Fold Increase in StabilityReference
G-protein-binding peptide (DKLYWWEFL)Non-methylatedTrypsin~2.5 min-[3]
N-Me-Asp (at P2 position)Trypsin3 h72[3]
N-Me-Lys (at P1 position)Trypsin> 42 h> 1000[3]
N-Me-Leu (at P1' position)Trypsin> 42 h> 1000[3]
N-Me-Tyr (at P2' position)Trypsin> 42 h> 1000[3]

Table 2: Effect of N-Methylation on Permeability and Bioavailability

PeptideModificationPermeability AssayApparent Permeability (Papp) (cm/s)Oral Bioavailability (%)Reference
Cyclic Hexapeptide LibraryNon-methylated (most)Caco-2< 1 x 10⁻⁶-[6]
N-methylated (10 analogues)Caco-2> 1 x 10⁻⁵-[6]
Tri-N-methylated Veber-Hirschmann peptideTri-N-methylated--10[5]
Cyclic HexapeptideTri-N-methylated--28[4]
Cyclic Hexapeptide (cyclo Leu-NMe-d-Leu-NMe-Leu-Leu-d-Pro-NMe-Tyr)Tri-N-methylated--28[7]
2-Pal peptide analogueTri-N-methylated--88[7]

Table 3: Effect of N-Methylation on Receptor Binding Affinity

PeptideModificationTargetDissociation Constant (KD)Change in AffinityReference
HIV-1 FSS-RNA binding peptideNon-methylated (1E)FSS-RNA>1000 nM-[8]
N-methylated (2E)FSS-RNA210 nM~5-fold increase[8]
Di-N-methylated (3E)FSS-RNA12 nM~83-fold increase[8]
Tri-N-methylated (4E)FSS-RNA10 nM~100-fold increase[8]

Experimental Protocols

Detailed methodologies for the synthesis and analysis of N-methylated peptides are crucial for obtaining reliable and reproducible results.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of N-Methylated Peptides (On-Resin Methylation)

This protocol describes a common method for the site-selective N-methylation of a peptide on a solid support.

Materials:

  • Fmoc-protected amino acids

  • Rink Amide resin

  • N,N-Dimethylformamide (DMF)

  • Piperidine

  • o-Nitrobenzenesulfonyl chloride (o-NBS-Cl)

  • 1,8-Diazabicycloundec-7-ene (DBU)

  • 2-Mercaptoethanol

  • Methyl p-toluenesulfonate (MeOTs) or methyl iodide (MeI)

  • Potassium carbonate (K₂CO₃) or N,N-Diisopropylethylamine (DIPEA)

  • Coupling reagents (e.g., HATU, HBTU)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Acetonitrile (ACN)

  • Water (HPLC grade)

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 1-2 hours.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF (2 x 10 min). Wash the resin thoroughly with DMF.

  • Amino Acid Coupling: Couple the desired Fmoc-protected amino acid to the free amine on the resin using a suitable coupling reagent (e.g., 4 eq. Fmoc-amino acid, 3.95 eq. HATU, 8 eq. DIPEA in DMF for 1-2 hours). Confirm complete coupling using a Kaiser test. Repeat this cycle for each amino acid until the residue to be N-methylated is at the N-terminus.

  • o-NBS Protection: After Fmoc deprotection of the N-terminal amine, dissolve o-NBS-Cl (4 eq.) and collidine (4 eq.) in DMF and add to the resin. Shake for 1-2 hours. Wash with DMF.

  • N-Methylation: Add a solution of MeOTs or MeI (10 eq.) and K₂CO₃ or DIPEA (5 eq.) in DMF to the resin. Shake for 1-2 hours. Wash with DMF.

  • o-NBS Deprotection: Treat the resin with a solution of 2-mercaptoethanol (10 eq.) and DBU (5 eq.) in DMF (2 x 15 min). Wash thoroughly with DMF.

  • Continuation of Synthesis: Continue the peptide chain elongation by coupling the next Fmoc-amino acid using standard SPPS procedures.

  • Cleavage and Deprotection: Once the synthesis is complete, wash the resin with DCM and dry it. Cleave the peptide from the resin and remove the side-chain protecting groups by treating with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) for 2-4 hours.

  • Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize. Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the N-methylated peptide by mass spectrometry and analytical RP-HPLC.

Protocol 2: NMR Spectroscopy for Conformational Analysis

NMR spectroscopy is a powerful technique to determine the three-dimensional structure of N-methylated peptides in solution.[9]

Sample Preparation:

  • Dissolve 1-5 mg of the purified, lyophilized N-methylated peptide in 0.5 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CD₃OH, or a 90:10 H₂O/D₂O mixture) to a final concentration of 1-5 mM.[9]

  • Add a small amount of an internal standard (e.g., DSS or TMSP) for chemical shift referencing.[9]

NMR Experiments:

  • 1D ¹H NMR: Acquire a standard one-dimensional proton spectrum to assess the overall sample quality and identify the characteristic N-methyl proton signal (a singlet typically appearing between 2.7 and 3.1 ppm).[10]

  • 2D TOCSY (Total Correlation Spectroscopy): Acquire a 2D TOCSY spectrum to identify the spin systems of individual amino acid residues.

  • 2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): Acquire a 2D NOESY or ROESY spectrum to identify through-space correlations between protons that are close in space (< 5 Å). ROESY is often preferred for N-methylated peptides as it can help distinguish between intra- and inter-residue NOEs and is less prone to spin diffusion artifacts.[9]

  • 2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): Acquire a 2D HSQC spectrum to correlate protons with their directly attached carbon atoms. This is particularly useful for confirming the assignment of the N-methyl group.

  • 2D ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): Acquire a 2D HMBC spectrum to identify long-range (2-3 bond) correlations. A key correlation to observe is between the N-methyl protons and the carbonyl carbon of the preceding residue, which unambiguously confirms the site of N-methylation.

Data Analysis:

  • Process and assign the NMR spectra using appropriate software (e.g., TopSpin, NMRPipe).

  • Use the distance restraints derived from NOESY/ROESY cross-peaks, along with dihedral angle restraints from coupling constants, to calculate a family of 3D structures using molecular modeling software (e.g., CYANA, XPLOR-NIH).

  • Analyze the resulting structures to determine the preferred conformation, the presence of secondary structures, and the cis/trans isomerization state of the N-methylated peptide bond.

Protocol 3: Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a rapid and sensitive technique for assessing the secondary structure content of peptides in solution.[11]

Procedure:

  • Sample Preparation: Prepare a stock solution of the purified peptide in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4). The final peptide concentration for measurement should be in the range of 50-200 µM.

  • Instrument Setup: Use a quartz cuvette with a path length of 1 mm. Purge the instrument with nitrogen gas.[12]

  • Blank Measurement: Record a CD spectrum of the buffer alone from 190 to 260 nm.[13]

  • Sample Measurement: Record a CD spectrum of the peptide solution under the same conditions.[13]

  • Data Processing: Subtract the buffer spectrum from the peptide spectrum. Convert the raw data (in millidegrees) to mean residue ellipticity [θ].

  • Analysis: Analyze the shape and magnitude of the CD spectrum to estimate the secondary structure content (α-helix, β-sheet, β-turn, random coil). N-methylation often leads to changes in the CD spectrum indicative of a more ordered or turn-like conformation.

Visualizations

The following diagrams, generated using the DOT language, illustrate key concepts and workflows related to the N-methylation of peptides.

Proteolytic_Cleavage_Mechanism cluster_unmethylated Unmethylated Peptide cluster_methylated N-Methylated Peptide P Protease ES Enzyme-Substrate Complex P->ES Binding (H-bonds) S Substrate (Peptide) S->ES P_Products Protease + Cleaved Products ES->P_Products Cleavage P2 Protease NoBinding Steric Hindrance (No H-bond donor) S_Me N-Methylated Peptide

Mechanism of increased proteolytic stability by N-methylation.

SPPS_Workflow start Start with Resin deprotection1 Fmoc Deprotection start->deprotection1 coupling1 Couple Amino Acid deprotection1->coupling1 repeat Repeat for each non-methylated residue coupling1->repeat repeat->coupling1 No deprotection2 Fmoc Deprotection of residue to be methylated repeat->deprotection2 Yes nbs_protection o-NBS Protection deprotection2->nbs_protection methylation N-Methylation nbs_protection->methylation nbs_deprotection o-NBS Deprotection methylation->nbs_deprotection coupling2 Couple next Amino Acid nbs_deprotection->coupling2 repeat2 Repeat for remaining residues coupling2->repeat2 repeat2->coupling2 No cleavage Cleavage from Resin repeat2->cleavage Yes purification RP-HPLC Purification cleavage->purification characterization Mass Spec & HPLC Analysis purification->characterization

Workflow for on-resin N-methylation in Solid-Phase Peptide Synthesis.

NMR_Analysis_Workflow sample Purified N-Methylated Peptide nmr_acq NMR Data Acquisition (1D, 2D TOCSY, NOESY/ROESY, HSQC, HMBC) sample->nmr_acq processing Spectral Processing & Assignment nmr_acq->processing restraints Derive Distance & Dihedral Angle Restraints processing->restraints structure_calc 3D Structure Calculation (e.g., CYANA, XPLOR-NIH) restraints->structure_calc ensemble Ensemble of Structures structure_calc->ensemble analysis Conformational Analysis (Secondary Structure, cis/trans isomerism) ensemble->analysis final_structure Final 3D Structure analysis->final_structure

Workflow for 3D structure determination of N-methylated peptides by NMR.

Conclusion

N-methylation is a versatile and powerful tool for modulating the structural and functional properties of peptides. By introducing conformational constraints, altering hydrogen bonding patterns, and increasing lipophilicity, N-methylation can significantly enhance the proteolytic stability, membrane permeability, and receptor binding characteristics of peptide-based therapeutics. A thorough understanding of the principles of N-methylation, coupled with robust experimental methodologies for synthesis and characterization, is essential for harnessing the full potential of this modification in the development of next-generation peptide drugs. The systematic application of the techniques and workflows described in this guide will aid researchers in the rational design and optimization of N-methylated peptides with improved pharmacological profiles.

References

A Technical Guide to Boc-N-Me-Glu(Obzl)-OH for N-methylated Peptide Libraries

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of N-methylated amino acids into peptide sequences is a powerful tool in medicinal chemistry to enhance the therapeutic potential of peptide-based drug candidates. N-methylation, the substitution of an amide proton with a methyl group, can significantly improve a peptide's pharmacokinetic properties by increasing its metabolic stability against enzymatic degradation, enhancing membrane permeability, and improving oral bioavailability. Furthermore, N-methylation can impose conformational constraints on the peptide backbone, which can lead to increased receptor affinity and selectivity.

This technical guide provides a comprehensive overview of N-(tert-butoxycarbonyl)-N-methyl-L-glutamic acid γ-benzyl ester (Boc-N-Me-Glu(Obzl)-OH), a key building block for the synthesis of N-methylated peptide libraries. We will delve into its synthesis, incorporation into peptides via Solid-Phase Peptide Synthesis (SPPS), and the characterization of the resulting N-methylated peptides. This guide also presents detailed experimental protocols and a relevant biological signaling pathway to illustrate the context of N-methylated peptide applications.

Core Concepts: The Impact of N-Methylation

The introduction of a methyl group on the amide nitrogen of a peptide backbone imparts several critical physicochemical changes:

  • Increased Proteolytic Resistance: The N-methyl group sterically hinders the approach of proteases, making the adjacent peptide bond less susceptible to enzymatic cleavage.

  • Enhanced Membrane Permeability: The removal of the amide proton reduces the hydrogen bonding capacity of the peptide backbone, increasing its lipophilicity and facilitating passive diffusion across cellular membranes.

  • Conformational Rigidity: The steric bulk of the N-methyl group restricts the rotation around the peptide backbone, reducing the conformational flexibility of the peptide. This can pre-organize the peptide into its bioactive conformation, leading to higher binding affinity for its target.

Synthesis of this compound

The synthesis of this compound is typically achieved through the N-methylation of the parent amino acid, Boc-L-Glu(Obzl)-OH. A common and effective method involves the use of a strong base and a methylating agent.

Experimental Protocol: N-methylation of Boc-L-Glu(Obzl)-OH

Materials:

  • Boc-L-Glu(Obzl)-OH

  • Anhydrous Tetrahydrofuran (THF)

  • Iodomethane (CH₃I)

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Dry ice/acetone bath

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Argon or Nitrogen gas supply

Procedure:

  • Reaction Setup: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (argon or nitrogen), dissolve Boc-L-Glu(Obzl)-OH (1 equivalent) in anhydrous THF.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Deprotonation: Slowly add sodium hydride (2.2 equivalents) portion-wise to the stirred solution. Allow the reaction to stir for 30 minutes at -78 °C.

  • Methylation: Add iodomethane (3 equivalents) dropwise to the reaction mixture.

  • Reaction Progression: Allow the reaction to slowly warm to room temperature and stir overnight.

  • Quenching: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride solution at 0 °C.

  • Acidification: Acidify the aqueous layer to a pH of 2-3 with 1 M HCl.

  • Extraction: Extract the aqueous layer three times with ethyl acetate.

  • Washing and Drying: Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield pure this compound.

Characterization: The identity and purity of the synthesized this compound should be confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Incorporation of this compound into Peptides via SPPS

The incorporation of N-methylated amino acids into a growing peptide chain during SPPS presents a challenge due to the steric hindrance of the N-methyl group, which can lead to slower coupling kinetics and incomplete reactions. Therefore, the use of highly efficient coupling reagents is crucial.

Data Presentation: Comparison of Coupling Reagents for N-methylated Amino Acids
Coupling ReagentAdditiveBaseCoupling Efficiency for N-methylated residuesRacemization RiskNotes
HATU (None)DIEAHighLowO-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate is one of the most effective reagents for coupling sterically hindered amino acids.[1][2]
HCTU (None)DIEAModerate to HighLowO-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate is a cost-effective alternative to HATU, but may be slightly less efficient for very difficult couplings.
PyBOP HOBtDIEAModerateLowBenzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate is generally effective but can be less efficient for coupling two adjacent N-methylated residues.
PyAOP HOAtDIEAHighLow(7-Azabenzotriazol-1-yloxy)tris(pyrrolidino)phosphonium hexafluorophosphate is particularly promising for the challenging coupling of a protected N-methylamino acid to another N-methylamino acid residue.[3]
COMU (Oxyma)DIEAHighLow(1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate is a newer generation reagent with high efficiency and improved safety profile.
Experimental Protocol: SPPS of an N-methylated Peptide

This protocol describes a single coupling cycle for the incorporation of this compound onto a resin-bound peptide with a free N-terminal amine using HATU as the coupling reagent.

Materials:

  • Peptide-resin with a free N-terminal amine

  • This compound

  • HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIEA)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Piperidine solution (20% in DMF) for Fmoc-SPPS (if applicable for subsequent steps, though this protocol uses Boc-chemistry)

  • Trifluoroacetic acid (TFA) for Boc-deprotection

Procedure:

  • Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes in a reaction vessel.

  • Boc Deprotection: Remove the N-terminal Boc protecting group from the resin-bound peptide by treating with a solution of TFA in DCM (typically 25-50%) for 30 minutes.

  • Washing: Wash the resin thoroughly with DCM followed by DMF to remove residual TFA and prepare for coupling.

  • Neutralization: Neutralize the resin with a solution of 10% DIEA in DMF.

  • Amino Acid Activation: In a separate vial, dissolve this compound (3-4 equivalents relative to the resin loading) and HATU (3-4 equivalents) in DMF. Add DIEA (6-8 equivalents) and allow the mixture to pre-activate for 1-5 minutes.

  • Coupling: Add the pre-activated amino acid solution to the resin. Agitate the mixture at room temperature for 2-4 hours. For difficult couplings, the reaction time can be extended or a second coupling can be performed.

  • Washing: After the coupling is complete, drain the reaction vessel and wash the resin thoroughly with DMF, DCM, and then DMF again to remove any unreacted reagents and byproducts.

  • Capping (Optional): To block any unreacted amino groups, the resin can be treated with a solution of acetic anhydride and DIEA in DMF.

  • Cycle Repetition: Repeat steps 2-8 for each subsequent amino acid to be added to the peptide chain.

Mandatory Visualization: Experimental Workflows

SPPS_Workflow Resin Resin Swell Swell Resin in DMF Resin->Swell Deprotect Boc Deprotection (TFA/DCM) Swell->Deprotect Wash1 Wash (DCM, DMF) Deprotect->Wash1 Neutralize Neutralize (DIEA/DMF) Wash1->Neutralize Couple Couple This compound + HATU/DIEA Neutralize->Couple Wash2 Wash (DMF, DCM) Couple->Wash2 Next Next Cycle or Final Cleavage Wash2->Next

SPPS cycle for this compound incorporation.

Characterization of N-methylated Peptides

After synthesis and cleavage from the resin, the crude N-methylated peptide needs to be purified and characterized.

  • Purification: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard method for purifying synthetic peptides.

  • Characterization:

    • Mass Spectrometry (MS): To confirm the molecular weight of the desired peptide.

    • Analytical RP-HPLC: To assess the purity of the final product. It is important to note that N-methylated peptides can sometimes show broad or multiple peaks in HPLC due to the presence of cis/trans isomers of the N-methylated amide bond.[3]

    • NMR Spectroscopy: To provide detailed structural information about the peptide, including the conformation of the backbone and the stereochemistry of the amino acid residues.

Biological Context: A Relevant Signaling Pathway

To illustrate the application of peptides in biological systems, we present the signaling pathway of Substance P, a neuropeptide involved in pain transmission, inflammation, and other physiological processes.[4][5][6] While Substance P does not contain glutamic acid, its signaling through G-protein coupled receptors (GPCRs) is a classic example of peptide-mediated cell signaling. The principles of enhancing peptide stability and bioavailability through N-methylation are directly applicable to developing potent and long-lasting analogs of such signaling peptides.

Mandatory Visualization: Substance P Signaling Pathway

SubstanceP_Signaling cluster_membrane Cell Membrane NK1R NK1 Receptor (GPCR) Gq Gαq NK1R->Gq Activates SP Substance P SP->NK1R Binds PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca PKC Protein Kinase C (PKC) DAG->PKC Response Cellular Response (e.g., Neuronal Excitation, Inflammation) Ca->Response PKC->Response

Substance P signaling via the NK1 receptor.

Conclusion

This compound is a valuable building block for the synthesis of N-methylated peptide libraries. The strategic incorporation of this and other N-methylated amino acids can overcome many of the limitations of native peptides, such as poor metabolic stability and low bioavailability. While the synthesis of N-methylated peptides requires careful optimization of coupling conditions, the use of modern, highly efficient coupling reagents like HATU allows for their successful incorporation. The ability to fine-tune the properties of peptides through N-methylation opens up new avenues for the development of novel peptide-based therapeutics with improved efficacy and drug-like properties.

References

Methodological & Application

Application Notes: Solid-Phase Synthesis of Peptides Containing Boc-N-Me-Glu(Obzl)-OH

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The incorporation of N-methylated amino acids into peptide structures is a pivotal strategy in medicinal chemistry and drug development. N-methylation enhances proteolytic stability, improves membrane permeability, and can confer conformational rigidity, often leading to improved therapeutic properties.[1] This document provides a detailed protocol for the solid-phase peptide synthesis (SPPS) of peptides containing N-methyl-L-glutamic acid γ-benzyl ester, utilizing the well-established tert-butyloxycarbonyl (Boc) chemistry.

The Boc/Bzl (tert-butyloxycarbonyl/benzyl) protection strategy is a robust approach for SPPS where the temporary Nα-Boc group is removed by moderate acid (e.g., trifluoroacetic acid - TFA), while more permanent benzyl-based side-chain protecting groups are cleaved at the end of the synthesis with strong acids like hydrofluoric acid (HF).[2][3] However, the synthesis of peptides with N-methylated amino acids, such as Boc-N-Me-Glu(Obzl)-OH, presents unique challenges. The steric hindrance caused by the N-methyl group can significantly slow down coupling reactions, necessitating optimized protocols to ensure high efficiency and final product purity.[1]

Data Presentation

The following table summarizes the key quantitative parameters for a typical solid-phase synthesis of a peptide incorporating a this compound residue. These values are illustrative and may vary depending on the specific peptide sequence, synthesis scale, and equipment used.[1]

ParameterValueNotes
Resin Type Merrifield or PAM ResinStandard supports for Boc-SPPS.[1][4]
Resin Substitution 0.5 - 1.0 mmol/gA lower substitution is often beneficial for complex sequences.[1][4]
Nα-Boc Deprotection Reagent 50% TFA in Dichloromethane (DCM)Standard reagent for Boc group removal.[4]
Neutralization Reagent 10% TEA in DCM or 5-10% DIEA in DCMRequired to deprotonate the TFA salt before coupling.[2][4]
Coupling Efficiency (Standard Amino Acids) >99%Typically monitored by a qualitative test like the Kaiser test.[1]
Coupling Efficiency (this compound) ~95-98%May require extended coupling times, double coupling, or optimized coupling reagents due to steric hindrance.[1]
Overall Crude Peptide Yield 60 - 80%Highly dependent on the peptide's length and sequence.[1]
Crude Peptide Purity (by HPLC) 50 - 70%Purification via preparative HPLC is typically necessary.[1]

Experimental Protocols

This section details the step-by-step methodology for the manual solid-phase synthesis of a peptide containing this compound using the Boc/Bzl strategy.

1. Materials and Reagents

  • Resin: Merrifield or PAM resin with a substitution of 0.5-1.0 mmol/g.

  • Amino Acids: Boc-protected amino acids, including this compound (CAS: 200615-91-4).[5]

  • Solvents: Dichloromethane (DCM), N,N-Dimethylformamide (DMF), Isopropanol (IPA).

  • Deprotection Reagent: 50% (v/v) Trifluoroacetic acid (TFA) in DCM.

  • Neutralization Reagent: 10% (v/v) Triethylamine (TEA) or Diisopropylethylamine (DIEA) in DCM.

  • Coupling Reagents: HBTU/HOBt or HATU in DMF with DIEA.

  • Washing Solvents: DCM, DMF, IPA.

  • Monitoring: Kaiser test reagents, Isatin test reagents.

  • Cleavage Reagent: Anhydrous Hydrofluoric acid (HF) with scavengers (e.g., anisole).

  • Precipitation: Cold diethyl ether.

2. Resin Preparation and Swelling

  • Place the desired amount of resin in a reaction vessel.

  • Wash the resin with DMF (3x) and DCM (3x).

  • Swell the resin in DCM for at least 30-60 minutes before the first deprotection step.

3. The SPPS Cycle

The following cycle of deprotection, neutralization, and coupling is repeated for each amino acid in the peptide sequence.

3.1. Nα-Boc Deprotection

  • Drain the swelling solvent from the resin.

  • Add 50% TFA in DCM (approx. 10 mL per gram of resin) and mix for 5 minutes (pre-wash).[4]

  • Drain the solution.

  • Add a fresh solution of 50% TFA in DCM and mix for 20-25 minutes.[4]

  • Drain the cleavage solution.

  • Wash the peptide-resin thoroughly with DCM (3x), IPA (2x), and DCM (3x) to remove residual TFA.[4]

3.2. Neutralization

  • Add 10% TEA or DIEA in DCM to the peptide-resin and mix for 2 minutes.

  • Drain the solution.

  • Repeat the neutralization step one more time.

  • Wash the peptide-resin with DCM (5x) to remove excess base. The peptide-resin is now ready for coupling.

3.3. Amino Acid Coupling

  • Standard Amino Acid Coupling:

    • In a separate vial, dissolve the Boc-amino acid (3-4 equivalents relative to resin substitution) and an equivalent amount of HBTU/HOBt or HATU in DMF.

    • Add DIEA (2 equivalents relative to the amino acid) to the activation mixture and vortex for 1-2 minutes.

    • Add the activated amino acid solution to the neutralized peptide-resin.

    • Mix for 1-2 hours at room temperature.

  • Coupling of this compound:

    • Follow the activation procedure as described for standard amino acids.

    • Due to steric hindrance, extend the coupling time to 4-6 hours or perform a "double coupling".[1]

    • For double coupling, after the initial coupling period, drain the reaction solution, wash with DCM and DMF, and then repeat the coupling step with a freshly prepared solution of activated this compound.

3.4. Reaction Monitoring

  • After coupling, take a small sample of resin beads and wash them thoroughly.

  • Perform a Kaiser test. A blue color indicates a complete reaction (no free primary amines).

  • Crucial Note: The Kaiser test is not applicable for monitoring the coupling to an N-methylated amino acid as it only detects primary amines.[3] After coupling this compound, the subsequent coupling reaction's completeness can be monitored. The Isatin test can be used as an alternative for detecting secondary amines.[1]

4. Final Cleavage and Peptide Precipitation

  • After the final amino acid has been coupled and deprotected, wash the peptide-resin extensively with DCM and dry it under a vacuum.

  • The peptide is cleaved from the resin, and side-chain protecting groups are removed simultaneously using a strong acid like anhydrous HF.[3] This procedure requires specialized equipment and extreme caution.

  • Typically, the cleavage is performed at 0°C for 1 hour in the presence of a scavenger like anisole to prevent side reactions.

  • After cleavage, the HF is evaporated, and the crude peptide is precipitated by triturating the remaining residue with cold diethyl ether.

  • The precipitated peptide is collected by centrifugation, washed with cold ether, and dried.

  • The crude peptide is then purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualizations

SPPS_Workflow Start Start: Peptide-Resin Deprotection 1. Deprotection (50% TFA/DCM) Start->Deprotection Wash1 Wash (DCM, IPA) Deprotection->Wash1 Neutralization 2. Neutralization (DIEA/DCM) Wash1->Neutralization Wash2 Wash (DCM) Neutralization->Wash2 Coupling 3. Coupling (Activated Boc-AA) Wash2->Coupling Wash3 Wash (DMF, DCM) Coupling->Wash3 Cycle Repeat for Next Amino Acid Wash3->Cycle Cycle->Deprotection Next Cycle End Final Peptide-Resin Cycle->End Last Cycle

Caption: General workflow for one cycle of Boc solid-phase peptide synthesis (SPPS).

Boc_Bzl_Strategy Peptide Nα-Amine Side Chain 1 Side Chain 2 ... C-Terminus-Resin Boc Boc Group (tert-butyloxycarbonyl) Boc->Peptide:N Condition1 Temporary Protection Removed each cycle (e.g., 50% TFA) Boc->Condition1 Bzl Bzl-based Groups (e.g., Benzyl) Bzl->Peptide:S1 Bzl->Peptide:S2 Condition2 Permanent' Protection Removed at final cleavage (e.g., Anhydrous HF) Bzl->Condition2

Caption: Logical relationship of the Boc/Bzl protection strategy in SPPS.

References

Application Notes and Protocols for Boc-N-Me-Glu(Obzl)-OH Coupling in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of N-methylated amino acids into peptide sequences is a pivotal strategy in medicinal chemistry for enhancing the pharmacological properties of peptide-based therapeutics. N-methylation of the peptide backbone can significantly increase proteolytic stability, improve membrane permeability, and constrain the peptide's conformation, which may lead to higher receptor affinity and selectivity. Boc-N-Me-Glu(Obzl)-OH is a key building block for introducing N-methylated glutamic acid residues using the well-established Boc/Bzl solid-phase peptide synthesis (SPPS) strategy.

However, the coupling of N-methylated amino acids, such as this compound, presents considerable challenges due to the steric hindrance imposed by the N-methyl group. This steric bulk slows down the coupling reaction and can lead to incomplete acylation, resulting in deletion sequences and lower purity of the final peptide. Therefore, optimized coupling conditions, including the use of potent activating reagents and longer reaction times, are crucial for the successful incorporation of these residues.

This document provides a comprehensive guide to the coupling conditions for this compound in SPPS, including a comparative analysis of common coupling reagents, detailed experimental protocols, and troubleshooting recommendations.

Comparative Analysis of Coupling Reagents

The choice of coupling reagent is critical for achieving high efficiency when incorporating sterically hindered N-methylated amino acids. The following table summarizes the performance of several common coupling reagents. The quantitative data presented is based on typical results observed for the coupling of N-methylated amino acids and may vary depending on the specific peptide sequence, resin, and reaction conditions.[1]

Coupling ReagentClassTypical Equivalents (Reagent/Amino Acid/Base)Typical Coupling TimeCoupling Efficiency (for N-methylated residues)Key Considerations
HATU Uronium Salt3.0 / 3.0 / 6.01 - 4 hours>95%Highly efficient for hindered couplings.[2] Forms a highly reactive OAt-active ester. Recommended for difficult sequences.
HBTU Uronium Salt3.0 / 3.0 / 6.02 - 6 hours90-95%Less effective than HATU for sterically demanding couplings.[2] Risk of guanidinylation of the N-terminus if pre-activation is prolonged.
PyBOP Phosphonium Salt3.0 / 3.0 / 6.02 - 6 hours90-95%A good alternative to uronium salts. The formation of carcinogenic HMPA is avoided, unlike with the parent BOP reagent.
PyBrOP Phosphonium Salt2.0 / 2.0 / 6.01 - 3 hours>95%More reactive than PyBOP and particularly effective for coupling N-methylated amino acids.[2] Should be handled with care as it is moisture-sensitive.
DIC/HOBt Carbodiimide5.5 / 5.0 / -4 - 12 hours85-90%A cost-effective option, but generally less efficient for hindered couplings.[3] Longer reaction times are typically required, and double coupling may be necessary.

Experimental Protocols

The following are detailed protocols for the manual coupling of this compound onto a solid support using the Boc/Bzl strategy. The protocols assume a 0.1 mmol synthesis scale.

General SPPS Cycle Workflow

The following diagram illustrates the general workflow for a single coupling cycle in Boc-SPPS.

General Workflow for a Single Coupling Cycle in Boc-SPPS Resin Peptide-Resin (Free Amine) Boc_Deprotection Boc Deprotection (e.g., 50% TFA in DCM) Resin->Boc_Deprotection Wash_1 Wash (DCM, IPA, DMF) Boc_Deprotection->Wash_1 Neutralization Neutralization (e.g., 10% DIEA in DMF) Wash_1->Neutralization Wash_2 Wash (DMF, DCM) Neutralization->Wash_2 Coupling Coupling: This compound + Coupling Reagent + Base Wash_2->Coupling Wash_3 Wash (DMF, DCM) Coupling->Wash_3 Monitoring Coupling Monitoring (e.g., Bromophenol Blue Test) Wash_3->Monitoring Monitoring->Coupling Incomplete (Recouple) Next_Cycle Next Coupling Cycle or Final Cleavage Monitoring->Next_Cycle Coupling Complete

Caption: General workflow for a single coupling cycle in Boc-SPPS.

Protocol 1: Coupling using HATU

HATU is a highly recommended reagent for coupling sterically hindered N-methylated amino acids due to its high reactivity and ability to suppress racemization.[4]

Materials:

  • Peptide-resin with a free N-terminal amine (0.1 mmol)

  • This compound (0.3 mmol, 3.0 eq.)

  • HATU (0.3 mmol, 3.0 eq.)

  • N,N-Diisopropylethylamine (DIEA) (0.6 mmol, 6.0 eq.)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Isopropanol (IPA)

  • 50% Trifluoroacetic acid (TFA) in DCM

  • 10% DIEA in DMF

Procedure:

  • Resin Swelling: Swell the peptide-resin in DCM for 30 minutes, followed by DMF for 30 minutes.

  • Boc Deprotection:

    • Treat the resin with 50% TFA in DCM for 2 minutes and drain.

    • Treat the resin again with 50% TFA in DCM for 20-30 minutes.

    • Wash the resin thoroughly with DCM (3x), IPA (2x), and DMF (3x).

  • Neutralization:

    • Treat the resin with 10% DIEA in DMF for 2 minutes (2x).

    • Wash the resin with DMF (3x) and DCM (3x).

  • Amino Acid Activation and Coupling:

    • In a separate vessel, dissolve this compound (0.3 mmol) and HATU (0.3 mmol) in DMF (approx. 2 mL).

    • Add DIEA (0.6 mmol) to the solution and vortex for 1-2 minutes (pre-activation).

    • Add the activated amino acid solution to the resin.

    • Agitate the reaction vessel at room temperature for 2-4 hours.

  • Washing:

    • Drain the coupling solution.

    • Wash the resin thoroughly with DMF (3x) and DCM (3x).

  • Monitoring:

    • Perform a bromophenol blue test to check for the presence of free amines. A yellow color indicates complete coupling, while a blue or green color suggests incomplete coupling.

    • If the coupling is incomplete, repeat steps 4 and 5 (recouple).

Protocol 2: Coupling using PyBrOP

PyBrOP is a highly reactive phosphonium salt that is particularly effective for coupling N-methylated amino acids.

Materials:

  • Peptide-resin with a free N-terminal amine (0.1 mmol)

  • This compound (0.2 mmol, 2.0 eq.)

  • PyBrOP (0.2 mmol, 2.0 eq.)

  • N,N-Diisopropylethylamine (DIPEA) (0.6 mmol, 6.0 eq.)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Isopropanol (IPA)

  • 50% Trifluoroacetic acid (TFA) in DCM

  • 10% DIEA in DMF

Procedure:

  • Resin Swelling, Boc Deprotection, and Neutralization: Follow steps 1-3 from Protocol 1.

  • Coupling:

    • Suspend the neutralized resin in DCM (approx. 2 mL).

    • In a separate vessel, dissolve this compound (0.2 mmol) in DCM or DMF and add it to the resin suspension.

    • Add PyBrOP (0.2 mmol) to the resin suspension and cool the mixture to 0°C.

    • Add DIPEA (0.6 mmol) and mix at 0°C for 1 minute, then continue mixing at room temperature for 1-3 hours.[2]

  • Washing:

    • Filter the resin and wash thoroughly with DCM (3x) and DMF (3x).

  • Monitoring:

    • Perform a bromophenol blue test. If incomplete, consider a recoupling step.

Protocol 3: Coupling using DIC/HOBt

This method is a more economical option but may require longer reaction times and double coupling for sterically hindered residues.

Materials:

  • Peptide-resin with a free N-terminal amine (0.1 mmol)

  • This compound (0.5 mmol, 5.0 eq.)

  • N,N'-Diisopropylcarbodiimide (DIC) (0.55 mmol, 5.5 eq.)

  • 1-Hydroxybenzotriazole (HOBt) (0.55 mmol, 5.5 eq.)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Isopropanol (IPA)

  • 50% Trifluoroacetic acid (TFA) in DCM

  • 10% DIEA in DMF

Procedure:

  • Resin Swelling, Boc Deprotection, and Neutralization: Follow steps 1-3 from Protocol 1.

  • Coupling:

    • Suspend the neutralized resin in DCM (approx. 2 mL).

    • In a separate vessel, dissolve this compound (0.5 mmol) and HOBt (0.55 mmol) in DMF (minimum volume).

    • Add the amino acid/HOBt solution to the resin suspension.

    • Add DIC (0.55 mmol) to the reaction mixture.

    • Agitate the suspension at room temperature for 4-12 hours.

  • Washing:

    • Filter the resin and wash thoroughly with DMF (3x) and DCM (3x).

  • Monitoring:

    • Perform a bromophenol blue test. A second coupling is often necessary with this method for N-methylated amino acids.

Monitoring the Coupling Reaction

The standard Kaiser (ninhydrin) test is not suitable for monitoring the acylation of secondary amines, such as N-methylated amino acids, as it gives a false negative result (a weak red or no color change). The bromophenol blue test is a reliable alternative.

Bromophenol Blue Test Protocol
  • Take a small sample of the resin beads (1-2 mg) after the coupling and washing steps.

  • Wash the beads with methanol.

  • Add 1-2 drops of a 0.1% bromophenol blue solution in DMF.

  • Observe the color of the beads and the solution.

    • Yellow: Indicates the absence of free amine (complete coupling).

    • Blue or Green: Indicates the presence of unreacted amine (incomplete coupling).

Activation and Coupling Mechanism

The following diagram illustrates the general mechanism of amino acid activation by a uronium salt like HATU, leading to the formation of a peptide bond.

Mechanism of HATU-Mediated Amide Bond Formation cluster_activation Activation cluster_coupling Coupling AA This compound Activated_Ester OAt-Active Ester AA->Activated_Ester + HATU, DIEA HATU HATU Base DIEA Peptide_Resin Peptide-Resin-NHR' Peptide_Bond Peptide-Resin-CO-N(Me)-Glu(Obzl)-Boc Peptide_Resin->Peptide_Bond Activated_Ester_c OAt-Active Ester Activated_Ester_c->Peptide_Bond

Caption: Mechanism of HATU-mediated amide bond formation.

Troubleshooting

  • Incomplete Coupling: If the bromophenol blue test remains positive after the initial coupling, a second coupling (recoupling) with fresh reagents is recommended. For particularly difficult sequences, extending the coupling time or increasing the temperature (e.g., to 40-50°C) may be beneficial, although the risk of side reactions increases.

  • Racemization: While less of a concern for N-methylated amino acids compared to their non-methylated counterparts, the use of highly activating reagents and strong bases can still lead to some degree of epimerization. The use of additives like HOBt or HOAt (inherent in HATU) helps to minimize this side reaction. If racemization is a significant issue, consider performing the coupling at a lower temperature (0°C).

  • Aggregation: For hydrophobic peptide sequences prone to aggregation, consider using solvents with better solvating properties, such as N-methylpyrrolidone (NMP), or a mixture of solvents (e.g., DCM/DMF). The addition of chaotropic salts like LiCl can also help to disrupt secondary structures and improve coupling efficiency.

Conclusion

The successful incorporation of this compound into peptide sequences is achievable with optimized coupling protocols. The steric hindrance of the N-methyl group necessitates the use of potent coupling reagents and careful monitoring of the reaction progress. For challenging couplings, uronium salts like HATU or reactive phosphonium salts such as PyBrOP are generally the most effective choices. While more economical, carbodiimide-based methods often require longer reaction times and may result in lower coupling efficiencies. By selecting the appropriate coupling strategy and diligently monitoring the reaction, researchers can effectively synthesize N-methylated peptides with high purity and yield, enabling the development of novel peptide-based therapeutics with enhanced pharmacological profiles.

References

Application Notes and Protocols for the Deprotection of Boc-N-Me-Glu(Obzl)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the deprotection of N-tert-butyloxycarbonyl-N-methyl-L-glutamic acid γ-benzyl ester (Boc-N-Me-Glu(Obzl)-OH). The following sections outline the primary methods for the selective removal of the Boc (tert-butyloxycarbonyl) and the Obzl (benzyl ester) protecting groups, critical steps in peptide synthesis and the development of complex organic molecules.

Deprotection of the N-Boc Group via Acidolysis

The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under a variety of reaction conditions and its facile removal under acidic conditions. Trifluoroacetic acid (TFA) is the most common reagent for Boc deprotection, offering high efficiency and volatile byproducts that simplify purification.

Quantitative Data

The following table summarizes representative reaction conditions and expected outcomes for the acidolytic deprotection of the Boc group from N-methylated amino acid derivatives. While specific data for this compound is not extensively published, these examples provide a strong basis for procedural development.

Reagent/SolventConcentrationTemperature (°C)Reaction TimeTypical YieldReference
TFA/DCM1:1 (v/v)Room Temp1 - 2 h>95%[1][2]
25% TFA in DCM-Room Temp2 h>95%[1]
4M HCl in Dioxane-Room Temp1 - 4 hHigh[3]

Note: The presence of the N-methyl group can increase steric hindrance, potentially requiring slightly longer reaction times or stronger acidic conditions compared to non-methylated analogs.[4]

Experimental Protocol: Boc Deprotection with TFA/DCM

This protocol describes a standard procedure for the removal of the N-terminal Boc group in solution.

Materials:

  • This compound

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Rotary evaporator

Procedure:

  • Reaction Setup: Dissolve this compound in anhydrous DCM (e.g., 0.1 M concentration) in a round-bottom flask equipped with a magnetic stir bar.

  • Addition of TFA: Cool the solution to 0 °C using an ice bath. Slowly add an equal volume of TFA to the DCM solution (to achieve a 1:1 v/v mixture).

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Monitoring: Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The deprotected product will be more polar and should have a lower Rf value on TLC compared to the starting material.[5]

  • Work-up (to obtain the free amine):

    • Once the reaction is complete, remove the DCM and excess TFA under reduced pressure using a rotary evaporator.

    • Dissolve the residue in DCM.

    • Carefully wash the organic layer with saturated NaHCO₃ solution to neutralize any remaining acid.

    • Wash the organic layer with brine.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

    • Filter and concentrate the solution under reduced pressure to yield the deprotected amine, H-N-Me-Glu(Obzl)-OH.[5][6]

  • Work-up (to obtain the TFA salt):

    • After the reaction is complete, concentrate the reaction mixture directly under reduced pressure.

    • To remove residual TFA, co-evaporate the residue with toluene or isopropanol.[7]

Potential Side Reactions: The tert-butyl cation generated during the deprotection is a reactive electrophile that can lead to alkylation of sensitive residues. While glutamic acid is not highly susceptible, for peptides containing residues like tryptophan or methionine, the addition of scavengers such as triisopropylsilane (TIS) or water (typically 2.5-5%) to the TFA/DCM mixture is recommended.[1]

Experimental Workflow Diagram

Boc_Deprotection_Workflow Boc Deprotection Workflow cluster_reaction Reaction cluster_monitoring Monitoring cluster_workup Work-up A Dissolve this compound in anhydrous DCM B Cool to 0 °C A->B C Add TFA (1:1 v/v) B->C D Stir at RT for 1-2h C->D E Monitor by TLC/HPLC D->E F Remove volatiles (Rotary Evaporator) E->F Reaction Complete G Dissolve in DCM F->G H Wash with sat. NaHCO₃ G->H I Wash with Brine H->I J Dry over Na₂SO₄ I->J K Filter and Concentrate J->K L H-N-Me-Glu(Obzl)-OH (Deprotected Product) K->L

Caption: Workflow for the acidolytic deprotection of the N-Boc group.

Deprotection of the Benzyl Ester (Obzl) Group via Catalytic Hydrogenation

The benzyl ester is a valuable protecting group for carboxylic acids that can be selectively removed under mild, neutral conditions by catalytic hydrogenation. This method is orthogonal to the acid-labile Boc group.

Quantitative Data

The following table provides representative data for the deprotection of benzyl esters of amino acids via catalytic hydrogenation.

CatalystHydrogen SourceSolventTemperature (°C)Reaction TimeTypical YieldReference
10% Pd/CH₂ (balloon)Methanol/EthanolRoom Temp1 - 4 h>95%[7]
10% Pd/CAmmonium FormateMethanolReflux0.5 - 2 hHigh[7]
10% Pd/CFormic AcidMethanolRoom Temp1 - 3 hHigh[8]
Experimental Protocol: Catalytic Transfer Hydrogenation

This protocol describes the deprotection of a benzyl ester using palladium on carbon with formic acid as the hydrogen donor.

Materials:

  • This compound (or H-N-Me-Glu(Obzl)-OH if Boc group is already removed)

  • 10% Palladium on carbon (Pd/C)

  • Methanol

  • Formic acid

  • Celite®

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • Reaction Setup: Dissolve the benzyl ester-protected amino acid in methanol in a round-bottom flask equipped with a magnetic stir bar.

  • Catalyst Addition: Carefully add 10% Pd/C to the solution (typically 10-20% by weight of the substrate).

  • Hydrogen Donor Addition: To the stirred suspension, add formic acid (e.g., 5-10 equivalents).

  • Reaction: Stir the reaction mixture vigorously at room temperature.

  • Monitoring: Monitor the reaction progress by TLC or HPLC until the starting material is consumed.

  • Work-up:

    • Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.

    • Wash the Celite® pad with methanol.

    • Combine the filtrates and remove the solvent under reduced pressure.

    • The crude product can be purified further by recrystallization or chromatography if necessary.[7][8]

Safety Note: Palladium on carbon is flammable, especially when dry and in the presence of hydrogen. Handle with care in an inert atmosphere when possible.

Experimental Workflow Diagram

Benzyl_Deprotection_Workflow Benzyl Ester Deprotection Workflow cluster_reaction Reaction cluster_monitoring Monitoring cluster_workup Work-up A Dissolve Benzyl Ester in Methanol B Add 10% Pd/C A->B C Add Formic Acid B->C D Stir at RT C->D E Monitor by TLC/HPLC D->E F Filter through Celite® E->F Reaction Complete G Wash Celite® with Methanol F->G H Combine filtrates and concentrate G->H I Deprotected Carboxylic Acid H->I Orthogonal_Deprotection Orthogonal Deprotection of this compound Start This compound Boc_Removed H-N-Me-Glu(Obzl)-OH Start->Boc_Removed TFA/DCM Benzyl_Removed Boc-N-Me-Glu-OH Start->Benzyl_Removed H₂, Pd/C Fully_Deprotected H-N-Me-Glu-OH Boc_Removed->Fully_Deprotected H₂, Pd/C Benzyl_Removed->Fully_Deprotected TFA/DCM

References

Application Note: High-Efficiency Coupling of Boc-N-Me-Glu(Obzl)-OH in Peptide Synthesis Using HCTU

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

The incorporation of N-methylated amino acids into peptide sequences is a critical strategy for enhancing proteolytic stability and modulating conformation. However, the coupling of these residues, particularly sterically hindered ones like N-tert-Butoxycarbonyl-N-methyl-L-glutamic acid 5-benzyl ester (Boc-N-Me-Glu(Obzl)-OH), presents significant challenges in solid-phase peptide synthesis (SPPS). This application note provides a detailed technical guide for researchers, scientists, and drug development professionals on the effective use of O-(6-Chloro-1H-benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HCTU) for the coupling of this challenging amino acid. We will explore the mechanistic rationale for selecting HCTU, present a robust, field-proven protocol, and offer troubleshooting guidance to ensure high coupling efficiency and final peptide purity.

Introduction: The Challenge of N-Methylated Residues

N-methylated amino acids are known to impart favorable pharmacokinetic properties to peptide-based therapeutics, including improved oral bioavailability and resistance to enzymatic degradation.[1] However, their synthesis is often hampered by two main factors:

  • Steric Hindrance: The presence of the N-methyl group significantly increases the steric bulk around the α-nitrogen, which impedes the approach of the activated carboxylic acid of the incoming amino acid.[2]

  • Reduced Nucleophilicity: The secondary amine of an N-methylated residue is less nucleophilic than the primary amine of its non-methylated counterpart, leading to slower reaction kinetics.[2]

These factors can result in incomplete couplings, leading to deletion sequences and challenging purifications. The choice of coupling reagent is therefore paramount to success. While highly reactive reagents like HATU are effective, HCTU has emerged as a powerful and more economical alternative that delivers comparable performance, especially in demanding syntheses.[3][4][5]

Why HCTU? A Mechanistic Perspective

HCTU is an aminium/uronium salt-based coupling reagent that has gained widespread use due to its high reactivity and efficiency.[6][7] Its efficacy stems from the rapid formation of a highly reactive activated ester of the carboxylic acid.

The key to HCTU's enhanced performance lies in its structure, which incorporates a 6-chloro-1-hydroxybenzotriazole (6-Cl-HOBt) moiety.[4][6] The electron-withdrawing chlorine atom increases the acidity of the HOBt derivative, making the corresponding 6-Cl-OBt ester a better leaving group compared to the OBt esters generated by reagents like HBTU.[4][8][9] This leads to faster acylation rates, which are essential for overcoming the steric and electronic challenges posed by this compound.[10]

The general mechanism involves two main steps:

  • Activation: In the presence of a tertiary base such as Diisopropylethylamine (DIPEA), the carboxylic acid of this compound attacks HCTU to form a highly reactive 6-Cl-OBt active ester intermediate.

  • Coupling: The nucleophilic secondary amine of the resin-bound peptide attacks the activated ester, forming the desired peptide bond and releasing 6-Cl-HOBt.

HCTU_Mechanism cluster_activation Activation Step cluster_coupling Coupling Step BocAA This compound (Carboxylic Acid) ActiveEster Reactive 6-Cl-OBt Active Ester BocAA->ActiveEster HCTU HCTU HCTU->ActiveEster Base Base (DIPEA) PeptideBond New Peptide Bond Formed (Boc-N-Me-Glu(Obzl)-N(Me)-Peptide) ActiveEster->PeptideBond ResinNH Resin-Bound Peptide (H-N(Me)-Peptide) ResinNH->PeptideBond Byproducts Tetramethylurea + 6-Cl-HOBt PeptideBond->Byproducts releases

Figure 1. HCTU Activation and Coupling Mechanism.

Experimental Protocol: Solid-Phase Coupling

This protocol is designed for manual solid-phase peptide synthesis (SPPS) on a 0.1 mmol scale. It can be adapted for automated synthesizers. All operations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn, as HCTU is a known skin sensitizer.[6]

Materials and Reagents
Reagent/MaterialFormulaM.W.Supplier SuggestionNotes
This compound C₁₈H₂₅NO₆351.4 g/mol Advanced ChemTech, ChemPep[11]Store at 2-8°C.
HCTU C₁₁H₁₅ClF₆N₅OP413.69 g/mol Sigma-Aldrich, Activotec[7]Store desiccated at 2-8°C.
Fmoc-Rink Amide MBHA Resin N/AN/AVariousOr other suitable resin.
N,N-Dimethylformamide (DMF) C₃H₇NO73.09 g/mol Peptide Synthesis GradeEnsure it is amine-free.
Diisopropylethylamine (DIPEA) C₈H₁₉N129.24 g/mol Reagent GradeUse redistilled for best results.
Piperidine C₅H₁₁N85.15 g/mol Reagent GradeFor Fmoc deprotection.
Dichloromethane (DCM) CH₂Cl₂84.93 g/mol Reagent GradeFor washing.
Bromophenol Blue C₁₉H₁₀Br₄O₅S669.96 g/mol ACS ReagentFor monitoring coupling to secondary amines.
Step-by-Step Coupling Procedure

The workflow assumes the synthesis is proceeding via Fmoc-based chemistry and the N-terminal Fmoc group of the resin-bound peptide has just been removed.

SPPS_Workflow Start Start: Fmoc-deprotected resin Swell 1. Swell/Wash Resin (DMF) Start->Swell Couple 3. Add Activated AA to Resin & Couple (2-4 hours, RT) Swell->Couple Preactivate 2. Prepare & Pre-activate Amino Acid Solution Preactivate->Couple Add solution Monitor 4. Monitor Coupling (Bromophenol Blue Test) Couple->Monitor Monitor->Couple Incomplete (Blue) -> Recouple Wash 5. Wash Resin (DMF, DCM) Monitor->Wash Complete (Yellow) Next Proceed to next cycle Wash->Next

Figure 2. Experimental Workflow for a Single Coupling Cycle.

  • Resin Preparation:

    • Following Fmoc deprotection (e.g., with 20% piperidine in DMF), wash the resin thoroughly with DMF (5 x 10 mL) to remove all traces of piperidine.

  • Amino Acid Activation (Pre-activation):

    • In a separate vessel, dissolve This compound (4 equivalents based on resin loading, e.g., 0.4 mmol, 140.6 mg) and HCTU (3.9 equivalents, e.g., 0.39 mmol, 161.3 mg) in peptide-grade DMF (approx. 2 mL).

    • Add DIPEA (8 equivalents, e.g., 0.8 mmol, 139 µL) to the solution.

    • Gently swirl the mixture and allow it to pre-activate for 2-5 minutes at room temperature. The solution may change color.

  • Coupling Reaction:

    • Add the pre-activated amino acid solution to the drained, resin-containing reaction vessel.

    • Ensure the resin is fully suspended in the solution. If necessary, add a small amount of additional DMF.

    • Agitate the reaction mixture at room temperature for 2 to 4 hours. Due to the steric hindrance of the N-methyl group, extended coupling times are recommended over standard protocols.[12][13]

  • Monitoring for Completion:

    • The standard Kaiser test (ninhydrin) is ineffective for secondary amines and will give a false negative result.[2] Use the Bromophenol Blue test instead.[1]

    • Procedure: Remove a small sample of resin beads (~5 mg) and wash them with methanol. Add a few drops of bromophenol blue solution in DMF.

    • Interpretation:

      • Yellow: Coupling is complete. The acidic test solution protonates the unreacted indicator.

      • Blue/Green: Coupling is incomplete. The presence of the free secondary amine on the resin keeps the indicator in its basic, blue form.[1]

  • Recoupling (If Necessary):

    • If the bromophenol blue test is positive (blue/green), drain the reaction vessel and repeat steps 2-4 with a fresh solution of activated amino acid. This "double coupling" is often necessary for challenging residues.[2]

  • Final Wash:

    • Once the coupling is complete (yellow test result), drain the reaction vessel.

    • Wash the resin thoroughly with DMF (3 x 10 mL) followed by DCM (3 x 10 mL) to prepare for the next step in the synthesis.

Troubleshooting and Key Considerations

Even with a robust protocol, challenges can arise. The following table outlines common issues and solutions.

IssuePotential Cause(s)Recommended Solution(s)
Low Coupling Efficiency / Deletion Sequence 1. Insufficiently potent coupling conditions.2. Sub-optimal reaction time.3. Poor quality of DMF (contains amines).1. Always perform a "double coupling" for this residue as a standard practice.[2]2. Extend coupling time to overnight if necessary.3. Ensure use of high-purity, amine-free DMF.
Racemization 1. Prolonged activation time before addition to resin.2. Strong base (DIPEA) can promote racemization.1. Minimize pre-activation time to <5 minutes.[2]2. If racemization is a significant concern, consider using a weaker, more sterically hindered base like 2,4,6-collidine in place of DIPEA.[10]
Side Reaction: Guanidinylation The aminium moiety of HCTU can, in rare cases, react with the N-terminal amine, terminating the chain.This side reaction is more common with extended coupling times and excess reagents.[14] Use the recommended stoichiometry and avoid excessively long reaction times unless necessary for coupling completion.

Conclusion

HCTU stands as a highly effective and economically viable coupling reagent for the incorporation of the sterically demanding this compound residue.[3][15][16] Its enhanced reactivity, derived from the 6-chloro-HOBt backbone, successfully drives the reaction forward, where less reactive agents might fail.[4][10] By employing an optimized protocol featuring extended coupling times, careful monitoring with the bromophenol blue test, and a willingness to perform a double coupling, researchers can confidently incorporate this valuable building block into their peptide sequences, paving the way for the development of novel and more robust peptide therapeutics.

References

Attaching Boc-N-Me-Glu(Obzl)-OH to Merrifield Resin: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the attachment of the N-methylated and side-chain protected amino acid, Boc-N-Me-Glu(Obzl)-OH, to Merrifield resin. This procedure is a critical first step in Boc-strategy Solid-Phase Peptide Synthesis (SPPS) for peptides containing this modified glutamic acid residue. The incorporation of N-methylated amino acids can enhance the therapeutic properties of peptides, including increased metabolic stability and improved cell permeability.

The protocols provided herein are based on established methods for loading Boc-protected amino acids onto Merrifield resin, with special considerations for the steric hindrance presented by the N-methyl group, which can impact coupling efficiency.

Data Presentation

The following table summarizes typical quantitative data for the loading of N-methylated amino acids onto Merrifield resin. These values are illustrative and can vary based on the specific reaction conditions, the scale of the synthesis, and the batch of resin used.

ParameterTypical ValueNotes
Resin Substitution Level 0.4 - 1.2 mmol/gVaries by Merrifield resin batch.
Amino Acid Equivalents 1.2 - 2.0 eq.Higher equivalents may be needed to overcome steric hindrance.
Base/Activating Agent Equivalents 1.5 - 3.0 eq.Dependent on the chosen protocol.
Reaction Temperature 50 - 60 °CElevated temperatures can improve coupling efficiency.
Reaction Time 24 - 48 hoursLonger reaction times are often necessary for N-methylated residues.
Expected Loading Efficiency 70 - 95%Generally lower than non-methylated amino acids. May require double loading.
Monitoring Technique Isatin or Chloranil TestThe Kaiser (ninhydrin) test is not reliable for secondary amines.
Overall Crude Peptide Yield 60 - 80%Dependent on the length and sequence of the peptide.

Experimental Workflow

The following diagram illustrates the general workflow for the attachment of this compound to Merrifield resin and subsequent peptide synthesis.

SPPS_Workflow Resin Merrifield Resin Swell Swell Resin (DMF or DCM) Resin->Swell Couple Couple Amino Acid to Resin Swell->Couple Prepare_AA Prepare this compound (e.g., Cesium Salt) Prepare_AA->Couple Wash_1 Wash Resin Couple->Wash_1 Cap Cap Unreacted Sites (Optional) Wash_1->Cap Determine_Loading Determine Loading Wash_1->Determine_Loading Wash_2 Wash Resin Cap->Wash_2 Wash_2->Determine_Loading SPPS_Cycle Proceed to SPPS Cycles Determine_Loading->SPPS_Cycle

Workflow for loading the first amino acid in SPPS.

Experimental Protocols

Two common methods for attaching the first Boc-protected amino acid to Merrifield resin are the Cesium Salt Method and the Potassium Fluoride Method. Due to the steric hindrance of the N-methyl group in this compound, careful execution of these protocols is crucial for achieving satisfactory loading.

Protocol 1: Cesium Salt Method

This method is widely used for attaching the first amino acid to Merrifield resin and generally provides good yields.

Materials:

  • This compound

  • Merrifield resin (1% DVB, 100-200 mesh)

  • Cesium carbonate (Cs₂CO₃)

  • Methanol (MeOH)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Deionized water

Procedure:

  • Preparation of the Cesium Salt:

    • Dissolve this compound (1.2 equivalents relative to the resin substitution) in methanol.

    • Add a small amount of deionized water (approximately 10% of the methanol volume).

    • Titrate the solution to pH 7.0 with a 20% aqueous solution of cesium carbonate.

    • Remove the solvents by rotary evaporation.

    • To ensure the salt is anhydrous, co-evaporate the residue twice with anhydrous DMF.

  • Resin Swelling:

    • In a reaction vessel, swell the Merrifield resin in DCM for at least 1 hour.

    • Wash the swollen resin three times with DMF.

  • Attachment Reaction:

    • Dissolve the dried this compound cesium salt in a minimal amount of anhydrous DMF.

    • Add the amino acid solution to the swollen resin.

    • Agitate the mixture at 50°C for 24-48 hours. The reaction progress can be monitored by taking a small sample of the resin, cleaving the amino acid, and analyzing by HPLC.

  • Washing:

    • Filter the resin and wash it sequentially with:

      • DMF (3 times)

      • A 1:1 mixture of DMF and water (3 times)

      • DMF (3 times)

      • DCM (3 times)

      • Methanol (3 times)

  • Drying:

    • Dry the resin under vacuum to a constant weight.

Protocol 2: Potassium Fluoride Method

This method offers an alternative to the cesium salt method.

Materials:

  • This compound

  • Merrifield resin (1% DVB, 100-200 mesh)

  • Anhydrous potassium fluoride (KF)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

Procedure:

  • Resin Swelling:

    • In a reaction vessel, swell the Merrifield resin in DMF for at least 1 hour.

  • Attachment Reaction:

    • In a separate flask, dissolve this compound (1.5 equivalents relative to the resin substitution) in DMF.

    • Add the dissolved amino acid to the swollen resin.

    • Add anhydrous potassium fluoride (3.0 equivalents relative to the resin substitution).

    • Agitate the mixture at 50°C for 24 hours.[1]

  • Washing:

    • Filter the resin and wash it thoroughly with:

      • DMF (3 times)

      • A 1:1 mixture of DMF and water (3 times)

      • Methanol (3 times)

  • Drying:

    • Dry the resin under vacuum to a constant weight.

Monitoring and Troubleshooting

  • Monitoring Coupling: For N-methylated amino acids, the Kaiser test is unreliable. The Isatin or Chloranil test should be used to qualitatively monitor the presence of free secondary amines. A negative test indicates complete coupling.[2]

  • Low Loading Efficiency: Due to steric hindrance, the loading of N-methylated amino acids can be challenging. If the initial loading is found to be low (determined by cleaving a small sample and quantifying the amino acid), a second coupling (double loading) may be performed.

  • Alternative Coupling Reagents: For subsequent couplings of other N-methylated amino acids in the peptide sequence, more potent activating reagents such as HATU, HBTU, PyBOP, or PyAOP are recommended to overcome the steric hindrance.

  • Capping: After the initial loading, any unreacted chloromethyl sites on the resin can be capped to prevent the formation of deletion sequences in the subsequent peptide synthesis. This can be achieved by treating the resin with a solution of a capping agent like acetic anhydride and a base such as diisopropylethylamine (DIEA) in DMF.

Conclusion

The successful attachment of this compound to Merrifield resin is a crucial foundation for the synthesis of peptides containing this modified residue. While the inherent steric hindrance of the N-methyl group presents challenges, the use of optimized protocols, such as the Cesium Salt or Potassium Fluoride methods with adjusted reaction times and temperatures, can lead to successful loading. Careful monitoring and the potential for double coupling are key considerations for achieving a desirable substitution level on the resin, paving the way for the subsequent elongation of the peptide chain.

References

Application Notes and Protocols for Cleavage of Peptides Containing Boc-N-Me-Glu(Obzl)-OH

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The successful synthesis of modified peptides is a cornerstone of modern drug discovery and chemical biology. Peptides incorporating N-methylated amino acids, such as N-methylglutamic acid, are of particular interest as they often exhibit enhanced proteolytic stability and improved pharmacokinetic properties. The use of the Boc/Bzl (tert-butyloxycarbonyl/benzyl) strategy for solid-phase peptide synthesis (SPPS) necessitates a final, robust cleavage step to deprotect the peptide and release it from the solid support. This document provides detailed application notes and protocols for the efficient cleavage of peptides containing the specific residue Boc-N-Me-Glu(Obzl)-OH. The protocols focus on the simultaneous removal of the acid-labile Boc group from the N-methylated amine and the benzyl ester (Obzl) from the glutamate side chain using trifluoroacetic acid (TFA)-based cleavage cocktails.

Overview of Protecting Groups and Cleavage Chemistry

The cleavage strategy must effectively remove two key protecting groups:

  • Boc (tert-Butyloxycarbonyl): An acid-labile protecting group for the α-amino group. It is removed by moderately strong acids like TFA. The presence of an N-methyl group can sometimes lead to slower deprotection kinetics.

  • Obzl (Benzyl ester): A side-chain protecting group for the carboxylic acid of glutamic acid. It is typically removed by strong acidolysis (e.g., HF, TFMSA, or TFA) or catalytic hydrogenation.[1]

The cleavage reaction proceeds via an acid-catalyzed mechanism where TFA protonates the protecting groups, leading to the formation of stable carbocations (tert-butyl and benzyl cations). These highly reactive electrophilic species can cause unwanted side reactions by modifying sensitive amino acid residues within the peptide sequence.[2][3] To prevent this, "scavengers" are added to the cleavage cocktail to trap these reactive cations.

Potential Side Reactions

Several side reactions can occur during the cleavage of peptides, particularly those containing sensitive residues. Understanding these is critical for optimizing the cleavage protocol.

Side ReactionDescriptionMitigation Strategies
Alkylation The tert-butyl and benzyl cations can alkylate nucleophilic side chains, especially Trp, Met, and Cys.[2][3]Use of scavengers like triisopropylsilane (TIS), water, phenol, and thioanisole.
Aspartimide Formation Peptides containing Glu(OBzl) can form a cyclic imide intermediate under acidic conditions, which can lead to a mixture of α- and β-peptides upon hydrolysis.[4]Perform cleavage at reduced temperatures (e.g., 0-5 °C).[4]
Pyroglutamate Formation An N-terminal glutamic acid residue can cyclize to form pyroglutamate.[1]Ensure complete and efficient cleavage to minimize reaction time.
Oxidation of Methionine The thioether side chain of Met can be oxidized to methionine sulfoxide.[3][5]Add reducing scavengers like dithiothreitol (DTT) or use cocktails designed to prevent oxidation (e.g., Reagent H).[5][6]
N-terminal Deletion For peptides with an N-terminal acetylated N-methyl amino acid, a side reaction leading to the loss of this residue can occur under acidic conditions.[7]Minimize cleavage time and temperature. Consider alternative N-terminal capping groups if this is a recurring issue.[7]

Recommended Cleavage Cocktails

The choice of cleavage cocktail depends on the amino acid composition of the peptide. For peptides containing this compound, a strong acid cocktail with a robust scavenger mixture is recommended.

Reagent NameComposition (v/v or w/w)Key Applications & Remarks
Reagent K TFA / Phenol / Water / Thioanisole / 1,2-Ethanedithiol (EDT) (82.5 : 5 : 5 : 5 : 2.5)[2][6]A general and robust cocktail for peptides with sensitive residues like Cys, Met, Trp, and Tyr.[6]
Reagent B TFA / Phenol / Water / Triisopropylsilane (TIS) (88 : 5 : 5 : 2)[6][7]A lower-odor alternative to thiol-containing cocktails. Very effective for scavenging trityl-based protecting groups.[6]
TFA / TIS / Water TFA / Triisopropylsilane (TIS) / Water (95 : 2.5 : 2.5)[1][2]A simple and effective cocktail for peptides that do not contain highly sensitive residues like Trp or Met.
Reagent H TFA / Phenol / Thioanisole / EDT / Water / DMS / Ammonium Iodide (81:5:5:2.5:3:2:1.5 w/w)[5]Specifically designed to prevent the oxidation of methionine residues.[5]

Experimental Protocols

Safety Precaution: All procedures involving TFA must be performed in a certified chemical fume hood. TFA is highly corrosive and volatile. Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

Protocol 1: General Cleavage Using Modified Reagent K

This protocol is a robust starting point for most peptides containing this compound and other sensitive residues.

Materials:

  • Peptide-resin (dried under vacuum)

  • Cleavage Cocktail (Reagent K): TFA/Phenol/Water/Thioanisole/EDT (82.5:5:5:5:2.5)

  • Cold (-20 °C) methyl tert-butyl ether (MTBE) or diethyl ether

  • Dichloromethane (DCM) for washing

  • Centrifuge tubes

Procedure:

  • Resin Preparation: Place the dried peptide-resin (e.g., 100 mg) into a reaction vessel. Wash the resin with DCM (3 x 5 mL) and allow it to swell for 20 minutes.[2]

  • Cleavage Reaction: Add the cleavage cocktail (Reagent K, 2-3 mL) to the swollen resin.[2] Seal the vessel and agitate gently at room temperature for 2-4 hours. For peptides containing Arg(Tos), longer cleavage times may be necessary.[4] To minimize aspartimide formation, the reaction can be performed at 4 °C.[4]

  • Peptide Filtration: Filter the reaction mixture to separate the resin. Collect the filtrate, which contains the cleaved peptide.

  • Resin Washing: Wash the resin with fresh TFA (2 x 1 mL) and combine the filtrates to maximize peptide recovery.[2]

  • Peptide Precipitation: In a centrifuge tube, add the combined filtrate to a 10-fold excess of cold MTBE. A white precipitate of the crude peptide should form.[2]

  • Maximizing Precipitation: Place the tube at -20 °C for 30-60 minutes to ensure maximum precipitation of the peptide.[2]

  • Peptide Isolation: Centrifuge the mixture to pellet the crude peptide. Carefully decant the ether.

  • Washing: Wash the peptide pellet with cold MTBE (2-3 times) to remove residual scavengers and cleaved protecting groups.

  • Drying: Dry the final peptide pellet under a gentle stream of nitrogen or in a vacuum desiccator.

  • Purification: The crude peptide can be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).[2]

Protocol 2: Low-Odor Cleavage Using Reagent B

This protocol is suitable for peptides where thiol-based scavengers are not essential and provides a less odorous work environment.

Materials:

  • Peptide-resin (dried under vacuum)

  • Cleavage Cocktail (Reagent B): TFA/Phenol/Water/TIS (88:5:5:2)

  • Cold (-20 °C) methyl tert-butyl ether (MTBE) or diethyl ether

  • DCM for washing

  • Centrifuge tubes

Procedure:

  • Resin Preparation: Swell the dried peptide-resin in DCM as described in Protocol 1.

  • Cleavage Reaction: Add Reagent B (10 mL per gram of resin) to the swollen resin.[6] Seal the vessel and agitate at room temperature for 2-4 hours.

  • Peptide Isolation and Purification: Follow steps 3-10 from Protocol 1.

Visualized Workflows and Chemistry

Cleavage and Deprotection Workflow

The following diagram illustrates the general experimental workflow for cleaving the peptide from the resin and isolating the crude product.

G Resin 1. Swollen Peptide-Resin Cocktail 2. Add Cleavage Cocktail (e.g., Reagent K) Resin->Cocktail Reaction 3. Agitate 2-4h at RT Cocktail->Reaction Filter 4. Filter to Collect Filtrate Reaction->Filter Precipitate 5. Precipitate in Cold Ether Filter->Precipitate Centrifuge 6. Centrifuge and Decant Precipitate->Centrifuge Wash 7. Wash Pellet with Ether Centrifuge->Wash Dry 8. Dry Crude Peptide Wash->Dry HPLC 9. Purify via RP-HPLC Dry->HPLC

Caption: General workflow for peptide cleavage and isolation.

Mechanism of Acidolytic Cleavage and Scavenging

This diagram illustrates the chemical principles behind the cleavage of Boc and Obzl protecting groups and the protective role of scavengers.

G Cleavage Chemistry Overview cluster_0 Protected Peptide cluster_1 Cleavage Cocktail cluster_2 Products & Byproducts ProtectedPeptide Boc-N-Me-Glu(Obzl)-Peptide-Resin CleavedPeptide H-N-Me-Glu-Peptide-OH (Desired Product) ProtectedPeptide->CleavedPeptide  TFA Carbocations t-Butyl Cation Benzyl Cation ProtectedPeptide->Carbocations  TFA TFA TFA (H+) Scavengers Scavengers (TIS, Water, etc.) TrappedCations Scavenged Cations Scavengers->TrappedCations Carbocations->TrappedCations Trapped by

References

Synthesis of N-Methylated Peptides Utilizing Boc Chemistry: Application Notes and Detailed Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-methylation of peptides is a key chemical modification in drug discovery, offering a pathway to enhance therapeutic properties. This strategic alteration can significantly improve a peptide's pharmacokinetic profile by increasing its metabolic stability against enzymatic degradation, enhancing cell permeability, and improving oral bioavailability.[1][2][3][4] However, the incorporation of N-methylated amino acids into a peptide sequence using solid-phase peptide synthesis (SPPS), particularly with tert-butyloxycarbonyl (Boc) chemistry, presents considerable challenges. The primary obstacle is the steric hindrance at the secondary amine of the N-methylated amino acid, which can lead to incomplete coupling reactions and the formation of deletion sequences, thereby complicating purification and reducing overall yield.[1][5]

These application notes provide a comprehensive guide for the successful synthesis of N-methylated peptides using Boc chemistry. Detailed protocols for the synthesis of Boc-protected N-methylated amino acids, their incorporation into peptides via SPPS, and subsequent cleavage and purification are presented.

Synthesis of Boc-Protected N-Methylated Amino Acids

The synthesis of N-Boc-N-methyl-amino acids is a crucial prerequisite for their incorporation into peptides. A common and effective method involves the direct methylation of a Boc-protected amino acid using sodium hydride (NaH) and methyl iodide (MeI) in an aprotic solvent like tetrahydrofuran (THF).[6][7]

Experimental Protocol: N-Methylation of a Boc-Amino Acid
  • Preparation: Dry a round-bottom flask containing a stir bar in an oven and cool under an inert atmosphere (e.g., argon).

  • Dissolution: Add the Boc-protected amino acid to the flask and dissolve it in dry THF.

  • Addition of Reagents: Cool the solution in an ice bath. Add methyl iodide to the solution.

  • Reaction Initiation: Slowly add sodium hydride (60% dispersion in mineral oil) in portions to the cooled solution. Vigorous bubbling (hydrogen gas evolution) will be observed. The NaH deprotonates both the carboxylic acid and the N-H of the Boc-protected amino acid.[6]

  • Reaction Progression: After the complete addition of NaH, remove the ice bath and allow the reaction to stir overnight at room temperature.

  • Work-up: Carefully quench the reaction with water. Acidify the aqueous solution to a pH of approximately 2-3 with 1M HCl to protonate the carboxylate.

  • Extraction: Extract the N-Boc-N-methyl-amino acid into an organic solvent such as ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by column chromatography if necessary.

Solid-Phase Synthesis of N-Methylated Peptides using Boc Chemistry

The solid-phase synthesis of peptides containing N-methylated amino acids using the Boc strategy requires optimized protocols to overcome the challenge of steric hindrance during the coupling step.[1] Standard resins for Boc-SPPS, such as Merrifield or PAM resins, are suitable for this purpose.[1][8]

Key Considerations for a Successful Synthesis:
  • Choice of Coupling Reagents: Standard coupling reagents may be inefficient. More potent reagents are necessary to drive the reaction to completion.[5]

  • Double Coupling: A double coupling strategy is often essential to ensure a high yield of the desired product.[1]

  • Monitoring of Coupling Reactions: Traditional ninhydrin tests are not effective for secondary amines. The bromophenol blue test can be used to monitor the completion of the coupling reaction.[2]

  • Capping: To prevent the formation of deletion sequences, any unreacted N-terminal amines should be capped, for example, with acetic anhydride.[1]

Experimental Protocol: Boc-SPPS of a Peptide Containing an N-Methylated Amino Acid
  • Resin Preparation: Swell the appropriate resin (e.g., Merrifield resin) in dichloromethane (DCM).

  • Boc Deprotection: Remove the Boc protecting group from the resin-bound amino acid by treating it with 50% trifluoroacetic acid (TFA) in DCM for 20-30 minutes.[1]

  • Washes: Thoroughly wash the resin with DCM, isopropanol (IPA), and N,N-dimethylformamide (DMF).[1]

  • Neutralization: Neutralize the resin with a 10% solution of N,N-diisopropylethylamine (DIEA) in DMF.[1]

  • Washes: Wash the resin with DMF.[1]

  • Coupling of N-Boc-N-Methyl-Amino Acid (Double Coupling):

    • First Coupling:

      • Pre-activate a solution of the N-Boc-N-methyl-amino acid (3-5 equivalents), a potent coupling reagent (e.g., HATU, 3-5 equivalents), and DIEA (6-10 equivalents) in DMF for 5-10 minutes.[1]

      • Add the activated amino acid solution to the resin and agitate for 1-4 hours.[1]

    • Washes: Wash the resin with DMF.

    • Second Coupling: Repeat the coupling step with fresh reagents.

  • Washes: Thoroughly wash the resin with DMF and DCM.[1]

  • Capping (Optional but Recommended): Treat the resin with a solution of acetic anhydride and DIEA in DMF for 30 minutes to cap any unreacted amines.[1]

  • Chain Elongation: Repeat steps 2-8 for the subsequent amino acid couplings.

  • Final Boc Deprotection: Remove the N-terminal Boc group as described in step 2.

Cleavage and Purification

The final step in the synthesis is the cleavage of the peptide from the resin and the removal of side-chain protecting groups, followed by purification.

Experimental Protocol: Cleavage and Purification
  • Resin Preparation: Wash the dried peptide-resin with DCM.

  • Cleavage: Suspend the resin in a suitable cleavage cocktail (e.g., HF or a TFA-based cocktail, depending on the resin and protecting groups). Stir the mixture at room temperature for 1-4 hours.[1]

  • Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the crude peptide by adding the filtrate to cold diethyl ether.[1]

  • Peptide Collection: Collect the peptide pellet by centrifugation or filtration.

  • Washing and Drying: Wash the peptide with cold ether and dry it under a vacuum.[1]

  • Purification: Purify the crude peptide using reversed-phase high-performance liquid chromatography (RP-HPLC). The increased hydrophobicity of N-methylated peptides may necessitate the use of columns with different stationary phases (e.g., C4 or diphenyl) and the addition of organic modifiers to the mobile phase.[4]

Data Presentation

Table 1: Recommended Reagents and Conditions for N-Boc-N-Methyl-Amino Acid Coupling
ParameterRecommendationRationale
N-Boc-N-Methyl-Amino Acid Excess 3 - 5 equivalentsDrives the sterically hindered reaction to completion.[1]
Coupling Reagent HATU, HBTU, PyAOP, or PyBOPMore potent than standard reagents for coupling sterically hindered amino acids.[2][5]
Base DIEA (6 - 10 equivalents)Acts as a non-nucleophilic base to activate the coupling reagent and neutralize the protonated amine.
Solvent DMF or NMPStandard polar aprotic solvents for SPPS.
Reaction Time (per coupling) 1 - 4 hoursLonger reaction times may be necessary; completion should be monitored.[1]
Strategy Double CouplingHighly recommended to maximize coupling efficiency.[1]

Visualizations

Boc_SPPS_N_Methyl_Workflow Resin Resin Deprotection Boc Deprotection (50% TFA/DCM) Resin->Deprotection Wash1 Wash (DCM, IPA, DMF) Deprotection->Wash1 Neutralization Neutralization (10% DIEA/DMF) Wash1->Neutralization Wash2 Wash (DMF) Neutralization->Wash2 Coupling Double Coupling (N-Boc-N-Me-AA, HATU, DIEA) Wash2->Coupling Wash3 Wash (DMF, DCM) Coupling->Wash3 Cleavage Cleavage (HF or TFA cocktail) Coupling->Cleavage Final AA Capping Capping (Ac2O, DIEA) Wash3->Capping Repeat Repeat for next AA Capping->Repeat Chain Elongation Capping->Cleavage Final AA Purification Purification (RP-HPLC) Cleavage->Purification FinalPeptide N-Methylated Peptide Purification->FinalPeptide

Caption: Workflow for Boc-SPPS of N-methylated peptides.

N_Methylation_Reaction cluster_reactants Reactants cluster_product Product BocAA Boc-Amino Acid Reagents + NaH, MeI in THF Product N-Boc-N-Methyl Amino Acid Reagents->Product

Caption: Synthesis of an N-Boc-N-methylated amino acid.

Conclusion

The synthesis of N-methylated peptides using Boc chemistry is a challenging but achievable endeavor that offers significant rewards in the development of novel peptide-based therapeutics. By employing optimized protocols, including the use of potent coupling reagents and double coupling strategies, researchers can successfully overcome the steric hindrance associated with N-methylated amino acids. Careful monitoring of the reaction progress and appropriate purification techniques are paramount to obtaining the desired N-methylated peptide in high purity. The methodologies and data presented in these application notes provide a solid foundation for scientists and drug development professionals to effectively incorporate N-methylation into their peptide synthesis workflows.

References

Application Notes and Protocols for the Incorporation of Boc-N-Me-Glu(Obzl)-OH into Cyclic Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the successful incorporation of the N-methylated amino acid, Boc-N-Me-Glu(Obzl)-OH, into cyclic peptides. N-methylation is a critical modification in medicinal chemistry, known to enhance the pharmacokinetic properties of peptides by increasing metabolic stability and membrane permeability.[1][2][3][4] The combination of N-methylation and cyclization offers a powerful strategy to constrain peptide conformation, thereby improving bioactivity and selectivity.[1]

The synthesis of N-methylated cyclic peptides, however, presents challenges, primarily due to steric hindrance from the N-methyl group which can impede coupling reactions and affect cyclization efficiency.[1][5] This document outlines detailed protocols for solid-phase peptide synthesis (SPPS) using the Boc/Bzl protection strategy, methods for peptide cyclization, and final deprotection steps.

Data Presentation

The following tables summarize typical quantitative data for the solid-phase synthesis of a cyclic peptide containing a this compound residue. These values are illustrative and can vary based on the specific peptide sequence, length, and synthesis scale.[5]

Table 1: Solid-Phase Peptide Synthesis (SPPS) Parameters

ParameterValueNotes
Resin Substitution0.5 - 1.0 mmol/gMerrifield or PAM resin is commonly used.[5]
Coupling Efficiency (Standard Amino Acids)>99%Monitored by the Kaiser or Isatin test.
Coupling Efficiency (this compound)~95-98%May require double coupling or optimized coupling reagents due to steric hindrance.[5]
Overall Crude Linear Peptide Yield60 - 80%Dependent on peptide length and sequence.[5]
Crude Peptide Purity (by HPLC)50 - 70%Purification is typically required before cyclization.[5]

Table 2: Cyclization and Purification Data

ParameterValueNotes
Cyclization Yield (in solution)30 - 60%Highly dependent on peptide sequence and cyclization conditions.
Final Purified Cyclic Peptide Yield10 - 30%Overall yield after synthesis, cleavage, and purification.
Purity of Final Cyclic Peptide (by HPLC)>95%After preparative RP-HPLC.

Experimental Workflows and Signaling Pathways

The following diagrams illustrate the key processes involved in the synthesis of cyclic peptides containing this compound and a generalized signaling pathway for a peptide hormone, a common application for such modified peptides.[6]

SPPS_Workflow cluster_SPPS Solid-Phase Peptide Synthesis (Boc/Bzl Strategy) cluster_Cyclization Cyclization and Purification Resin Resin Support AA1 Couple First Boc-AA-OH Resin->AA1 Deprotection1 Boc Deprotection (TFA) AA1->Deprotection1 Neutralization1 Neutralization (DIEA) Deprotection1->Neutralization1 Coupling_NMe Couple This compound Neutralization1->Coupling_NMe Deprotection_NMe Boc Deprotection (TFA) Coupling_NMe->Deprotection_NMe Neutralization_NMe Neutralization (DIEA) Deprotection_NMe->Neutralization_NMe Elongation Continue Peptide Elongation Neutralization_NMe->Elongation Cleavage Cleavage from Resin (e.g., HF) Elongation->Cleavage Crude_Linear Crude Linear Peptide Cleavage->Crude_Linear Purification_Linear Purify Linear Peptide (RP-HPLC) Crude_Linear->Purification_Linear Cyclization Solution-Phase Cyclization Purification_Linear->Cyclization Purification_Cyclic Purify Cyclic Peptide (RP-HPLC) Cyclization->Purification_Cyclic Final_Product Characterized Cyclic Peptide Purification_Cyclic->Final_Product

Caption: Workflow for the synthesis of a cyclic peptide containing this compound.

Signaling_Pathway Peptide Cyclic Peptide (e.g., Hormone Analogue) Receptor Cell Surface Receptor (e.g., GPCR) Peptide->Receptor Binding G_Protein G-Protein Activation Receptor->G_Protein Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Kinase_Cascade Protein Kinase Cascade Second_Messenger->Kinase_Cascade Cellular_Response Cellular Response Kinase_Cascade->Cellular_Response

Caption: Generalized signaling pathway for a peptide hormone.[6]

Experimental Protocols

The synthesis of a cyclic peptide incorporating this compound can be divided into three main stages: linear peptide synthesis on a solid support, cleavage of the linear peptide from the resin, and head-to-tail cyclization in solution.

Protocol 1: Solid-Phase Synthesis of the Linear Peptide

This protocol details the manual solid-phase synthesis of the linear peptide precursor using the Boc/Bzl strategy.

1. Resin Preparation and First Amino Acid Coupling:

  • Swell Merrifield or PAM resin in dichloromethane (DCM) for 30 minutes in a reaction vessel.[7][8]

  • For the first amino acid, use the cesium salt of the Boc-protected amino acid for esterification to the resin to minimize racemization.[9]

2. SPPS Cycle for Subsequent Amino Acids:

  • Deprotection: Treat the resin with 25-50% trifluoroacetic acid (TFA) in DCM for 1-2 minutes (pre-wash), then with a fresh solution for 20-30 minutes to remove the Boc group.[8] Wash the resin thoroughly with DCM.[8]

  • Neutralization: Wash the resin with isopropanol (IPA) and then DCM.[8] Treat the resin with 5-10% N,N-diisopropylethylamine (DIEA) in DCM or N-methyl-2-pyrrolidone (NMP) for 5-10 minutes.[8] Wash the resin thoroughly with DCM or NMP.[8]

  • Coupling:

    • For standard Boc-amino acids: Pre-activate 3-4 equivalents of the Boc-amino acid with a coupling reagent like HBTU/HOBt or HATU in the presence of DIEA in DMF or NMP for 2-5 minutes.[8] Add the activated solution to the resin and agitate for 1-2 hours.

    • For this compound: Due to steric hindrance, use a stronger coupling agent like HATU.[8] Allow for a longer coupling time (2-4 hours) or perform a double coupling.[5][8]

  • Monitoring: Monitor the completion of the coupling reaction using a qualitative method like the Kaiser test (for primary amines) or the Isatin test (for secondary amines, after N-methylated residue addition).

3. Final Cleavage from Resin:

  • After the final coupling and Boc deprotection, wash the peptide-resin with DMF and DCM, then dry under vacuum.[10]

  • Perform the final cleavage and removal of the benzyl-based side-chain protecting groups (except for the Glu(Obzl) which will be deprotected later if cyclization is planned) using a strong acid like anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA).[11][12]

  • Use a scavenger cocktail (e.g., anisole) to prevent side reactions.[6]

  • Precipitate the crude peptide in cold diethyl ether.[10]

Protocol 2: Head-to-Tail Peptide Cyclization in Solution

This protocol describes the cyclization of the purified linear peptide. This step is performed under high-dilution conditions to favor intramolecular cyclization.[10][13]

1. Preparation:

  • Purify the crude linear peptide by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Lyophilize the purified linear peptide containing a free N-terminal amine and a C-terminal carboxylic acid.

2. Cyclization Reaction:

  • Dissolve the linear peptide in a large volume of DMF or a mixture of DMF/DCM to achieve a high-dilution condition (typically 0.1-1 mM).

  • Add a coupling reagent (e.g., HATU, HBTU/HOBt, or DPPA) and a base (e.g., DIEA or sodium bicarbonate).

  • Stir the reaction mixture at room temperature and monitor the progress by RP-HPLC and/or LC-MS until the linear peptide is consumed (typically 4-24 hours).[10]

3. Purification and Final Deprotection:

  • Once the reaction is complete, remove the solvent under reduced pressure.[10]

  • Dissolve the crude cyclic peptide in a suitable solvent and purify by preparative RP-HPLC.[10]

  • To remove the Obzl group from the glutamic acid side chain, catalytic hydrogenation (H2/Pd) can be employed if the rest of the molecule is stable to these conditions.[14][] Alternatively, a final strong acid cleavage (HF or TFMSA) can be performed if not all benzyl-based protecting groups were removed during the initial cleavage from the resin.

  • Characterize the final product by mass spectrometry and NMR to confirm its identity and purity.[10]

Potential Side Reactions

  • Pyroglutamate Formation: The deprotected gamma-carboxyl group of a glutamic acid residue can undergo intramolecular cyclization to form a pyroglutamyl residue, especially with N-terminal glutamic acid residues.[6]

  • Anisylation: During HF cleavage, the unprotected carboxyl group can react with scavengers like anisole. Performing the cleavage at lower temperatures can minimize this.[6]

  • Racemization: The risk of racemization is present during coupling steps, particularly at the C-terminal residue during cyclization. The choice of coupling reagents and reaction conditions is crucial to minimize this side reaction.[13]

By following these detailed protocols and being mindful of the potential challenges, researchers can successfully incorporate this compound into cyclic peptides to develop novel and potent therapeutic agents.

References

Application Notes and Protocols for Boc-N-Me-Glu(Obzl)-OH in Glycopeptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the incorporation of the N-methylated amino acid, Boc-N-Me-Glu(Obzl)-OH, into glycopeptides using solid-phase peptide synthesis (SPPS). This document outlines the strategic advantages of N-methylation, detailed experimental protocols, and methods for the purification and characterization of the final product.

The N-methylation of peptides is a key chemical modification used to enhance their therapeutic properties. This modification can increase proteolytic stability, improve membrane permeability, and constrain the peptide's conformation.[1][2] However, the synthesis of peptides containing N-methylated amino acids, such as this compound, presents unique challenges due to steric hindrance at the secondary amine, which can result in slower and less efficient coupling reactions.[1][3] The protocols detailed below are optimized to address these challenges, ensuring high coupling efficiency and purity of the resulting glycopeptide.

Data Presentation: Quantitative Synthesis Parameters

The following table summarizes typical quantitative data for the solid-phase synthesis of a model glycopeptide containing a this compound residue. These values are illustrative and can vary based on the specific peptide sequence, the nature of the glycosylation, the scale of the synthesis, and the instrumentation used.

ParameterValueNotes
Resin Substitution 0.5 - 1.0 mmol/gMerrifield or PAM resin is commonly used for Boc-based SPPS.[1]
Coupling Efficiency (Standard Amino Acids) >99%Monitored by the Kaiser test.
Coupling Efficiency (this compound) ~95-98%May require double coupling or the use of more potent coupling reagents like HATU or COMU.[1][3] Monitored by the bromophenol blue test.
Overall Crude Peptide Yield 60 - 80%Dependent on the length of the peptide and the complexity of the sequence.[1]
Crude Peptide Purity (by HPLC) 50 - 70%Purification is typically required to remove deletion sequences and other impurities.[1]
Final Purified Peptide Yield 20 - 40%Dependent on the efficiency of the purification process.

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of a Glycopeptide using this compound

This protocol outlines a single cycle for the incorporation of this compound into a growing peptide chain on a solid support using Boc chemistry.

Materials:

  • Merrifield resin pre-loaded with the C-terminal amino acid

  • Boc-protected amino acids

  • This compound

  • Coupling reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate)[3][4]

  • Base: N,N-Diisopropylethylamine (DIPEA)[4]

  • Deprotection agent: Trifluoroacetic acid (TFA)

  • Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)

  • Washing solvent: Methanol

  • Monitoring solution: Bromophenol blue in DMF[4]

  • Cleavage cocktail: HF/anisole (9:1) or a less hazardous TFA-based cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5)[5]

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30 minutes in a reaction vessel.[6]

  • Boc Deprotection:

    • Drain the DMF.

    • Add a solution of 50% TFA in DCM to the resin and agitate for 30 minutes.

    • Drain the deprotection solution and wash the resin thoroughly with DCM (3 times) and DMF (3 times).[5]

  • Neutralization:

    • Treat the resin with a 10% solution of DIPEA in DMF for 2 minutes.

    • Drain and repeat the neutralization step.

    • Wash the resin with DMF (5 times).[7]

  • Coupling of this compound:

    • In a separate vial, dissolve 4 equivalents of this compound and 3.9 equivalents of HATU in DMF.[4][6]

    • Add 8 equivalents of DIPEA to the solution and pre-activate for 1-2 minutes.[4][6]

    • Add the activated amino acid solution to the deprotected and neutralized resin.

    • Agitate the reaction mixture for 2-4 hours at room temperature.[6]

  • Monitoring the Coupling Reaction:

    • Take a small sample of the resin and wash it with methanol.[4]

    • Add a few drops of the bromophenol blue test solution.

    • A yellow color indicates a complete reaction. A blue or green color indicates incomplete coupling.[3][4]

    • If the coupling is incomplete, drain the coupling solution and repeat the coupling step (double coupling).[1][5]

  • Washing: Once the coupling is complete, drain the solution and wash the resin with DMF (3 times) and DCM (3 times).[6]

  • Chain Elongation: Repeat steps 2-6 for each subsequent amino acid in the peptide sequence. For standard, non-N-methylated amino acids, a standard coupling reagent like HBTU can be used with a shorter coupling time (1-2 hours).

  • Final Cleavage and Deprotection:

    • After the final amino acid has been coupled and the N-terminal Boc group removed, wash the resin with DCM and dry under vacuum.[6][7]

    • Treat the resin with the cleavage cocktail (e.g., HF/anisole) for 1 hour at 0°C.[7]

    • Filter the resin and collect the filtrate.

  • Peptide Precipitation:

    • Precipitate the crude glycopeptide by adding the filtrate to cold diethyl ether.[6]

    • Centrifuge to pellet the peptide and decant the ether.

    • Wash the peptide pellet with cold diethyl ether and dry under vacuum.[6]

Protocol 2: Purification and Characterization of the N-methylated Glycopeptide

Materials:

  • Crude N-methylated glycopeptide

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system with a C18 column

  • Solvent A: 0.1% TFA in water

  • Solvent B: 0.1% TFA in acetonitrile

  • Liquid Chromatography-Mass Spectrometry (LC-MS) system with an electrospray ionization (ESI) source[8][9]

Procedure:

  • Sample Preparation:

    • Dissolve approximately 1 mg of the crude lyophilized glycopeptide in a suitable solvent (e.g., 0.1% TFA in water/acetonitrile) to a final concentration of 1 mg/mL.[9]

  • Analytical RP-HPLC:

    • Inject a small amount of the dissolved sample onto the analytical C18 column.

    • Elute the peptide using a linear gradient of Solvent B (e.g., 5-65% over 30 minutes).

    • Monitor the elution profile with a UV detector at 214 nm (for the peptide backbone) and 280 nm (if aromatic residues are present).[9]

    • Assess the purity of the crude product by integrating the peak areas.[9]

  • Preparative RP-HPLC:

    • Based on the analytical chromatogram, perform preparative RP-HPLC to isolate the main product peak.

    • Collect fractions corresponding to the desired glycopeptide.

  • Lyophilization: Lyophilize the collected fractions to obtain the purified glycopeptide.

  • Characterization by LC-MS:

    • Dissolve a small amount of the purified glycopeptide in a suitable solvent.

    • Inject the sample into the LC-MS system.

    • Use a similar gradient as in the analytical HPLC.

    • The mass spectrometer should be operated in positive ion mode with ESI.[9]

    • Acquire full scan mass spectra (MS1) to determine the molecular weight of the glycopeptide and confirm its identity.

    • Perform tandem mass spectrometry (MS/MS) on the parent ion to confirm the amino acid sequence and the site of glycosylation.[2][10][11]

Visualizations

Experimental Workflow

experimental_workflow start Start: Resin Swelling deprotection Boc Deprotection (50% TFA in DCM) start->deprotection neutralization Neutralization (10% DIPEA in DMF) deprotection->neutralization coupling Coupling of This compound (HATU, DIPEA) neutralization->coupling monitoring Monitoring (Bromophenol Blue Test) coupling->monitoring monitoring->coupling If incomplete (Double Couple) washing Washing (DMF, DCM) monitoring->washing If complete elongation Chain Elongation (Repeat Cycle) washing->elongation elongation->deprotection Next Amino Acid cleavage Final Cleavage & Deprotection elongation->cleavage Final Amino Acid precipitation Peptide Precipitation (Cold Ether) cleavage->precipitation purification Purification (RP-HPLC) precipitation->purification characterization Characterization (LC-MS) purification->characterization end End: Purified Glycopeptide characterization->end

Caption: General workflow for the solid-phase synthesis of an N-methylated glycopeptide.

Challenges and Mitigation in N-Methylated Amino Acid Coupling

challenges_mitigation cluster_challenge Challenges cluster_mitigation Mitigation Strategies challenge Steric Hindrance of N-Methyl Group slow_coupling Slower Reaction Kinetics challenge->slow_coupling incomplete_coupling Incomplete Coupling slow_coupling->incomplete_coupling increased_time Increase Coupling Time slow_coupling->increased_time deletion_sequences Formation of Deletion Sequences incomplete_coupling->deletion_sequences potent_reagents Use Potent Coupling Reagents (e.g., HATU, COMU, PyAOP) incomplete_coupling->potent_reagents double_coupling Perform Double Coupling incomplete_coupling->double_coupling monitoring Use Bromophenol Blue Test for Monitoring incomplete_coupling->monitoring

Caption: Challenges in coupling N-methylated amino acids and corresponding mitigation strategies.

Generalized Glycopeptide Signaling Pathway

signaling_pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space glycopeptide N-Methylated Glycopeptide receptor Cell Surface Receptor (e.g., LRR-RLK) glycopeptide->receptor Binding cascade Signaling Cascade receptor->cascade Activation response Cellular Response (e.g., Gene Expression, Growth Regulation) cascade->response Signal Transduction

Caption: Generalized signaling pathway initiated by an N-methylated glycopeptide.[12]

References

Monitoring the Coupling Efficiency of Boc-N-Me-Glu(Obzl)-OH in Peptide Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of N-methylated amino acids into peptide sequences is a widely employed strategy to enhance proteolytic stability, improve membrane permeability, and modulate conformation, thereby increasing the therapeutic potential of peptide-based drugs. However, the synthesis of peptides containing these residues, such as Boc-N-Me-Glu(Obzl)-OH, presents unique challenges. The steric hindrance introduced by the N-methyl group can significantly impede coupling reactions, leading to incomplete acylation and the formation of deletion sequences. Consequently, careful monitoring of the coupling reaction is critical to ensure high purity and yield of the target peptide.

This document provides detailed application notes and protocols for monitoring the coupling reactions of this compound in solid-phase peptide synthesis (SPPS). It covers both qualitative and quantitative analytical techniques, including colorimetric assays, Thin-Layer Chromatography (TLC), and High-Performance Liquid Chromatography (HPLC), to provide a comprehensive guide for researchers.

Challenges in Coupling this compound

The primary challenge in the coupling of this compound is the steric hindrance at the secondary amine. This necessitates the use of more potent coupling reagents and potentially longer reaction times or double coupling cycles to drive the reaction to completion.[1] Due to the N-methylation, the commonly used Kaiser test for detecting primary amines is not reliable for monitoring the disappearance of the N-terminal secondary amine of the growing peptide chain.[1] Therefore, alternative monitoring methods are essential.

Qualitative Monitoring: The Chloranil Test

For a rapid, qualitative assessment of the coupling reaction's completeness, the Chloranil test is a suitable alternative to the Kaiser test for detecting secondary amines. A positive test (blue or green beads) indicates the presence of unreacted secondary amine, signifying an incomplete coupling reaction.

Protocol 1: Chloranil Test for Secondary Amines

Reagents:

  • Reagent A: 2% (v/v) acetaldehyde in N,N-dimethylformamide (DMF)

  • Reagent B: 2% (w/v) p-chloranil in DMF

Procedure:

  • Withdraw a small sample of the peptide-resin (approximately 1-5 mg) into a small test tube.

  • Add one drop of Reagent A to the resin.

  • Add one drop of Reagent B to the resin.

  • Allow the mixture to stand at room temperature for 5 minutes.

  • Observe the color of the resin beads.

    • Positive Result (Incomplete Coupling): Blue or green beads indicate the presence of free secondary amine.

    • Negative Result (Complete Coupling): Colorless or yellowish beads indicate the absence of free secondary amine.

Semi-Quantitative Monitoring: Thin-Layer Chromatography (TLC)

TLC is a fast and cost-effective method to monitor the progress of a coupling reaction by observing the consumption of the starting amino acid. By comparing the spot of the reaction mixture with a spot of the starting material (this compound), one can qualitatively assess the extent of the reaction.

Protocol 2: TLC Monitoring

Materials:

  • Silica gel TLC plates

  • Developing chamber

  • UV lamp (254 nm)

  • Staining solution (e.g., p-anisaldehyde or permanganate stain)[2]

Procedure:

  • Prepare a developing chamber with a suitable mobile phase. A common solvent system for Boc-protected amino acids is a mixture of chloroform and methanol (e.g., 9:1 v/v).[3]

  • Dissolve a small amount of the this compound starting material in a suitable solvent (e.g., DCM or DMF) to serve as a reference.

  • At various time points during the coupling reaction, take a small aliquot of the reaction mixture (from the solution phase if applicable) and spot it onto the TLC plate alongside the reference spot.

  • Develop the TLC plate in the prepared chamber.

  • After development, dry the plate and visualize the spots under a UV lamp. Many Boc-protected amino acids are UV active.

  • If the spots are not visible under UV, use a chemical stain. For example, a p-anisaldehyde stain followed by gentle heating can visualize a wide range of compounds.[2]

  • A complete reaction is indicated by the disappearance or significant reduction in the intensity of the spot corresponding to the starting this compound in the reaction mixture lane.

Data Presentation: TLC Parameters

ParameterDescription
Stationary Phase Silica gel 60 F254
Mobile Phase Chloroform:Methanol (9:1, v/v)
Visualization UV (254 nm), p-Anisaldehyde stain
Expected Rf of this compound ~0.5-0.7 (highly dependent on exact conditions)
Expected Rf of Coupled Peptide Will vary depending on the peptide sequence

Quantitative Monitoring: High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful quantitative technique for monitoring coupling reactions. By analyzing aliquots of the reaction mixture over time, one can accurately determine the consumption of the starting amino acid and the formation of the product. For solid-phase synthesis, a small amount of resin can be cleaved, and the resulting peptide analyzed.

Protocol 3: RP-HPLC Monitoring

Sample Preparation (for SPPS):

  • Withdraw a small amount of the peptide-resin.

  • Wash the resin thoroughly with DCM and dry it under vacuum.

  • Cleave the peptide from the resin using a standard cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) for 1-2 hours.

  • Precipitate the cleaved peptide in cold diethyl ether.

  • Dissolve the crude peptide in the initial mobile phase for HPLC analysis.

HPLC Conditions: A typical starting point for method development for a peptide containing this compound would be a reverse-phase C18 column with a water/acetonitrile gradient containing 0.1% TFA.

Data Presentation: HPLC Parameters and Expected Results

ParameterCondition
Column C18, 3.5 µm particle size, 4.6 x 150 mm[4]
Mobile Phase A 0.1% TFA in HPLC-grade water[4]
Mobile Phase B 0.1% TFA in HPLC-grade acetonitrile[4]
Flow Rate 1 mL/min[4]
Detection 214 nm and 280 nm[4][5]
Column Temperature 30-45 °C[5]
Scouting Gradient 5% to 95% Mobile Phase B over 20 minutes[4]

Expected Observations:

  • The unreacted this compound will have a specific retention time.

  • As the coupling reaction proceeds, the peak corresponding to this compound will decrease in area, while the peak corresponding to the newly formed peptide will increase.

  • Due to the N-methylation, the resulting peptide may show peak broadening or the presence of cis/trans isomers, which can sometimes be resolved by increasing the column temperature.[4]

Coupling Reagent Considerations

Due to the steric hindrance of this compound, the choice of coupling reagent is critical for achieving high efficiency. Uronium/aminium salt-based reagents are generally recommended.

Data Presentation: Coupling Reagent Performance

Coupling ReagentClassTypical Coupling TimeExpected YieldKey Considerations
HATU Uronium/Aminium Salt1-4 hours>95%Highly efficient for hindered couplings; may require double coupling.[1]
HBTU Uronium/Aminium Salt2-4 hours90-95%A reliable and cost-effective option for challenging couplings.
PyBOP Phosphonium Salt2-4 hours90-95%Effective for hindered residues with byproducts that are generally easy to remove.

Note: Coupling times and yields are highly sequence-dependent and may require optimization.

Experimental Workflows and Signaling Pathways

To visualize the experimental process and the chemical transformations, the following diagrams are provided in the DOT language for Graphviz.

experimental_workflow cluster_spps Solid-Phase Peptide Synthesis Cycle Start Start Deprotection Deprotection Start->Deprotection Washing_1 Washing Deprotection->Washing_1 Coupling This compound Coupling Washing_1->Coupling Monitoring Monitoring Coupling->Monitoring Washing_2 Washing Monitoring->Washing_2 Complete Recouple Recouple or Cap Monitoring->Recouple Incomplete Next_Cycle Proceed to Next Cycle Washing_2->Next_Cycle Recouple->Washing_1

Caption: General workflow for a single coupling cycle in SPPS.

monitoring_workflow Reaction_Mixture Peptide Coupling Reaction Mixture Qualitative Qualitative Analysis (Chloranil Test) Reaction_Mixture->Qualitative SemiQuant Semi-Quantitative (TLC) Reaction_Mixture->SemiQuant Quantitative Quantitative Analysis (HPLC) Reaction_Mixture->Quantitative Result_Qual Complete / Incomplete Qualitative->Result_Qual Result_SemiQuant Consumption of Starting Material SemiQuant->Result_SemiQuant Result_Quant Peak Area Analysis (Yield Calculation) Quantitative->Result_Quant

Caption: Decision tree for monitoring the coupling reaction.

coupling_mechanism Amino_Acid This compound R-COOH Activated_Ester Activated Intermediate R-CO-O-X Amino_Acid->Activated_Ester Coupling_Reagent Coupling Reagent (e.g., HATU) Coupling_Reagent->Activated_Ester Coupled_Product Coupled Peptide R-CO-NH-Peptide Activated_Ester->Coupled_Product Peptide_Resin Peptide-Resin H₂N-Peptide Peptide_Resin->Coupled_Product

Caption: Simplified mechanism of amide bond formation.

Conclusion

The successful incorporation of sterically hindered N-methylated amino acids such as this compound is achievable with the implementation of robust monitoring protocols. While qualitative tests like the Chloranil test offer rapid in-process checks, quantitative methods such as HPLC are indispensable for accurate assessment of coupling efficiency and final peptide purity. The choice of powerful coupling reagents, coupled with diligent monitoring, will enable researchers to confidently synthesize complex N-methylated peptides for various applications in drug discovery and development.

References

Application Notes and Protocols for the Solution-Phase Synthesis of Boc-N-Me-Glu(Obzl)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-methylated amino acids are crucial building blocks in modern peptide synthesis and drug discovery. The incorporation of an N-methyl group on the amide backbone of a peptide can significantly enhance its therapeutic properties by increasing proteolytic stability, improving membrane permeability, and inducing conformational constraints that can lead to higher receptor affinity and selectivity. Boc-N-Me-Glu(Obzl)-OH is a valuable derivative of glutamic acid, featuring the tert-butyloxycarbonyl (Boc) protecting group on the N-methylated amine and a benzyl ester protecting the side-chain carboxyl group. These orthogonal protecting groups make it a versatile building block for solution-phase and solid-phase peptide synthesis.

This document provides detailed application notes and a comprehensive protocol for the solution-phase synthesis of this compound, primarily through the N-methylation of its commercially available precursor, Boc-L-Glu(OBzl)-OH.

Applications

Boc-N-Me-L-Glu(OBzl)-OH is a key intermediate used in the synthesis of complex peptides and peptidomimetics.[1] Its primary applications include:

  • Peptide Synthesis: It serves as a protected amino acid building block, allowing for the selective incorporation of an N-methylated glutamic acid residue into a peptide sequence. This modification is instrumental in developing peptides with enhanced pharmacokinetic profiles.[1]

  • Drug Development: The unique structural and conformational properties imparted by N-methylation make this compound valuable in the design of enzyme inhibitors, receptor ligands, and other pharmaceutical compounds. It can be used to create prodrugs with improved bioavailability and therapeutic efficacy.[1]

  • Research in Medicinal Chemistry: Researchers utilize Boc-N-Me-L-Glu(OBzl)-OH to investigate the structure-activity relationships of bioactive peptides, where the N-methyl group can be systematically introduced to probe its effect on biological activity.

Synthesis Overview

The most common and effective method for the solution-phase synthesis of this compound is the direct N-methylation of Boc-L-Glu(OBzl)-OH. This method typically employs a strong base to deprotonate the nitrogen of the Boc-protected amine, followed by reaction with a methylating agent. A well-established and reliable procedure utilizes sodium hydride (NaH) as the base and iodomethane (CH₃I) as the methyl source in an anhydrous aprotic solvent like tetrahydrofuran (THF).[2][3]

The reaction proceeds via the formation of a sodium salt of the Boc-protected amine, which then acts as a nucleophile to attack the methyl iodide, forming the N-methylated product. The carboxylic acid is also deprotonated to form a sodium carboxylate, which is thought to chelate with the sodium ion, preventing O-alkylation.[3][4]

Quantitative Data Summary

The following table summarizes the typical quantitative parameters for the solution-phase synthesis of this compound. These values are based on established protocols for the N-methylation of Boc-protected amino acids and may vary depending on the specific reaction scale and conditions.[2]

ParameterValueNotes
Starting Material Boc-L-Glu(OBzl)-OHCommercially available.[5][6]
Reagents Sodium Hydride (NaH), Iodomethane (CH₃I)A significant excess of both reagents is typically used.[2]
Stoichiometry (NaH) 4-10 equivalentsAt least 2 equivalents are theoretically required. Using 5 equivalents is a common practice.[2]
Stoichiometry (CH₃I) 4-10 equivalentsA gross excess ensures complete methylation.[2]
Solvent Anhydrous Tetrahydrofuran (THF)Dryness of the solvent is important for the reaction's success.[2]
Reaction Time Overnight (approx. 12-16 hours)Monitored by Thin Layer Chromatography (TLC) for completion.
Reaction Temperature Initially 0°C, then room temperatureThe reaction is started at a low temperature to control the initial exothermic reaction and hydrogen evolution.[2]
Work-up Quenching with isopropanol and water, followed by acidic work-up (pH 2-3) and extraction.Careful quenching of excess NaH is critical for safety.[2]
Purification Column Chromatography (Silica Gel)If necessary, to remove any unreacted starting material or byproducts.
Typical Yield 70-90%Highly dependent on the reaction scale and purification method.
Final Product Purity >95%Determined by NMR and/or HPLC analysis.

Experimental Protocol: N-methylation of Boc-L-Glu(OBzl)-OH

This protocol details the solution-phase synthesis of this compound from Boc-L-Glu(OBzl)-OH using sodium hydride and iodomethane.[2]

Materials:
  • Boc-L-Glu(OBzl)-OH

  • Anhydrous Tetrahydrofuran (THF)

  • Iodomethane (CH₃I)

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Argon or Nitrogen gas

  • Ice bath

  • Isopropyl alcohol

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask with a magnetic stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:
  • Preparation:

    • Dry a round-bottom flask and a magnetic stir bar in an oven and allow to cool under a stream of argon or in a desiccator.

    • Under an argon atmosphere, add Boc-L-Glu(OBzl)-OH to the flask.

    • Add anhydrous THF to dissolve the starting material (a concentration of approximately 0.1-0.2 M is suitable).

    • Add iodomethane (5-10 equivalents) to the solution.

  • Reaction:

    • Cool the reaction mixture in an ice bath for approximately 20 minutes with stirring.

    • Carefully weigh the required amount of sodium hydride (60% dispersion in mineral oil) in a separate vial. Remember to account for the mineral oil content (divide the required mass of NaH by 0.6).

    • Add the sodium hydride portion-wise to the cooled, stirred reaction mixture over a period of 1-2 hours. Vigorous bubbling (hydrogen gas evolution) will be observed. Caution: Hydrogen gas is flammable. Ensure the reaction is performed in a well-ventilated fume hood.

    • After the complete addition of sodium hydride, remove the ice bath and allow the reaction mixture to warm to room temperature.

    • Stir the reaction mixture overnight at room temperature.

  • Work-up:

    • The following day, cool the reaction mixture in an ice bath for about 20 minutes.

    • Carefully quench the excess sodium hydride by the dropwise addition of isopropyl alcohol until the bubbling subsides.

    • Slowly add water dropwise to quench any remaining reactive species.

    • Reduce the volume of the solvent using a rotary evaporator to about one-fifth of the original volume.

    • Add water to the residue and acidify the aqueous solution to a pH of 2-3 using 1 M HCl. The solution will likely become cloudy.

    • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 times with approximately half the volume of the aqueous layer each time).

    • Combine the organic layers and wash sequentially with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • If necessary, purify the crude this compound by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure product.

Workflow and Logic Diagrams

The following diagrams illustrate the chemical synthesis workflow and the logical relationship of the key steps.

Synthesis_Workflow Start Start: Boc-L-Glu(OBzl)-OH Dissolution Dissolve in Anhydrous THF Start->Dissolution Add_MeI Add Iodomethane (CH3I) Dissolution->Add_MeI Cooling1 Cool to 0°C Add_MeI->Cooling1 Add_NaH Portion-wise addition of Sodium Hydride (NaH) Cooling1->Add_NaH Reaction Stir Overnight at Room Temp. Add_NaH->Reaction Cooling2 Cool to 0°C Reaction->Cooling2 Quench Quench with iPrOH and H2O Cooling2->Quench Evaporation Solvent Evaporation Quench->Evaporation Acidification Acidify with 1M HCl (pH 2-3) Evaporation->Acidification Extraction Extract with Ethyl Acetate Acidification->Extraction Drying Dry and Concentrate Extraction->Drying Purification Column Chromatography (if necessary) Drying->Purification End Product: This compound Purification->End

Caption: Workflow for the solution-phase synthesis of this compound.

Logical_Relationship cluster_prep Reaction Setup cluster_reaction N-Methylation cluster_workup Product Isolation A Dissolve Starting Material in Anhydrous THF B Add Methylating Agent (Iodomethane) A->B C Cool Reaction Mixture B->C D Deprotonation with Strong Base (NaH) C->D E Nucleophilic Attack on Iodomethane D->E Generates Nucleophile F Quench Excess Reagents E->F Reaction Completion G Acidification to Protonate Carboxylate F->G H Liquid-Liquid Extraction G->H

Caption: Logical steps in the N-methylation and work-up process.

References

Application Notes and Protocols for the Synthesis of Peptides Containing Boc-N-Me-Glu(Obzl)-OH: A Comparative Analysis of Manual and Automated Approaches

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of N-methylated amino acids into peptide structures is a pivotal strategy in modern medicinal chemistry, offering a pathway to enhance the therapeutic properties of peptide-based drugs. N-methylation of the peptide backbone can significantly increase proteolytic stability, improve membrane permeability, and modulate conformation to enhance target affinity and selectivity.[1][2] Boc-N-Me-Glu(Obzl)-OH is a key building block in this context, allowing for the introduction of a protected N-methylated glutamic acid residue during solid-phase peptide synthesis (SPPS).

This document provides a detailed comparison of manual and automated SPPS methods for the incorporation of this compound. It includes comprehensive experimental protocols, a summary of expected quantitative outcomes, and discusses the strategic implications for drug development professionals.

The Challenge of N-Methylated Residues

The primary challenge in synthesizing peptides with N-methylated amino acids lies in the increased steric hindrance around the secondary amine. This bulkiness can impede the approach of the activated carboxyl group of the incoming amino acid, leading to slower and less efficient coupling reactions compared to primary amines. Consequently, this can result in lower yields and the formation of deletion sequences. To overcome these hurdles, optimized coupling strategies, such as the use of highly reactive coupling agents, extended reaction times, or microwave-assisted synthesis, are often necessary.

Comparative Data: Manual vs. Automated Synthesis

While direct head-to-head quantitative data for the synthesis of a specific peptide containing this compound is sequence-dependent, the following table provides a summary of typical expected outcomes when comparing manual and automated SPPS for sequences containing sterically hindered or N-methylated residues. Automated synthesis generally offers higher reproducibility and purity due to precise control over reaction parameters.

ParameterManual Solid-Phase SynthesisAutomated Solid-Phase SynthesisNotes
Scale 50 mg - 5 g of resin10 mg - 1 g of resin per vesselManual methods are often preferred for larger scale synthesis.
Hands-on Time per Cycle 1 - 2 hours5 - 15 minutes (for setup)Automation significantly reduces manual intervention.
Total Time per Cycle 2 - 4 hours30 - 90 minutesAutomated cycles are typically faster and more efficient.
Coupling Efficiency (N-Me-Glu) ~90-98%>95% (with optimized protocols)May require double coupling or stronger coupling agents in both methods.
Overall Crude Peptide Yield 50 - 75%60 - 85%Dependent on peptide length and sequence complexity.
Final Crude Purity (by HPLC) 60 - 80%75 - 95%Automation generally leads to higher purity due to consistency.
Reagent Consumption HigherOptimized and lowerAutomated systems precisely dispense reagents, reducing waste.
Reproducibility Operator-dependentHighElimination of human error is a key advantage of automation.

Application in Drug Development: Targeting the NMDA Receptor

Peptides incorporating N-methylated amino acids have shown significant promise as therapeutic agents. For instance, conotoxins, which are peptides isolated from the venom of marine cone snails, are known to target various ion channels and receptors in the nervous system. Some conantokins, which are rich in gamma-carboxyglutamic acid, act as antagonists of the N-methyl-D-aspartate (NMDA) receptor, a key player in excitatory synaptic transmission in the central nervous system.[3][4][5][6]

The incorporation of N-methylated glutamic acid residues can be a strategy to develop peptide-based therapeutics with enhanced stability and blood-brain barrier permeability that target the NMDA receptor for the treatment of neurological disorders, chronic pain, and epilepsy.

NMDA_Receptor_Signaling cluster_pre Presynaptic Terminal cluster_post Postsynaptic Terminal Glutamate Glutamate NMDA_R NMDA Receptor Glutamate->NMDA_R Binds Ca_Channel Ca²⁺ Channel NMDA_R->Ca_Channel Activates Signaling Downstream Signaling (e.g., CaMKII, CREB) Ca_Channel->Signaling Ca²⁺ Influx LTP Long-Term Potentiation (Synaptic Plasticity) Signaling->LTP Peptide Peptide with N-Me-Glu(Obzl)-OH Peptide->NMDA_R Antagonist

Caption: NMDA receptor signaling pathway and inhibition by a peptide antagonist.

Experimental Protocols

The following protocols outline the general procedures for manual and automated solid-phase synthesis of a peptide containing a this compound residue using the Boc/Bzl protection strategy.

General Workflow for Boc-SPPS

The synthesis cycle for both manual and automated methods follows the same fundamental steps.

Boc_SPPS_Workflow Start Start with Resin-Bound Peptide Deprotection 1. Boc Deprotection (TFA in DCM) Start->Deprotection Wash1 2. Washing (DCM) Deprotection->Wash1 Neutralization 3. Neutralization (DIEA in DMF) Wash1->Neutralization Wash2 4. Washing (DMF) Neutralization->Wash2 Coupling 5. Coupling (this compound + Coupling Reagents) Wash2->Coupling Wash3 6. Washing (DMF, DCM) Coupling->Wash3 End Resin-Bound Peptide (n+1) Wash3->End End->Deprotection Next Amino Acid Final Final Cleavage (HF or TFMSA) & Purification End->Final Synthesis Complete Cycle Repeat Cycle

Caption: General workflow for a single cycle of Boc-SPPS.

Protocol 1: Manual Solid-Phase Peptide Synthesis

Materials:

  • Merrifield resin pre-loaded with the C-terminal amino acid

  • This compound

  • Other required Boc-protected amino acids

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA)

  • N,N-Diisopropylethylamine (DIEA)

  • Coupling reagents: e.g., HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HOBt (Hydroxybenzotriazole)

  • Manual peptide synthesis vessel with a sintered glass filter

  • Shaker

Procedure:

  • Resin Swelling: Swell the resin in DCM for 30 minutes in the synthesis vessel.

  • Boc Deprotection: Drain the DCM and add a solution of 25-50% TFA in DCM to the resin. Shake for 30 minutes. Drain the solution.

  • Washing: Wash the resin thoroughly with DCM (3x), followed by DMF (3x).

  • Neutralization: Add a 10% solution of DIEA in DMF to the resin and shake for 10 minutes. Drain and repeat.

  • Washing: Wash the resin with DMF (3x).

  • Coupling of this compound:

    • In a separate vial, dissolve this compound (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF.

    • Add DIEA (6 eq.) to the solution to activate the amino acid.

    • Immediately add the activated amino acid solution to the resin.

    • Shake the mixture for 2-4 hours. Due to steric hindrance, a longer coupling time is recommended. A second coupling (double coupling) may be necessary.

  • Monitoring the Coupling: Perform a Kaiser test or Isatin test to check for the presence of free primary amines. Note: The Kaiser test will be negative for the secondary amine of the newly coupled N-methylated residue.

  • Washing: Wash the resin with DMF (3x) and DCM (3x).

  • Chain Elongation: Repeat steps 2-8 for each subsequent amino acid.

  • Final Cleavage and Deprotection: After synthesis is complete, the peptide is cleaved from the resin and the side-chain protecting groups (including the benzyl group on Glu) are removed using a strong acid like anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA) with appropriate scavengers. This step requires specialized equipment and safety precautions.

Protocol 2: Automated Solid-Phase Peptide Synthesis

Materials and Equipment:

  • Automated peptide synthesizer

  • Pre-loaded resin cartridges

  • Solutions of Boc-amino acids, including this compound, in a suitable solvent (e.g., DMF)

  • Reagent bottles containing:

    • Deprotection solution (25-50% TFA in DCM)

    • Washing solvents (DCM, DMF)

    • Neutralization solution (10% DIEA in DMF)

    • Coupling activators (e.g., HBTU/HOBt in DMF)

    • Activator base (DIEA)

  • Cleavage cocktail and purification equipment (as for manual synthesis)

Procedure:

  • Setup: Load the appropriate resin into the reaction vessel of the synthesizer. Ensure all reagent and amino acid bottles are filled and correctly positioned.

  • Programming the Synthesis: Program the synthesizer with the desired peptide sequence. For the this compound residue, program a longer coupling time (e.g., 2-4 hours) or a "double couple" protocol.

  • Automated Synthesis Cycle: The synthesizer will automatically perform the following steps for each amino acid:

    • Deprotection: The N-terminal Boc group is removed with the TFA/DCM solution.

    • Washing: The resin is washed with DCM and DMF to remove residual TFA and by-products.

    • Neutralization: The protonated N-terminal amine is neutralized with the DIEA solution.

    • Coupling: The pre-activated Boc-amino acid is delivered to the reaction vessel and coupled to the resin.

    • Washing: The resin is washed with DMF to remove excess reagents.

  • Final Cleavage: Once the automated synthesis is complete, the resin is removed from the synthesizer. The peptide is then cleaved from the resin and deprotected using the same strong acid methods as in the manual protocol.

  • Purification and Analysis: The crude peptide is purified by reverse-phase HPLC, and its identity is confirmed by mass spectrometry.

Conclusion

The choice between manual and automated synthesis for peptides containing this compound depends on the specific project goals. Automated synthesis is the preferred method for high-throughput synthesis, lead optimization, and when high purity and reproducibility are critical. Manual synthesis remains a valuable option for small-scale synthesis, methods development, and when synthesizing particularly challenging sequences that may require non-standard modifications and troubleshooting. Regardless of the method, the incorporation of N-methylated residues like this compound is a powerful tool for enhancing the drug-like properties of therapeutic peptides.

References

Application Notes and Protocols for Boc-N-Me-Glu(Obzl)-OH in the Synthesis of Bioactive Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of Boc-N-Me-Glu(Obzl)-OH in the solid-phase peptide synthesis (SPPS) of bioactive peptides. The incorporation of N-methylated amino acids, such as N-methyl-glutamic acid, is a powerful strategy in medicinal chemistry to enhance the pharmacological properties of peptide-based therapeutics.

N-methylation of the peptide backbone introduces significant advantages, including increased resistance to proteolytic degradation, enhanced membrane permeability, and conformational rigidity.[1][2] These modifications can lead to peptides with improved in vivo half-life, oral bioavailability, and receptor affinity and selectivity.[3][4][5] this compound is a key building block for introducing these beneficial characteristics into novel peptide drug candidates.

This document details the synthetic protocols for incorporating this compound into peptide sequences using the Boc/Bzl protection strategy, presents expected quantitative data, and discusses the application of the resulting peptides, with a focus on their potential as modulators of key signaling pathways.

Data Presentation

The successful synthesis of peptides containing N-methylated amino acids is dependent on optimized protocols to overcome the steric hindrance at the secondary amine, which can affect coupling efficiency.[1] The following tables summarize typical quantitative data for the synthesis of a model peptide incorporating this compound.

ParameterTypical ValueNotes
Resin Substitution 0.5 - 1.0 mmol/gMerrifield or PAM resins are commonly used for Boc-SPPS.[1]
Standard Amino Acid Coupling Efficiency >99%Monitored by qualitative tests such as the Kaiser or Isatin test.[1]
This compound Coupling Efficiency ~95-98%May require double coupling, extended reaction times, or the use of optimized coupling reagents like HATU/DIPEA to overcome steric hindrance.[1][5]
Overall Crude Peptide Yield 60 - 80%Dependent on the length and sequence of the peptide.
Crude Peptide Purity (by HPLC) 50 - 70%Purification is typically required to remove deletion sequences and byproducts from side reactions.[1]
Final Purified Peptide Yield 15 - 30%Post-purification yield will vary based on the complexity of the crude peptide mixture.

Experimental Protocols

The following protocols provide a detailed methodology for the manual solid-phase synthesis of a peptide containing an N-methyl-glutamic acid residue using this compound.

I. Resin Preparation and Swelling
  • Place the desired amount of Merrifield or PAM resin (0.5-1.0 mmol/g substitution) in a reaction vessel.

  • Add N,N-dimethylformamide (DMF) to the resin (10-15 mL per gram of resin).

  • Allow the resin to swell for at least 1 hour at room temperature with gentle agitation.

II. Boc-SPPS Cycle for Amino Acid Coupling

This cycle is repeated for each amino acid in the peptide sequence.

  • Boc Deprotection:

    • Drain the DMF from the swollen resin.

    • Add a solution of 50% trifluoroacetic acid (TFA) in dichloromethane (DCM) to the resin.

    • Agitate for 1-2 minutes, then drain.

    • Add a fresh solution of 50% TFA in DCM and agitate for 30 minutes.

    • Drain the TFA solution and wash the resin thoroughly with DCM (3x), isopropanol (1x), and DCM (3x).

  • Neutralization:

    • Add a 10% solution of N,N-diisopropylethylamine (DIEA) in DCM to the resin.

    • Agitate for 2 minutes, then drain.

    • Repeat the neutralization step.

    • Wash the resin thoroughly with DCM (5x) to remove excess base.

  • Amino Acid Coupling (Standard Amino Acids):

    • In a separate vessel, pre-activate the Boc-protected amino acid (3 equivalents relative to resin loading) with a coupling reagent such as HBTU (2.9 equivalents) and DIEA (6 equivalents) in DMF for 2-5 minutes.

    • Add the activated amino acid solution to the neutralized resin.

    • Agitate the reaction mixture for 1-2 hours at room temperature.

    • Monitor the coupling reaction completion using a Kaiser test (will be negative for a complete reaction).

    • Wash the resin with DMF (3x) and DCM (3x).

III. Incorporation of this compound

Due to steric hindrance, the coupling of N-methylated amino acids requires optimized conditions.

  • Pre-activation and Coupling:

    • In a separate vessel, dissolve this compound (3 equivalents) and HATU (2.9 equivalents) in DMF.

    • Add DIEA (6 equivalents) to the solution and allow for a pre-activation time of 2-5 minutes.

    • Add the activated this compound solution to the neutralized resin.

    • Agitate the reaction mixture for 2-4 hours at room temperature. For difficult couplings, the reaction time can be extended or performed at a slightly elevated temperature (e.g., 37°C).

    • Monitor the reaction completion using a post-coupling test appropriate for secondary amines (e.g., Isatin test). A Kaiser test will be negative as it only detects primary amines.

    • If the coupling is incomplete, a second coupling (double coupling) may be performed by repeating the procedure.

    • Wash the resin with DMF (3x) and DCM (3x).

IV. Final Cleavage and Deprotection

This procedure cleaves the synthesized peptide from the resin and removes the side-chain protecting groups.

Caution: This step involves the use of highly corrosive and toxic hydrofluoric acid (HF) and requires a specialized apparatus and safety precautions.

  • Preparation:

    • Dry the peptide-resin thoroughly under vacuum.

    • Place the dried resin in a specialized HF cleavage apparatus.

    • Add a scavenger mixture, such as anisole (1.0 mL per gram of resin), to protect sensitive residues from side reactions during cleavage.

  • HF Cleavage:

    • Cool the reaction vessel to 0°C.

    • Carefully condense liquid HF (approximately 10 mL per gram of resin) into the vessel.

    • Stir the mixture at 0°C for 1-2 hours.

  • Work-up:

    • Remove the HF by evaporation under a stream of nitrogen.

    • Wash the resin with cold diethyl ether to remove the scavenger and cleaved protecting groups.

    • Precipitate the crude peptide with cold diethyl ether.

    • Collect the precipitated peptide by filtration and dry under vacuum.

V. Peptide Purification

The crude peptide is purified by reversed-phase high-performance liquid chromatography (RP-HPLC).

  • Sample Preparation:

    • Dissolve the crude peptide in a minimal amount of a suitable solvent, such as a mixture of acetonitrile and water containing 0.1% TFA.

  • RP-HPLC Conditions:

    • Column: C18 stationary phase.

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient: A linear gradient from low to high percentage of Mobile Phase B is used to elute the peptide. The specific gradient will depend on the hydrophobicity of the peptide.

    • Detection: UV absorbance at 214 nm and 280 nm.

  • Fraction Collection and Lyophilization:

    • Collect fractions containing the purified peptide.

    • Confirm the purity of the fractions by analytical HPLC.

    • Pool the pure fractions and lyophilize to obtain the final peptide as a white powder.

Application Example: N-Methylated Glutamate-Containing Peptides as NMDA Receptor Antagonists

Peptides incorporating N-methyl-glutamic acid can be designed as conformationally constrained analogs of glutamate, the primary excitatory neurotransmitter in the central nervous system. By mimicking the structure of glutamate, these peptides can act as competitive antagonists at glutamate receptors, such as the N-methyl-D-aspartate (NMDA) receptor. Overactivation of NMDA receptors is implicated in various neurological disorders, making NMDA receptor antagonists promising therapeutic agents.

Signaling Pathway

The diagram below illustrates the general workflow for the solid-phase synthesis of a peptide containing this compound.

SPPS_Workflow Resin Resin Swelling in DMF Deprotection Boc Deprotection (50% TFA/DCM) Resin->Deprotection Wash1 Wash (DCM/IPA) Deprotection->Wash1 Neutralization Neutralization (10% DIEA/DCM) Wash2 Wash (DCM) Neutralization->Wash2 Coupling Amino Acid Coupling (Boc-AA, HBTU, DIEA) Wash3 Wash (DMF/DCM) Coupling->Wash3 NMeCoupling This compound Coupling (HATU, DIEA) NMeCoupling->Wash3 Wash1->Neutralization Wash2->Coupling Standard AA Wash2->NMeCoupling N-Me-Glu Repeat Repeat Cycle for each Amino Acid Wash3->Repeat Repeat->Deprotection Cleavage Final Cleavage (HF/Anisole) Repeat->Cleavage After last cycle Purification RP-HPLC Purification Cleavage->Purification FinalPeptide Purified N-Methylated Peptide Purification->FinalPeptide

Caption: Solid-Phase Peptide Synthesis (SPPS) Workflow for incorporating this compound.

The following diagram illustrates a potential mechanism of action for a bioactive peptide containing N-methyl-glutamic acid, acting as an antagonist at the NMDA receptor and modulating downstream signaling pathways.

NMDA_Antagonism_Pathway cluster_membrane Cell Membrane NMDAR NMDA Receptor Ca_Influx Ca2+ Influx NMDAR->Ca_Influx Channel Opening Glutamate Glutamate (Agonist) Glutamate->NMDAR Binds NMG_Peptide N-Me-Glu Peptide (Antagonist) NMG_Peptide->NMDAR Blocks Binding CaMKII CaMKII Ca_Influx->CaMKII Activates Ras_GRF Ras-GRF Ca_Influx->Ras_GRF Activates CREB CREB CaMKII->CREB Phosphorylates Ras Ras Ras_GRF->Ras Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->CREB Phosphorylates Gene_Expression Gene Expression (Synaptic Plasticity, Cell Survival) CREB->Gene_Expression Regulates

Caption: NMDA Receptor Antagonism by an N-Methyl-Glutamic Acid Containing Peptide.

By competitively inhibiting the binding of glutamate to the NMDA receptor, the N-methylated peptide can prevent the influx of calcium ions (Ca2+) that normally occurs upon receptor activation. This modulation of Ca2+ influx can, in turn, affect downstream signaling cascades, such as the Ras-MAPK pathway and the activation of transcription factors like CREB, which are involved in synaptic plasticity and cell survival.[3] This mechanism of action is a key area of investigation for the development of novel therapeutics for neurological disorders.

References

Troubleshooting & Optimization

Technical Support Center: Boc-N-Me-Glu(Obzl)-OH Coupling

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting issues related to the solid-phase peptide synthesis (SPPS) of peptides containing Boc-N-Me-Glu(Obzl)-OH. This guide is designed for researchers, scientists, and drug development professionals to address common challenges, particularly low coupling efficiency, encountered during synthesis.

Frequently Asked Questions (FAQs)

Q1: Why am I observing low coupling efficiency when using this compound?

A1: Low coupling efficiency with this compound is primarily due to significant steric hindrance.[1][2][3] The N-methyl group on the alpha-amine reduces its nucleophilicity and, combined with the bulky tert-butyloxycarbonyl (Boc) and benzyl (Obzl) protecting groups, physically obstructs the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain.[3] This steric barrier slows down the rate of amide bond formation, often leading to incomplete reactions under standard coupling conditions.[1][4]

Q2: My usual coupling reagent (e.g., DIC/HOBt) is not working well for this residue. Why?

A2: Standard carbodiimide-based coupling reagents like Dicyclohexylcarbodiimide (DCC) or Diisopropylcarbodiimide (DIC), even with additives like 1-Hydroxybenzotriazole (HOBt), are often not potent enough to overcome the severe steric hindrance presented by N-methylated amino acids.[3][5] The activation they provide may not be sufficient to drive the reaction to completion, resulting in a high percentage of unreacted amine on the resin.[6]

Q3: How can I monitor the completion of the coupling reaction for this compound?

A3: The standard Kaiser test (ninhydrin test) is not reliable for monitoring the coupling to a secondary amine, such as that in an N-methylated residue, as it typically gives a very weak or false-negative result (e.g., a reddish or faint yellow color instead of a strong blue).[7] The recommended method is the Bromophenol Blue (BPB) test .[1][2][7] A blue or green color on the resin beads indicates incomplete coupling (free amine), while a yellow color signifies a completed reaction.[7]

Q4: What are the immediate steps if I detect an incomplete coupling?

A4: If a monitoring test like the Bromophenol Blue test indicates an incomplete reaction, the most direct approach is to perform a "double coupling."[1][2] This involves draining the reaction vessel and repeating the coupling step with a fresh solution of activated this compound before proceeding to the next Nα-Boc deprotection step.[1] For particularly difficult sequences, extended coupling times or a switch to a more powerful coupling reagent may be necessary.[8]

Troubleshooting Guide

Problem: Low Coupling Yield Confirmed by Bromophenol Blue Test or Mass Spectrometry

This troubleshooting workflow provides a systematic approach to overcoming low coupling efficiency with this compound.

G start Low Coupling Efficiency Detected reagent 1. Optimize Coupling Reagent - Switch from Carbodiimides (DIC) to Uronium/Phosphonium salts (HATU, PyAOP, COMU). start->reagent Initial Step conditions 2. Adjust Reaction Conditions - Increase excess of amino acid and coupling reagent (2-4 eq). - Extend reaction time (2-4h or overnight). reagent->conditions If still inefficient double_couple 3. Perform Double Coupling - Repeat the coupling step with fresh reagents before deprotection. conditions->double_couple Standard Practice temp 4. Increase Temperature - Cautiously raise temperature to 30-50°C to improve kinetics. double_couple->temp For very difficult couplings end Coupling Successful temp->end If successful side_reactions Monitor for Side Reactions (e.g., Racemization) temp->side_reactions side_reactions->end

Caption: Troubleshooting workflow for low coupling efficiency.

Data Presentation: Coupling Reagent Performance

The choice of coupling reagent is critical for successfully incorporating sterically hindered N-methylated amino acids.[2] The following table summarizes the performance and key characteristics of various reagents commonly used in SPPS.

Coupling Reagent ClassExamplesRelative Efficiency for N-Me Amino AcidsTypical Coupling TimeRisk of RacemizationKey Considerations
Carbodiimides DIC/HOBtLow to Moderate2 - 6 hoursLow to ModerateGenerally inefficient for N-methylated residues.[5] HOBt additive is crucial to suppress side reactions.[5]
Uronium/Aminium Salts HBTU, HCTUGood30 - 120 minModerateLess effective than HATU for N-methylated amino acids.[7] Can cause guanidinylation of the N-terminus if pre-activation is too long.[2]
Uronium/Aminium Salts HATU, COMUExcellent15 - 60 minLowHighly recommended for difficult couplings, including N-methylated residues.[2][7][9] HOAt-based reagents react faster with less epimerization.[5]
Phosphonium Salts PyBOP, PyAOPExcellent15 - 60 minLowPyAOP is reported to be especially effective for coupling N-methyl amino acids.[5][10]
Halophosphonium Salts PyBrOP, PyCloPExcellent15 - 60 minLowHighly efficient for coupling N-methylated amino acids where PyBOP may be less effective.[7][11]

Experimental Protocols

Protocol 1: High-Efficiency Coupling using HATU

This protocol is recommended for coupling this compound, particularly when standard methods have failed.

  • Resin Preparation:

    • Swell the peptide-resin in N,N-Dimethylformamide (DMF) for 30 minutes.

    • Perform Nα-Boc deprotection using 50% Trifluoroacetic acid (TFA) in Dichloromethane (DCM).

    • Wash the resin thoroughly with DCM (3x), Isopropanol (2x), and DMF (3x).

    • Neutralize the resin with 10% N,N-Diisopropylethylamine (DIEA) in DMF (2 x 2 min) and wash with DMF (5x).

  • Amino Acid Activation and Coupling:

    • In a separate reaction vessel, dissolve this compound (3-4 equivalents relative to resin substitution) and HATU (3-4 equivalents) in DMF.

    • Add DIEA (6-8 equivalents) to the solution.

    • Allow the mixture to pre-activate for 1-3 minutes.[2]

  • Reaction:

    • Add the activated amino acid solution to the deprotected peptide-resin.

    • Agitate the reaction mixture at room temperature for 2-4 hours. For couplings onto another N-methylated residue, longer reaction times may be required.[2][8]

  • Monitoring and Washing:

    • Take a small sample of resin beads and perform the Bromophenol Blue test to check for completion.

    • If the test is positive (blue/green), consider repeating steps 2 and 3 (double coupling).

    • Once the coupling is complete (yellow beads), drain the solution and wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).

Protocol 2: Bromophenol Blue (BPB) Monitoring Test
  • Preparation: Prepare a test solution of 0.025% (w/v) Bromophenol Blue in DMF.

  • Procedure:

    • Withdraw a small sample of resin beads (approx. 5-10 mg) from the reaction vessel after the coupling step.

    • Wash the beads thoroughly with DMF to remove any residual reagents.

    • Place the washed beads in a small glass test tube.

    • Add 2-3 drops of the BPB test solution.

  • Interpretation of Results:

    • Blue or Green: Indicates the presence of unreacted secondary amines (failed or incomplete coupling). Recoupling is necessary.[7]

    • Yellow: Indicates the absence of free amines (successful coupling).[7]

Visualization of Steric Hindrance

The steric bulk of N-methylated amino acids is a primary factor in reduced coupling efficiency. The following diagram illustrates the increased steric congestion around the nitrogen atom compared to a standard amino acid.

Caption: Steric hindrance at the N-terminus.

References

steric hindrance in Boc-N-Me-Glu(Obzl)-OH coupling

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Peptide Coupling

This guide provides troubleshooting advice and answers to frequently asked questions regarding the coupling of sterically hindered amino acids, with a specific focus on Boc-N-Me-Glu(OBzl)-OH .

Frequently Asked Questions (FAQs)

Q1: Why is the coupling of this compound so challenging?

The primary difficulty arises from steric hindrance. The presence of a methyl group on the amide nitrogen (N-Me) creates a bulky secondary amine.[1] This steric bulk physically obstructs the approach of the activated carboxylic acid, slowing down or preventing the formation of the peptide bond.[1][2] This issue is further compounded by the bulky Boc and benzyl protecting groups.

Q2: What are the initial signs of a difficult coupling reaction with this residue?

Common indicators of poor coupling efficiency include:

  • Positive Bromophenol Blue Test : After the coupling step, a blue or green color on the resin beads indicates the presence of unreacted free amine. A complete reaction is typically signified by a yellow color.[1][3]

  • Low Final Yield : The overall yield of the final peptide is significantly lower than anticipated.[1]

  • Deletion Sequences : Mass spectrometry analysis of the crude product may reveal peptides that are missing the this compound residue.[1]

Q3: Which coupling reagents are most effective for this compound?

Standard reagents like DCC, DIC, HBTU, and HCTU are often less effective for such demanding couplings.[1][2][3] More potent, onium salt-based reagents are required.

  • HATU : Widely considered one of the most effective and reliable reagents for coupling sterically hindered and N-methylated amino acids due to the formation of a highly reactive OAt-ester intermediate.[1][4][5][6]

  • COMU : A newer generation uronium salt that incorporates the OxymaPure additive. It offers coupling efficiency comparable or sometimes superior to HATU, with the significant advantage of being non-explosive and having better solubility.[4][7]

  • Phosphonium Salts (PyAOP, PyBOP) : These are also highly effective options, particularly when used with an additive like HOAt.[1][6] They are known to be very clean and do not cause guanidinylation, a potential side reaction of uronium reagents.

  • Specialized Reagents (PyBroP, BOP-Cl) : For exceptionally difficult couplings, such as attaching an amino acid to an N-methylated N-terminus, more aggressive reagents like PyBroP may be necessary.[1][3]

Q4: How can I minimize the risk of epimerization during coupling?

N-methylated amino acids are more susceptible to racemization (epimerization) during the activation step.[8] To minimize this:

  • Use Additives : Ensure your coupling reagent is paired with a racemization-suppressing additive. HOAt (present in HATU and PyAOP) and OxymaPure (present in COMU) are superior to HOBt.[2][9]

  • Avoid Strong Bases : Use a weaker tertiary base such as N-methylmorpholine (NMM) or 2,4,6-collidine instead of DIPEA/DIEA where possible.[2]

  • Limit Pre-activation Time : Pre-activating the carboxylic acid for a short period (1-5 minutes) before adding it to the amine component is crucial.[10][11] Prolonged activation increases the risk of forming an unstable oxazolone intermediate, which is prone to epimerization.[12]

  • Control Temperature : Avoid prolonged reaction times at elevated temperatures, as this can increase the rate of epimerization.[2]

Troubleshooting Guide

Problem: My coupling yield is low or the reaction is incomplete.

Low yields are the most common issue when working with this compound.[2] Follow this troubleshooting workflow to diagnose and solve the problem.

G start Low / Incomplete Coupling (e.g., Positive Bromophenol Blue Test) q1 1. Check Coupling Reagent Potency Are you using a standard reagent (e.g., DIC, HBTU)? start->q1 a1_yes Switch to a more potent reagent: HATU, COMU, or PyAOP. q1->a1_yes  Yes a1_no Reagent is already potent (e.g., HATU, COMU). q1->a1_no  No q2 2. Review Reaction Conditions Are you using standard time/equivalents? a1_no->q2 a2_yes Increase reaction time (e.g., 2-4 hours). Perform a 'double coupling'. Increase equivalents of AA and reagent. q2->a2_yes  Yes a2_no Conditions are already extended. q2->a2_no  No q3 3. Consider Aggregation / Temperature Is the sequence hydrophobic? Is the reaction at room temp? a2_no->q3 a3_yes Switch solvent from DMF to NMP. Consider microwave-assisted synthesis to increase temperature and disrupt aggregation. q3->a3_yes  Yes end_node Re-evaluate sequence or consider specialized reagents (e.g., PyBroP). q3->end_node  No / Still failing

Caption: Troubleshooting workflow for low coupling yield. (Max Width: 760px)

Data Presentation

Table 1: Comparison of Recommended Coupling Reagents for Hindered Amino Acids

This table provides a qualitative comparison to guide reagent selection. Efficiency can vary based on the specific peptide sequence.

Reagent ClassExamplesRelative Efficiency for N-Me AARisk of RacemizationKey Considerations
Uronium/Aminium HATU, HCTUExcellentLowHighly effective and fast-acting.[2][6] HATU is often the benchmark.[5] Can cause guanidinylation if activation is slow.
Uronium/Aminium COMUExcellentLowEfficiency is comparable to HATU.[4] Based on non-explosive OxymaPure, offering a superior safety profile.[4]
Uronium/Aminium HBTU, TBTUModerateModerateLess effective for N-methylated residues compared to HATU or COMU.[1][3]
Phosphonium PyBOP, PyAOPVery GoodLowByproducts are generally soluble and do not cause guanidinylation.[2] PyAOP is particularly effective.[6]
Carbodiimides DIC/HOBt, EDCLow to ModerateModerate to HighGenerally not potent enough for difficult couplings.[2] Primarily used for non-hindered residues due to cost-effectiveness.[13]
Halophosphonium PyBroPVery HighModerateExtremely reactive; reserved for the most difficult couplings (e.g., N-Me to N-Me).[3][14]

Experimental Protocols

Protocol 1: General Coupling of this compound using HATU

This protocol is a starting point and may require optimization based on the specific sequence and resin loading. This assumes a 0.1 mmol scale on a solid support.

Materials:

  • Peptide-resin with a free N-terminal amine

  • This compound (4 equivalents, 0.4 mmol)

  • HATU (3.9 equivalents, 0.39 mmol)[10]

  • DIPEA (N,N-Diisopropylethylamine) (8 equivalents, 0.8 mmol)[3]

  • DMF (Peptide synthesis grade)

Procedure:

  • Resin Preparation: Ensure the peptide-resin is adequately swollen in DMF (at least 30 minutes) and the N-terminal protecting group (e.g., Fmoc) has been removed, followed by thorough DMF washes.[1]

  • Pre-activation: In a separate vessel, dissolve this compound and HATU in DMF (approx. 2 mL). Add the DIPEA to the solution.[15][16]

  • Activation: Gently agitate the mixture at room temperature for 2-5 minutes.[3][8] Do not exceed this time to minimize potential side reactions.

  • Coupling: Add the activated amino acid solution to the vessel containing the deprotected peptide-resin.

  • Reaction: Agitate the reaction mixture at room temperature for 1-2 hours.[1] For difficult sequences, this time may need to be extended up to 4 hours.[8]

  • Monitoring: After the reaction time, take a small sample of resin beads, wash them thoroughly with DMF and methanol, and perform a bromophenol blue test to check for completion.[3]

  • Washing: Once the coupling is complete (negative test), drain the reaction solution and wash the resin thoroughly with DMF (5-7 times) and then dichloromethane (DCM) (3-5 times) to remove all excess reagents and byproducts.[1]

  • Recoupling (If Necessary): If the monitoring test is positive (blue/green beads), indicating an incomplete reaction, drain the resin and repeat steps 2-7 with a fresh solution of activated amino acid.[1]

Visualization: Reagent Selection Guide

The choice of coupling reagent is a critical first step for a successful synthesis. This diagram provides a logical pathway for selecting an appropriate reagent based on the difficulty of the coupling.

G start Select Coupling Type c1 Standard Coupling (Non-hindered Primary Amine) start->c1 c2 Difficult Coupling (e.g., to this compound) start->c2 c3 Extremely Difficult Coupling (e.g., N-Me AA to another N-Me AA) start->c3 r1 Recommended Reagent: DIC / HOBt c1->r1 r2 Recommended Reagents: HATU or COMU c2->r2 r3 Recommended Reagent: PyBroP c3->r3

Caption: Decision tree for coupling reagent selection. (Max Width: 760px)

References

Technical Support Center: Boc-N-Me-Glu(OBzl)-OH in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and answers to frequently asked questions regarding the use of Boc-N-Me-Glu(OBzl)-OH in Solid-Phase Peptide Synthesis (SPPS).

Troubleshooting Guide

The incorporation of N-methylated amino acids, such as this compound, into peptide sequences presents unique challenges primarily due to steric hindrance. This guide addresses common issues and provides systematic solutions.

Issue Potential Cause(s) Recommended Action(s)
Low Coupling Efficiency / Incomplete Coupling 1. Steric Hindrance: The N-methyl group significantly hinders the approach of the activated carboxyl group.[1] 2. Inefficient Coupling Reagent: Standard coupling reagents may not be sufficiently reactive. 3. Peptide Aggregation: The growing peptide chain may aggregate on the resin, blocking reactive sites.1. Optimize Coupling Reagent: Utilize a more potent coupling reagent such as HATU, HCTU, or COMU. HATU is often preferred over HBTU for N-methylated residues due to the formation of a more reactive OAt-ester.[2][3] 2. Double/Triple Coupling: Repeat the coupling step to drive the reaction to completion. 3. Extended Reaction Time: Increase the coupling time to 2-4 hours or even overnight.[4] 4. Increase Temperature: Microwave-assisted SPPS can enhance coupling efficiency for sterically hindered residues. However, exercise caution with temperature-sensitive residues.[5] 5. Improve Solvation: Use solvents known to disrupt aggregation, such as NMP or a mixture of DCM:DMF:NMP (1:1:1).[6]
Racemization 1. Over-activation: Prolonged activation times or the use of a strong base can lead to the formation of an oxazolone intermediate, which is prone to racemization.[7] 2. Coupling Reagent Choice: Some coupling reagents are more prone to inducing racemization than others.1. Use a Racemization Suppressant: Additives like HOBt or HOAt are crucial for minimizing racemization.[8] Coupling reagents that incorporate these moieties, like HATU (contains HOAt), are highly recommended.[2] 2. Choice of Base: Use a weaker base, such as N-methylmorpholine (NMM) or collidine, in place of stronger bases like DIPEA, especially for sensitive couplings. 3. Pre-activation Time: Minimize the pre-activation time of the amino acid before adding it to the resin.
Pyroglutamate Formation 1. N-terminal Glutamic Acid: If this compound is at the N-terminus, the deprotected α-amino group can cyclize with the side-chain carboxyl group.[2]1. Rapid and Efficient Coupling: Ensure the subsequent amino acid is coupled quickly and efficiently to cap the N-terminus. 2. Avoid Prolonged Acidic Conditions: Minimize the exposure of the N-terminal Glu residue to acidic conditions during deprotection steps.
Difficulty Monitoring the Reaction 1. Weak Colorimetric Test Signal: N-methylated amines give a very weak or no color change with the Kaiser (ninhydrin) test.1. Use an Alternative Test: Employ the bromophenol blue test to monitor the coupling progress. A color change from blue/green to yellow indicates a complete reaction.[3]

Frequently Asked Questions (FAQs)

Q1: Why is coupling this compound so much more difficult than its non-methylated counterpart?

A1: The primary reason is steric hindrance. The methyl group on the α-nitrogen creates a secondary amine, which is a weaker nucleophile and is more sterically crowded than the primary amine of non-methylated amino acids. This bulkiness impedes the approach of the activated carboxyl group of the incoming amino acid, slowing down the rate of peptide bond formation and often leading to incomplete reactions.[1]

Q2: Which coupling reagent is best for this compound?

A2: For sterically hindered N-methylated amino acids, more potent coupling reagents are recommended. O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) is generally considered superior to O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) because it forms a more reactive intermediate and can lead to faster, more complete couplings with a lower risk of racemization.[2][3] Other effective reagents include HCTU and COMU.[5]

Q3: Can I use standard Boc-SPPS protocols for this compound?

A3: While the fundamental steps of the Boc-SPPS cycle (deprotection, neutralization, coupling) remain the same, standard protocols often need to be modified to achieve satisfactory results. Modifications typically include the use of stronger coupling reagents, longer coupling times, and potentially double coupling. Standard monitoring tests like the Kaiser test are also not reliable for N-methylated amino acids.

Q4: How can I minimize the risk of racemization when coupling this compound?

A4: N-methylated amino acids are more susceptible to racemization during activation.[4] To minimize this risk:

  • Use a coupling reagent that incorporates a racemization suppressant, such as HATU (which contains a HOAt moiety).[2]

  • If using a carbodiimide like DIC, always include an additive such as HOBt or HOAt.[8]

  • Use a less hindered base like N-methylmorpholine (NMM) instead of DIPEA.

  • Keep pre-activation times to a minimum.

Q5: What is the expected coupling efficiency for this compound?

A5: With optimized protocols, including the use of a potent coupling reagent and potentially double coupling, a coupling efficiency of approximately 95-98% can be expected. This is generally lower than the >99% efficiency often seen with non-hindered amino acids.[4]

Quantitative Data Summary

The following table summarizes illustrative quantitative data for the incorporation of glutamic acid derivatives in SPPS. Note that direct comparative data for this compound under various conditions is limited; therefore, data for similar N-methylated and non-methylated glutamic acid derivatives are included for context.

ParameterBoc-Glu(OBzl)-OHThis compound (Illustrative)Coupling ReagentNotes
Coupling Efficiency (Single Coupling) ~95-99%[2]~95-98%[4]HBTU/HATUEfficiency for N-methylated residues is generally lower and may require double coupling to reach >99%.
Typical Coupling Time 1-2 hours2-4 hours (or overnight)[4]HBTU/HATULonger reaction times are necessary to overcome steric hindrance.
Racemization Risk Low to ModerateModerate to HighVaries with reagentN-methylated amino acids are more prone to racemization.[4] The use of HATU generally results in lower racemization compared to HBTU.[2]
Crude Peptide Purity (Model Peptide) ~75-85%[1]~50-70%[4]HCTUPurity is highly sequence-dependent and often lower with N-methylated residues due to incomplete coupling and side reactions.

Experimental Protocols

Protocol for a Difficult Coupling of this compound using HATU

This protocol outlines the manual coupling of this compound onto a resin-bound peptide with a free N-terminal amine.

Materials:

  • Peptide-resin with a free N-terminal amine

  • This compound (4 equivalents relative to resin loading)

  • HATU (3.9 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM) (8 equivalents)

  • N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)

  • Dichloromethane (DCM)

  • Bromophenol blue test solution

Procedure:

  • Resin Swelling and Deprotection:

    • Swell the peptide-resin in DMF or NMP for 30-60 minutes.

    • Perform Boc deprotection of the N-terminal amino acid using standard conditions (e.g., 50% TFA in DCM).

    • Wash the resin thoroughly with DCM and then DMF.

    • Neutralize the resin with 10% DIPEA in DMF (2 x 5 minutes) and wash thoroughly with DMF.

  • Amino Acid Activation (Pre-activation):

    • In a separate reaction vessel, dissolve this compound (4 eq.) and HATU (3.9 eq.) in DMF or NMP.

    • Add DIPEA or NMM (8 eq.) to the solution.

    • Allow the mixture to pre-activate for 2-5 minutes at room temperature.

  • Coupling Reaction:

    • Add the pre-activated amino acid solution to the neutralized peptide-resin.

    • Agitate the mixture at room temperature for 2-4 hours. For particularly difficult sequences, the reaction time can be extended overnight.

  • Monitoring the Coupling:

    • Take a small sample of the resin beads and wash them with DMF and then methanol.

    • Perform a bromophenol blue test. A yellow color indicates the absence of free amines and a complete coupling. A blue or green color indicates incomplete coupling.

  • Double Coupling (if necessary):

    • If the bromophenol blue test is positive (blue/green), drain the reaction vessel and repeat steps 2 and 3.

  • Washing:

    • Once the coupling is complete (negative bromophenol blue test), thoroughly wash the resin with DMF, DCM, and methanol to remove any excess reagents and byproducts.

Visualizations

Troubleshooting_Workflow start Start: Coupling of This compound check_coupling Monitor Coupling (Bromophenol Blue Test) start->check_coupling coupling_complete Coupling Complete check_coupling->coupling_complete Negative (Yellow) incomplete_coupling Incomplete Coupling check_coupling->incomplete_coupling Positive (Blue/Green) proceed Proceed to Next Cycle coupling_complete->proceed troubleshoot Troubleshooting Options incomplete_coupling->troubleshoot double_couple Perform Double Coupling troubleshoot->double_couple Option 1 extend_time Extend Coupling Time (e.g., overnight) troubleshoot->extend_time Option 2 stronger_reagent Use Stronger Coupling Reagent (e.g., HATU, COMU) troubleshoot->stronger_reagent Option 3 increase_temp Increase Temperature (Microwave SPPS) troubleshoot->increase_temp Option 4 recheck Re-monitor Coupling double_couple->recheck extend_time->recheck stronger_reagent->recheck increase_temp->recheck recheck->coupling_complete Negative recheck->incomplete_coupling Positive (Consider re-synthesis or sequence modification)

Caption: Troubleshooting workflow for difficult couplings of this compound.

References

Technical Support Center: Optimizing Coupling Times for N-Methylated Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for optimizing the coupling of N-methylated amino acids. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and enhance their peptide synthesis experiments involving these challenging residues.

Frequently Asked Questions (FAQs)

Q1: Why is coupling N-methylated amino acids so difficult?

A1: The primary challenge stems from steric hindrance.[1][2][3][4][5] The methyl group on the amide nitrogen physically obstructs the approach of the activated carboxyl group of the incoming amino acid.[2][3][5] This steric bulk, combined with the reduced nucleophilicity of the secondary amine, slows down the reaction kinetics, often leading to incomplete couplings, lower yields, and the formation of deletion sequences.[1][2][3] The difficulty is significantly increased when coupling two adjacent N-methylated residues.[1][2][3]

Q2: What are the advantages of incorporating N-methylated amino acids into peptides?

A2: N-methylation is a critical modification in peptide-based drug discovery that can significantly enhance therapeutic properties.[1] These benefits include increased metabolic stability by protecting against enzymatic degradation, improved membrane permeability and oral bioavailability, and the ability to induce conformational rigidity, which can modulate receptor binding affinity and selectivity.[1][3] The immunosuppressant cyclosporine A, for instance, contains seven N-methylated residues, contributing to its excellent pharmacokinetic profile.[3]

Q3: My standard coupling reagents like HBTU or HCTU are giving low yields. What should I use instead?

A3: Standard uronium-based reagents such as HBTU and HCTU are often not potent enough for sterically hindered N-methylated amino acid couplings.[2][5][6] It is highly recommended to switch to more powerful coupling reagents.[2][3][5] Highly effective options include:

  • HATU: A widely used and reliable reagent for most N-methyl couplings.[2][6][7]

  • PyAOP and PyBOP/HOAt: Phosphonium-based reagents that are very effective, especially for coupling two consecutive N-methylated residues.[2][3][8][9]

  • COMU: Incorporates Oxyma for improved safety and solubility, with efficiency comparable to HATU.[2]

  • PyBroP and BOP-Cl: Powerful reagents reserved for exceptionally difficult couplings.[2][6]

Q4: How can I monitor the completion of an N-methylated amino acid coupling reaction?

A4: The standard ninhydrin test is not effective for monitoring the coupling to secondary amines like N-methylated residues.[6] The following qualitative colorimetric tests are recommended:

  • Bromophenol Blue Test: This is a reliable method where blue or green resin beads indicate the presence of unreacted free amine (incomplete coupling), while a yellow color signifies a complete reaction.[2][6][10]

  • Chloranil Test: A highly sensitive test for secondary amines, where a positive result (incomplete coupling) is indicated by orange or red beads.[10] For a definitive but more time-consuming analysis, a test cleavage of a small amount of resin followed by mass spectrometry (MS) analysis can be performed.[10]

Q5: Should I consider using microwave synthesis for these difficult couplings?

A5: Yes, microwave-assisted peptide synthesis (MW-SPPS) is a highly effective technique for driving difficult couplings to completion.[2][11] The rapid heating of the reaction mixture can lead to higher yields and purity in a shorter amount of time.[2][11] However, caution is advised for certain sensitive residues, like Fmoc-Arg(Pbf)-OH, where elevated temperatures can promote side reactions.[2]

Troubleshooting Guide

This guide addresses specific issues you may encounter during the coupling of N-methylated amino acids.

Problem 1: Incomplete coupling reaction (e.g., positive bromophenol blue test).

Possible Cause Suggested Solution Rationale
Insufficient Reagent Potency Switch from standard reagents (HBTU, HCTU) to more powerful ones like HATU, COMU, PyAOP, or PyBOP.[2][5] For extremely difficult couplings, consider PyBroP or BOP-Cl.[2]More potent reagents can better overcome the steric barrier, driving the reaction to completion.[2]
Steric Hindrance Perform a double or even triple coupling by repeating the coupling step with a fresh solution of activated amino acid.[5][10]Repetitive couplings increase the reaction time and provide more opportunities for the sterically hindered bond to form.
Poor Resin Swelling Ensure the resin is adequately swollen in the reaction solvent (e.g., DMF or NMP) for at least 30 minutes before starting the coupling step.[2]Proper swelling is crucial for allowing reagents to access all reaction sites within the resin beads.[2]
Suboptimal Temperature Increase the reaction temperature.[2] Consider using a microwave peptide synthesizer to heat the reaction.[2][11]Higher temperatures provide the necessary energy to overcome the activation barrier of the sterically hindered reaction.[2]

Problem 2: Low final peptide yield.

Possible Cause Suggested Solution Rationale
Presence of Deletion Sequences Follow the solutions for "Incomplete coupling reaction" to ensure each coupling step goes to completion. If incomplete coupling persists, cap the unreacted amines with acetic anhydride before proceeding.[10]Capping prevents the formation of deletion sequences, which are difficult to separate from the desired product and contribute to low yields of the full-length peptide.[10]
Racemization Reduce pre-activation time (1-3 minutes) when using uronium/aminium reagents.[1] Use additives like HOAt or Oxyma Pure, which are superior to HOBt in suppressing racemization.[4] Consider using phosphonium-based reagents like PyBOP or PyAOP, which are generally associated with lower racemization levels.[4]Minimizing exposure to activating agents and using racemization-suppressing additives preserves the stereochemical integrity of the amino acids, leading to a purer final product and higher yield of the correct isomer.
Diketopiperazine (DKP) Formation This is common when an N-methylated amino acid is in the first or second position. Use a resin with a bulky linker (e.g., 2-chlorotrityl chloride resin) and couple the third amino acid immediately after deprotection of the second.[3]A bulky linker and rapid coupling of the third residue can sterically hinder the intramolecular cyclization reaction that leads to DKP formation and chain cleavage.[3]

Data Presentation: Coupling Reagent Performance

The choice of coupling reagent and conditions can significantly impact the efficiency of N-methylated amino acid incorporation.

Table 1: Comparison of Common Coupling Reagents for N-Methylated Amino Acids

ReagentCategoryTypical ConditionsEffectivenessNotes
HBTU/HCTUUronium/AminiumRoom Temp, 1-2 hoursLess EffectiveOften insufficient for N-methylated residues.[2][6]
HATU Uronium/AminiumRoom Temp or 50°C, 1-2 hoursHighly Effective A reliable, go-to reagent for most N-methyl couplings with less epimerization compared to HBTU.[2][6][7]
COMU Uronium/AminiumRoom Temp or MicrowaveHighly Effective Efficiency is comparable to HATU; incorporates Oxyma for improved safety and solubility.[2]
PyAOP/PyBOP PhosphoniumRoom Temp, 1-2 hoursHighly Effective Particularly effective when used with HOAt, especially for coupling two N-methylated residues.[2][3][8][9]
PyBroP/BOP-Cl Phosphonium/OtherRoom Temp, 1 hourVery Highly Effective Powerful reagents for the most challenging couplings, such as N(Me)Val to N(Me)Ile.[2][6]

Experimental Protocols

Protocol 1: General Coupling of an Fmoc-N-methylated Amino Acid using HATU

  • Resin Preparation: Swell the peptide-resin in N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP) for at least 30 minutes.[2][6]

  • Fmoc Deprotection: Remove the N-terminal Fmoc protecting group using a standard 20% piperidine in DMF solution.

  • Washing: Thoroughly wash the resin with DMF (5-7 times) and then dichloromethane (DCM) (3-5 times) to remove residual piperidine.[2]

  • Activation Solution: In a separate vessel, dissolve 4 equivalents of the Fmoc-N-methylated amino acid and 3.95 equivalents of HATU in DMF. Add 8 equivalents of diisopropylethylamine (DIEA).[6]

  • Pre-activation: Allow the activation solution to mix at room temperature for 1-5 minutes.[1][6]

  • Coupling: Add the activated amino acid solution to the deprotected peptide-resin.

  • Reaction: Agitate the reaction vessel at room temperature for 1-4 hours.[1] Note that coupling to another N-methyl residue may require longer reaction times or a second coupling.[1]

  • Monitoring: Remove a small sample of resin beads, wash them thoroughly with methanol, and perform the Bromophenol Blue test.[2][6] If the beads are blue or green, the coupling is incomplete.[2][6]

  • Recoupling (if necessary): If the test is positive, drain the reaction vessel and repeat the coupling step with a fresh solution of activated amino acid.[2]

  • Final Wash: Once the coupling is complete (yellow beads), filter the resin and wash thoroughly with DMF (3x), DCM (3x), and DMF (3x) to remove all soluble reagents and byproducts.[1]

Protocol 2: On-Resin N-Methylation Workflow

This three-step procedure is performed on the resin after Fmoc deprotection of the N-terminal amine that is to be methylated.[3] A recent optimized protocol has reduced the total time for this procedure from ~4 hours to 40 minutes.[12][13]

  • Sulfonylation (o-NBS Protection):

    • Swell the N-terminally deprotected peptide-resin in NMP.[3]

    • Add a solution of o-nitrobenzenesulfonyl chloride (o-NBS-Cl) and collidine in NMP to the resin.

    • Agitate for a short duration (e.g., 5-10 minutes).[3]

  • Methylation:

    • Wash the resin thoroughly.

    • Add a solution of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and methyl p-toluenesulfonate (or another methylating agent) in NMP.[2]

    • Agitate to facilitate the alkylation of the sulfonamide.[2]

  • Desulfonylation:

    • Wash the resin.

    • Add a solution of 2-mercaptoethanol and DBU in NMP to remove the o-NBS protecting group.[2][12]

    • This reveals the newly N-methylated amine, ready for the next coupling step.

Visualizations

SPPS_Cycle_N_Me_AA Start Start: Peptide-Resin Deprotection Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Wash1 Wash (DMF, DCM) Deprotection->Wash1 Coupling Coupling: Activated Fmoc-N-Me-AA + Potent Reagent (e.g., HATU) Wash1->Coupling Wash2 Wash (DMF, DCM) Coupling->Wash2 Monitor Monitor Completion (Bromophenol Blue Test) Wash2->Monitor Incomplete Incomplete (Blue/Green Beads) Monitor->Incomplete Positive Complete Complete (Yellow Beads) Monitor->Complete Negative Recouple Double Coupling Incomplete->Recouple NextCycle Proceed to Next Cycle Complete->NextCycle Recouple->Coupling

Caption: Workflow for a single coupling cycle of an N-methylated amino acid in SPPS.

Troubleshooting_Workflow Start Incomplete Coupling Detected (e.g., Positive Bromophenol Blue Test) Step1 Action 1: Double Couple Repeat coupling step with fresh reagents Start->Step1 Check1 Re-monitor Completion Step1->Check1 Step2 Action 2: Change Conditions Increase Temperature (Microwave) Switch to a more potent coupling reagent (e.g., HCTU -> HATU -> PyBroP) Check1->Step2 Still Incomplete End Proceed to Next Deprotection Step Check1->End Complete Check2 Re-monitor Completion Step2->Check2 Step3 Action 3: Cap Unreacted Amines Use Acetic Anhydride Check2->Step3 Still Incomplete Check2->End Complete Step3->End Fail Synthesis Failure: Re-evaluate strategy

Caption: Troubleshooting workflow for an incomplete N-methylated amino acid coupling reaction.

References

Technical Support Center: Peptide Aggregation with Boc-N-Me-Glu(Obzl)-OH Sequences

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the synthesis, purification, and aggregation of peptides containing Boc-N-Me-Glu(Obzl)-OH sequences.

Frequently Asked Questions (FAQs)

Q1: Why is my peptide containing this compound aggregating during synthesis?

A1: Aggregation of peptide chains on the resin during solid-phase peptide synthesis (SPPS) is a common issue, particularly with hydrophobic and sterically hindered residues like N-methylated amino acids.[1][2][3] The primary reasons for on-resin aggregation include:

  • Increased Hydrophobicity: The Boc and benzyl (Bzl) protecting groups, combined with the peptide sequence, can create a hydrophobic environment, promoting inter-chain association.[1][2]

  • Steric Hindrance: The N-methyl group on the glutamic acid residue introduces significant steric bulk. This can lead to incomplete coupling reactions, resulting in deletion sequences that can disrupt proper peptide folding and promote aggregation.[4][5]

  • Secondary Structure Formation: Growing peptide chains can adopt secondary structures, such as β-sheets, which are stabilized by intermolecular hydrogen bonds, leading to aggregation.[3]

Q2: My purified peptide with an N-Me-Glu(Obzl) residue is insoluble in aqueous buffers. What should I do?

A2: Poor aqueous solubility is a common characteristic of peptides containing N-methylated amino acids and hydrophobic protecting groups.[1][6] N-methylation increases the lipophilicity of the peptide by removing a hydrogen bond donor from the peptide backbone.[4][7] Here is a systematic approach to solubilization:

  • Test a small aliquot first. Before dissolving your entire sample, test the solubility of a small amount in various solvents.[8]

  • Start with deionized water. If the peptide is acidic or basic, it may dissolve in water.

  • Adjust the pH. For acidic peptides (containing more acidic than basic residues), try dissolving in a basic buffer (e.g., 10% ammonium bicarbonate). For basic peptides, use an acidic solution (e.g., 10% acetic acid).[8]

  • Use organic co-solvents. If the peptide is insoluble in aqueous solutions, try dissolving it in a small amount of an organic solvent like dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), or acetonitrile (ACN), and then slowly add your aqueous buffer to the desired concentration.[6][9]

  • Employ denaturing agents. As a last resort for highly aggregated peptides for non-biological assays, you can use chaotropic agents like 6 M guanidine hydrochloride (GdnHCl) or 8 M urea.[9]

Q3: I am observing peak broadening or multiple peaks during HPLC purification of my N-methylated peptide. What is the cause and how can I resolve it?

A3: The presence of an N-methyl group in the peptide backbone can lead to the existence of both cis and trans conformers of the amide bond. The interconversion between these isomers can be slow on the HPLC timescale, resulting in broadened or multiple peaks for a single peptide sequence.[6][10][11] To address this, you can try High-Temperature HPLC. Performing the purification at an elevated temperature (e.g., 40-60°C) can accelerate the cis/trans isomerization rate, often leading to a single, sharper peak.[6]

Q4: Can N-methylation paradoxically be used to prevent aggregation?

A4: Yes, in some cases, N-methylation is intentionally incorporated into peptide sequences to inhibit aggregation. By replacing a hydrogen atom on the backbone amide with a methyl group, N-methylation disrupts the hydrogen bonding patterns required for the formation of β-sheet structures, which are often precursors to aggregation.[1][2][12] However, the increased hydrophobicity from the methyl group can sometimes promote aggregation through hydrophobic interactions. The overall effect is highly sequence-dependent.[2]

Troubleshooting Guides

On-Resin Aggregation During SPPS
Symptom Possible Cause Suggested Solution
Poor resin swelling Peptide aggregation is preventing solvent access to the resin beads.Switch to a more polar solvent like N-methylpyrrolidone (NMP) or add a small amount of DMSO.[3]
Positive coupling test (e.g., Kaiser test) after extended coupling times Steric hindrance from the N-methyl group and/or aggregation is inhibiting the coupling reaction.Use a stronger coupling reagent like HATU or HCTU. Consider double coupling or increasing the reaction temperature.[5][13]
Slow or incomplete Fmoc deprotection Aggregated peptide chains are limiting reagent access to the Fmoc groups.Use a stronger base solution for deprotection (e.g., DBU in DMF). Increase deprotection time and monitor completion carefully.[3]
Low crude peptide yield A combination of incomplete couplings and deprotections due to aggregation.Resynthesize the peptide using a lower substitution resin or a more aggregation-disrupting resin (e.g., TentaGel). Incorporate pseudoprolines or other structure-disrupting elements in the sequence if possible.[3]
Post-Purification Peptide Aggregation
Symptom Possible Cause Suggested Solution
Cloudy or precipitated solution upon dissolution in aqueous buffer The peptide concentration exceeds its solubility limit in the chosen buffer. The buffer pH is close to the peptide's isoelectric point (pI).Dissolve the peptide at a lower concentration. Adjust the buffer pH to be at least one unit away from the pI.[8]
Formation of a gel or viscous solution Strong intermolecular interactions leading to the formation of a fibrillar network.Try dissolving the peptide in an organic solvent first, then slowly diluting with the aqueous buffer. Sonication can also help break up gels.[8][9]
Gradual precipitation over time The peptide is slowly aggregating from a metastable solution.Prepare fresh solutions before each experiment. Store stock solutions at low temperatures (-20°C or -80°C) in single-use aliquots to minimize freeze-thaw cycles.[2]

Data Presentation

Impact of N-Methylation on Peptide Properties and Synthesis

The introduction of an N-methyl group into a peptide backbone has significant consequences for its synthesis and physicochemical properties. The following table provides a qualitative comparison based on literature findings.

Parameter Non-Methylated Peptide N-Methylated Peptide Rationale and Key Considerations
Coupling Efficiency Generally high (>99%) with standard coupling reagents.Lower (~95-98%), requires optimized conditions.[5]The N-methyl group creates steric hindrance, impeding the approach of the activated amino acid. Stronger coupling reagents (e.g., HATU) and longer reaction times or double coupling are often necessary.[4][5]
Aqueous Solubility Variable, dependent on the amino acid sequence.Often lower.[1][2]N-methylation removes a hydrogen bond donor from the peptide backbone, increasing lipophilicity.[4][7]
Propensity for β-Sheet Formation Can be high, especially for hydrophobic sequences.Generally lower.[2][12]The N-methyl group disrupts the regular hydrogen bonding pattern required for β-sheet formation.[2]
Hydrophobicity Dependent on the side chains.Higher.[1][2]The addition of a methyl group increases the overall nonpolar character of the peptide.
HPLC Peak Shape Typically a single, sharp peak.Prone to peak broadening or multiple peaks.[6][10]Slow cis/trans isomerization around the N-methylated amide bond can lead to multiple conformers being resolved by HPLC.[6][11]
Proteolytic Stability Susceptible to enzymatic cleavage.Significantly enhanced.[4][7]The N-methyl group shields the adjacent peptide bond from protease recognition and cleavage.[7]

Experimental Protocols

Thioflavin T (ThT) Aggregation Assay for N-Methylated Peptides

This assay is used to monitor the formation of amyloid-like β-sheet structures, which are common in aggregated peptides.

Materials:

  • N-methylated peptide stock solution (in an appropriate solvent like DMSO)

  • Thioflavin T (ThT) stock solution (1 mM in deionized water, filtered through a 0.2 µm filter)

  • Assay buffer (e.g., Phosphate Buffered Saline (PBS), pH 7.4)

  • 96-well black, clear-bottom microplate

  • Fluorescence plate reader

Procedure:

  • Prepare Peptide Samples: Dilute the peptide stock solution into the assay buffer to the desired final concentrations. It is crucial to ensure that the final concentration of the organic solvent (e.g., DMSO) is low (typically <1%) and consistent across all samples, including controls.

  • Prepare ThT Working Solution: Dilute the ThT stock solution into the assay buffer to a final concentration of 25 µM.

  • Set up the Assay Plate: In the 96-well plate, combine the peptide samples with the ThT working solution. Include controls such as buffer with ThT only (for background fluorescence) and a non-aggregating peptide control if available.

  • Incubation and Measurement: Incubate the plate at 37°C with intermittent shaking in the fluorescence plate reader. Measure the fluorescence intensity at regular intervals (e.g., every 5-10 minutes) with excitation at approximately 440 nm and emission at approximately 485 nm.[14][15]

  • Data Analysis: Plot the fluorescence intensity against time. An increase in fluorescence indicates peptide aggregation and the formation of β-sheet structures.

Transmission Electron Microscopy (TEM) Sample Preparation for Peptide Aggregates (Negative Staining)

TEM is a powerful technique to visualize the morphology of peptide aggregates.

Materials:

  • Aggregated peptide solution

  • TEM grids (e.g., 400-mesh copper grids with a formvar/carbon support film)

  • Glow discharger

  • Staining solution (e.g., 2% (w/v) uranyl acetate in deionized water, filtered through a 0.2 µm filter)

  • Fine-tipped forceps

  • Filter paper

Procedure:

  • Glow Discharge Grids: Immediately before use, glow discharge the TEM grids to render the carbon surface hydrophilic.[16]

  • Sample Adsorption: Using forceps, place a 3-5 µL drop of the aggregated peptide solution onto the carbon-coated side of the grid. Allow the sample to adsorb for 1-2 minutes.[6][16]

  • Blotting: Carefully blot away the excess liquid from the edge of the grid using a piece of filter paper. Do not let the grid dry completely.[16]

  • Washing (Optional): If the buffer contains high salt concentrations, you can wash the grid by briefly touching it to a drop of deionized water and then blotting. Repeat this step 1-2 times.[12]

  • Staining: Apply a 3-5 µL drop of the staining solution (e.g., 2% uranyl acetate) to the grid and incubate for 30-60 seconds.[6][12]

  • Final Blotting and Drying: Blot away the excess stain and allow the grid to air-dry completely before inserting it into the electron microscope.

  • Imaging: Image the samples in the TEM at appropriate magnifications to observe the morphology of the aggregates.

Size Exclusion Chromatography (SEC) for Analysis of Peptide Oligomers

SEC separates molecules based on their hydrodynamic radius, making it suitable for distinguishing between monomers, dimers, and higher-order oligomers.

Materials:

  • Purified peptide sample

  • SEC column suitable for the molecular weight range of the peptide and its potential oligomers

  • HPLC system with a UV detector

  • Mobile phase (e.g., PBS or a buffer containing an organic modifier like acetonitrile for hydrophobic peptides)[7][9]

Procedure:

  • Column Equilibration: Equilibrate the SEC column with the chosen mobile phase until a stable baseline is achieved. For hydrophobic peptides, a mobile phase containing a percentage of an organic solvent like acetonitrile (e.g., 20-30%) may be necessary to prevent interactions with the column matrix.[7]

  • Sample Preparation: Dissolve the peptide in the mobile phase. Centrifuge the sample to remove any insoluble material before injection.

  • Injection and Elution: Inject the sample onto the column and begin the isocratic elution with the mobile phase.

  • Detection: Monitor the elution profile using a UV detector, typically at 214 nm for the peptide backbone or 280 nm if the peptide contains aromatic residues.[11]

  • Data Analysis: Analyze the resulting chromatogram. Larger molecules (aggregates) will elute earlier than smaller molecules (monomers). The peak areas can be used to quantify the relative amounts of different species.

Visualizations

Troubleshooting_Peptide_Solubility start_node Start: Lyophilized Peptide test_small_aliquot Test small aliquot in deionized water start_node->test_small_aliquot process_node process_node decision_node decision_node result_node result_node fail_node fail_node is_soluble_water Soluble? test_small_aliquot->is_soluble_water adjust_ph Adjust pH (Acidic/Basic Buffer) is_soluble_water->adjust_ph No success Peptide Solubilized is_soluble_water->success Yes is_soluble_ph Soluble? adjust_ph->is_soluble_ph organic_solvent Use organic co-solvent (e.g., DMSO, ACN) is_soluble_ph->organic_solvent No is_soluble_ph->success Yes is_soluble_organic Soluble? organic_solvent->is_soluble_organic denaturant Use denaturant (last resort) (e.g., 6M GdnHCl) is_soluble_organic->denaturant No is_soluble_organic->success Yes is_soluble_denaturant Soluble? denaturant->is_soluble_denaturant is_soluble_denaturant->success Yes failure Insoluble Re-evaluate sequence/synthesis is_soluble_denaturant->failure No

Caption: Troubleshooting workflow for solubilizing N-methylated peptides.

Aggregation_Analysis_Workflow start_node Start: Purified Peptide Solution dls Dynamic Light Scattering (DLS) (Initial size distribution) start_node->dls tht_assay Thioflavin T (ThT) Assay (Monitor β-sheet formation over time) start_node->tht_assay process_node process_node decision_node decision_node result_node result_node analysis Correlate Data: - Size from DLS/SEC - Kinetics from ThT - Morphology from TEM dls->analysis sec Size Exclusion Chromatography (SEC) (Separate oligomeric species) tht_assay->sec Take time points tht_assay->analysis tem Transmission Electron Microscopy (TEM) (Visualize aggregate morphology) sec->tem Analyze fractions sec->analysis tem->analysis

Caption: Experimental workflow for the analysis of peptide aggregation.

References

Technical Support Center: Purification of Peptides Containing N-Methylated Glutamic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of peptides containing N-methylated glutamic acid. This resource is tailored for researchers, scientists, and drug development professionals to address common challenges encountered during the synthesis and purification of these modified peptides.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when purifying peptides containing N-methylated glutamic acid?

A1: The introduction of an N-methyl group to glutamic acid can significantly alter the peptide's physicochemical properties, leading to several purification challenges:

  • Increased Hydrophobicity: N-methylation increases the lipophilicity of the peptide, which can lead to stronger retention on reversed-phase HPLC columns.[1]

  • Presence of Cis/Trans Isomers: The N-methylated amide bond can exist as cis and trans isomers. Slow interconversion between these conformers on the HPLC timescale can result in peak broadening or the appearance of multiple peaks for a single peptide, complicating purity assessment.[2]

  • Aggregation: The increased hydrophobicity can also promote peptide aggregation, potentially leading to lower recovery and peak broadening during purification.[3]

  • Solubility Issues: Peptides containing N-methylated residues may have reduced solubility in aqueous solutions, making sample preparation for HPLC challenging.[4]

  • Steric Hindrance During Synthesis: The bulky methyl group can impede coupling reactions during solid-phase peptide synthesis (SPPS), which may result in a higher prevalence of deletion sequences and other closely related impurities that are difficult to separate.[1]

Q2: A recent synthesis of a peptide with N-methylated glutamic acid showed a crude purity of 84-93% by HPLC. Is this typical, and are there any known side reactions for this specific residue?

A2: A crude purity of 84-93% for a peptide containing N-methylated glutamic acid is considered quite good.[5][6] Studies have shown that the N-methylation of glutamic acid residues can proceed with high efficiency and fewer complications compared to other amino acids like aspartic acid, which is prone to aspartimide formation.[5][6] While N-methylation of glutamic acid itself is generally straightforward, other standard peptide synthesis and cleavage-related side reactions can still occur.

Q3: My HPLC chromatogram shows multiple peaks for my purified N-methylated peptide. What is the likely cause and how can I resolve this?

A3: The most probable cause for multiple peaks in a purified N-methylated peptide sample is the presence of cis/trans isomers of the N-methylated amide bond.[2] These conformers can interconvert slowly and separate under standard HPLC conditions.

To resolve this issue, you can try the following:

  • High-Temperature HPLC: Increasing the column temperature (e.g., to 40-60°C) can accelerate the interconversion rate between the isomers, often causing the multiple peaks to coalesce into a single, sharper peak.[4]

  • LC-MS Analysis: Liquid chromatography-mass spectrometry (LC-MS) can be used to confirm that the multiple peaks have the same mass, which is a strong indicator that they are isomers of your target peptide.[2]

Q4: Can the N-terminal N-methylated glutamic acid form a pyroglutamate?

A4: The formation of pyroglutamic acid is a common modification that occurs with N-terminal glutamine and, to a lesser extent, N-terminal glutamic acid residues.[7][8] The reaction involves the cyclization of the N-terminal residue. While N-methylation of the amide nitrogen would prevent the typical mechanism of pyroglutamate formation from an internal glutamic acid, an N-terminal N-methylated glutamic acid could still potentially cyclize, though the kinetics and likelihood of this reaction may differ from its non-methylated counterpart. This cyclization is a spontaneous reaction influenced by factors such as temperature and buffer conditions.[9]

Troubleshooting Guides

HPLC Purification Issues
Problem Possible Cause Suggested Solution
Broad or Split Peaks Slow cis/trans isomerization of the N-methylated amide bond.[4]Increase the column temperature to 40-60°C to accelerate isomer interconversion and sharpen the peak.[4]
Peptide aggregation.[3]Prepare the sample in a stronger organic solvent like DMSO or DMF before diluting with the initial mobile phase. Consider adding organic modifiers like n-propanol to the mobile phase.[1]
Low Recovery Poor solubility of the peptide in the mobile phase.[1]Dissolve the crude peptide in a minimal amount of a strong organic solvent (e.g., DMSO, DMF) before injection. Perform a small-scale solubility test to find the optimal solvent system.[1]
Irreversible adsorption to the HPLC column or system.[10]Use a column with high-purity silica to minimize secondary interactions.[11] Passivating the HPLC system with a strong acid can also help.
Poor Resolution Between Target Peptide and Impurities The HPLC gradient is too steep.Optimize the gradient by making it shallower around the elution point of the target peptide to improve separation.[10]
Inappropriate column chemistry.For highly hydrophobic peptides, consider using a less retentive stationary phase, such as C4 or diphenyl, instead of the standard C18.[1]
Peptide Characterization Issues
Problem Possible Cause Suggested Solution
Mass Spectrometry data shows a mass loss of 17 Da from the N-terminus. Formation of pyroglutamic acid from an N-terminal glutamine or glutamic acid residue.[8]Confirm the modification by tandem mass spectrometry (MS/MS). If this side product is undesirable, optimize the cleavage and purification conditions to minimize its formation (e.g., control temperature and pH).[7]
Ambiguous localization of the N-methyl group by MS/MS. Standard fragmentation techniques (CID/HCD) may result in neutral loss of the modification.Use Electron Transfer Dissociation (ETD) for fragmentation, as it often preserves post-translational modifications and provides more definitive localization.[12]

Experimental Protocols

Protocol 1: General RP-HPLC Purification of a Peptide Containing N-Methylated Glutamic Acid
  • Sample Preparation:

    • Accurately weigh approximately 1-5 mg of the lyophilized crude peptide.

    • Perform a small-scale solubility test to determine the best solvent. Start with 0.1% Trifluoroacetic Acid (TFA) in water. If solubility is poor, try adding a small amount of acetonitrile (ACN) or dissolving the peptide in a minimal volume of Dimethyl Sulfoxide (DMSO) before diluting to a final concentration of 1-5 mg/mL with the initial mobile phase (e.g., 95% Solvent A).[1][2]

    • Vortex the sample until the peptide is fully dissolved.

    • Centrifuge the sample at high speed (e.g., 14,000 x g) for 5 minutes to pellet any insoluble material.[2]

    • Filter the supernatant through a 0.22 µm syringe filter before injection.

  • HPLC Method:

    • Column: C18 reversed-phase column (e.g., 5 µm particle size, 100-300 Å pore size). For more hydrophobic peptides, a C4 column may be beneficial.[1][10]

    • Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water.

    • Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.

    • Flow Rate: Typically 1 mL/min for an analytical column (e.g., 4.6 mm ID).

    • Column Temperature: Start at 30°C. If peak broadening is observed, increase to 40-60°C.[4]

    • Detection: UV at 214 nm (for the peptide backbone) and 280 nm (if the peptide contains aromatic residues).[2]

    • Gradient:

      • Scouting Run: Perform a broad linear gradient (e.g., 5% to 95% B over 30 minutes) to determine the approximate elution time of the peptide.

      • Preparative Run: Design a shallower gradient around the elution point of the target peptide to maximize resolution. For instance, if the peptide elutes at 40% B in the scouting run, a gradient of 30-50% B over 20-30 minutes could be effective.[13]

  • Fraction Collection and Analysis:

    • Collect fractions corresponding to the target peptide peak.

    • Analyze the purity of each fraction using analytical HPLC.

    • Pool the fractions with the desired purity.

    • Confirm the identity of the purified peptide by mass spectrometry.

    • Lyophilize the pooled fractions to obtain the final product.

Visualizations

Experimental_Workflow cluster_synthesis Peptide Synthesis & Cleavage cluster_purification Purification cluster_analysis Analysis & Final Product SPPS Solid-Phase Peptide Synthesis (incorporation of N-Me-Glu) Cleavage Cleavage from Resin & Deprotection SPPS->Cleavage Crude_Peptide Crude Peptide Cleavage->Crude_Peptide Solubilization Solubilization of Crude Peptide (e.g., in DMSO/ACN/H2O) Crude_Peptide->Solubilization HPLC Preparative RP-HPLC Solubilization->HPLC Fraction_Collection Fraction Collection HPLC->Fraction_Collection Purity_Check Analytical HPLC (Purity Assessment) Fraction_Collection->Purity_Check Identity_Check LC-MS (Identity Confirmation) Fraction_Collection->Identity_Check Pooling Pooling of Pure Fractions Purity_Check->Pooling Identity_Check->Pooling Lyophilization Lyophilization Pooling->Lyophilization Final_Product Purified Peptide Lyophilization->Final_Product

Caption: Workflow for the purification and analysis of N-methylated peptides.

Pyroglutamate_Formation N_Terminal_Glu H₂N-CH(COOH)-(CH₂)₂-CO- -Peptide Intermediate Cyclization Intermediate N_Terminal_Glu->Intermediate Spontaneous Cyclization (Heat, pH) Pyroglutamate O=C-CH-(CH₂)₂-CO- -Peptide NH Intermediate->Pyroglutamate Water H₂O Intermediate->Water

Caption: Spontaneous formation of pyroglutamic acid from an N-terminal glutamic acid.

References

Technical Support Center: Boc-N-Me-Glu(Obzl)-OH Deprotection

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the deprotection of Boc-N-Me-Glu(Obzl)-OH. This resource is intended for researchers, scientists, and drug development professionals who may encounter challenges during the removal of the Boc protecting group from this N-methylated amino acid derivative. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual aids to help you achieve successful and complete deprotection.

Troubleshooting Guide

This guide addresses specific issues that may arise during the deprotection of this compound. Each problem is followed by potential causes and recommended solutions.

Issue 1: Incomplete or Sluggish Deprotection

Question: My reaction shows incomplete removal of the Boc group, even after standard treatment with Trifluoroacetic Acid (TFA) in Dichloromethane (DCM). What could be the cause, and how can I resolve it?

Potential Causes:

  • Increased Steric Hindrance: The presence of the N-methyl group adds steric bulk around the carbamate nitrogen, which can hinder the approach of the acid catalyst and slow down the cleavage reaction compared to non-methylated analogs.[1]

  • Insufficient Acid Strength or Concentration: Standard conditions that are effective for other amino acids may not be sufficient for N-methylated substrates. The rate of Boc cleavage can have a second-order dependence on the acid concentration, meaning a small decrease in acid strength can significantly impact the reaction rate.[1]

  • Inadequate Reaction Time: Due to the factors mentioned above, the reaction may simply require a longer time to go to completion.[1]

  • Low Reaction Temperature: Performing the reaction at 0°C or below can significantly slow down the rate of deprotection.[2]

Solutions:

  • Extend Reaction Time: Increase the duration of the TFA treatment. Monitor the reaction progress by TLC or HPLC to determine the optimal time.

  • Increase TFA Concentration: A higher concentration of TFA can accelerate the reaction. Ratios of TFA in DCM from 1:4 to 1:1 are commonly used.[3] In some cases, using neat TFA for a short period might be necessary, provided the substrate is stable.[2]

  • Elevate Reaction Temperature: Allowing the reaction to warm to room temperature can increase the deprotection rate.[2]

  • Utilize a Stronger Acid System: Consider using 4M HCl in 1,4-dioxane, which is another common and effective reagent for Boc deprotection.[3]

Issue 2: Observation of Side Products

Question: After the deprotection reaction, I am observing unexpected peaks in my HPLC or mass spectrometry analysis. What are the likely side reactions, and how can they be minimized?

Potential Causes:

  • Alkylation of the Benzyl Ester: The tert-butyl cation generated during the cleavage of the Boc group is a reactive electrophile that can alkylate the electron-rich aromatic ring of the benzyl ester.[3]

  • Cleavage of the Benzyl Ester: While generally stable to TFA, prolonged exposure or harsh acidic conditions can lead to the cleavage of the benzyl ester protecting group.[4][5]

  • Racemization: Strong acidic conditions can potentially lead to racemization at the alpha-carbon, although this is less common for Boc deprotection compared to other methods.

Solutions:

  • Use of Scavengers: The addition of scavengers to the reaction mixture is crucial to quench the tert-butyl cation.[3] Common scavengers include triisopropylsilane (TIS) and water. A typical cleavage cocktail is 95% TFA, 2.5% water, and 2.5% TIS.[5]

  • Optimize Reaction Conditions: Use the mildest conditions possible that still afford complete deprotection. This may involve careful titration of the acid concentration and reaction time.

  • Alternative Deprotection Methods: For substrates that are particularly sensitive to strong acids, alternative deprotection methods can be considered.

Frequently Asked Questions (FAQs)

Q1: Why is the deprotection of N-methylated amino acids generally more difficult than their non-methylated counterparts? A1: The N-methyl group introduces steric hindrance, which impedes the access of the acid to the Boc group, thereby slowing down the deprotection reaction.[1]

Q2: What are the standard conditions for Boc deprotection? A2: The most common method is treatment with a solution of Trifluoroacetic Acid (TFA) in Dichloromethane (DCM), typically in ratios ranging from 20% to 50% (v/v), for 30 minutes to a few hours at room temperature.[3][6]

Q3: How can I monitor the progress of the deprotection reaction? A3: The reaction can be monitored by Thin-Layer Chromatography (TLC) by observing the disappearance of the starting material and the appearance of the product spot. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) is recommended.[7]

Q4: Is the benzyl ester (Obzl) group stable under Boc deprotection conditions? A4: The benzyl ester is generally stable to the acidic conditions used for Boc deprotection (e.g., TFA/DCM).[4] However, prolonged reaction times or the use of very strong acids like HF can lead to its cleavage.[4]

Q5: What should I do if my product is not precipitating after deprotection and addition of ether? A5: If the deprotected amino acid salt is soluble in ether, you may need to concentrate the filtrate under a gentle stream of nitrogen.[1] Placing the solution at -20°C for 30 minutes can also help to maximize precipitation.[1]

Quantitative Data Summary

The following tables summarize typical conditions and outcomes for Boc deprotection. Note that optimal conditions will vary depending on the specific substrate and scale of the reaction.

Table 1: Comparison of Common Boc Deprotection Reagents

ReagentTypical ConcentrationTypical Reaction TimeNotes
TFA in DCM20-50% (v/v)30 min - 2 hoursMost common method.[3][6]
4M HCl in Dioxane4M30 min - 2 hoursEffective alternative to TFA.[3]
Neat TFA100%5 - 30 minHarsher conditions, for resistant substrates.[2]

Table 2: Common Scavengers for Boc Deprotection

ScavengerTypical ConcentrationPurpose
Triisopropylsilane (TIS)2.5 - 5% (v/v)Quenches tert-butyl cations.[5]
Water2.5 - 5% (v/v)Quenches tert-butyl cations.[5]
Thioanisole5% (v/v)Protects methionine and tryptophan from alkylation.
1,2-Ethanedithiol (EDT)2.5% (v/v)Effective in preventing side reactions with tryptophan.[3]

Experimental Protocols

Protocol 1: Standard Boc Deprotection using TFA/DCM

  • Dissolve the this compound in Dichloromethane (DCM).

  • Cool the solution to 0°C in an ice bath.

  • Add an equal volume of Trifluoroacetic Acid (TFA) to the reaction mixture.[3]

  • Allow the solution to warm to room temperature and stir for 1-2 hours, monitoring the reaction by TLC.[8]

  • Upon completion, concentrate the solution in vacuo to remove the TFA and DCM.[8]

  • Co-evaporate with toluene or DCM several times to ensure complete removal of residual TFA.

  • Precipitate the product by adding cold diethyl ether.

  • Collect the precipitate by filtration, wash with cold ether, and dry under vacuum.

Protocol 2: Boc Deprotection using HCl in Dioxane

  • Dissolve the this compound in a minimal amount of a suitable solvent like ethyl acetate or DCM.

  • Add a solution of 4M HCl in 1,4-dioxane.

  • Stir the reaction at room temperature for 1-2 hours, monitoring by TLC.

  • Remove the solvent in vacuo.

  • Triturate the residue with cold diethyl ether to induce precipitation.

  • Collect the solid product by filtration, wash with cold ether, and dry under vacuum.

Protocol 3: Monitoring Deprotection by HPLC

  • Prepare analytical samples by taking small aliquots from the reaction mixture at different time points.

  • Quench the reaction in the aliquot immediately, for example, by neutralizing with a base like diisopropylethylamine (DIPEA).

  • Dilute the quenched aliquot with a suitable solvent (e.g., acetonitrile/water).

  • Analyze the sample using a reverse-phase HPLC system with a C18 column.[7]

  • Monitor the disappearance of the starting material peak and the appearance of the product peak at the appropriate wavelengths (e.g., 214 nm and 254 nm).

Visualizations

Deprotection_Pathway cluster_product Product This compound This compound Protonated_AA Protonated Amino Acid This compound->Protonated_AA + H+ TFA TFA DCM DCM Carbocation tert-Butyl Cation Protonated_AA->Carbocation Deprotected_AA H-N-Me-Glu(Obzl)-OH Protonated_AA->Deprotected_AA - CO2

Caption: Boc deprotection reaction pathway of this compound.

Troubleshooting_Workflow Start Incomplete Deprotection Observed Check_Time Was reaction time sufficient (e.g., >1-2 hours)? Start->Check_Time Extend_Time Extend reaction time and monitor by HPLC/TLC Check_Time->Extend_Time No Check_TFA Is TFA concentration adequate (e.g., 50% v/v)? Check_Time->Check_TFA Yes Success Deprotection Complete Extend_Time->Success Increase_TFA Increase TFA concentration or use neat TFA Check_TFA->Increase_TFA No Check_Temp Is the reaction at room temperature? Check_TFA->Check_Temp Yes Increase_TFA->Success Increase_Temp Warm reaction to room temperature Check_Temp->Increase_Temp No Consider_Alt Consider alternative reagents (e.g., 4M HCl in Dioxane) Check_Temp->Consider_Alt Yes Increase_Temp->Success Consider_Alt->Success

Caption: Troubleshooting workflow for incomplete Boc deprotection.

Side_Reactions cluster_cause Cause cluster_problem Potential Problem cluster_solution Solution tBu_Cation tert-Butyl Cation Generation Alkylation Alkylation of Benzyl Ester tBu_Cation->Alkylation Scavengers Add Scavengers (TIS, Water) Alkylation->Scavengers Prevented by

Caption: Logical relationship of side reaction cause, problem, and solution.

References

Technical Support Center: Troubleshooting Difficult Couplings of N-methyl Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with practical solutions to common challenges encountered during the synthesis of peptides containing N-methylated amino acids.

Frequently Asked Questions (FAQs)

Q1: Why are N-methyl amino acids so difficult to couple?

The primary challenge in coupling N-methylated amino acids is the steric hindrance caused by the methyl group on the amide nitrogen.[1][2] This methyl group physically obstructs the approach of the activated carboxyl group of the incoming amino acid, leading to slower and less efficient coupling reactions compared to their non-methylated counterparts.[1][3] The reduced nucleophilicity of the secondary amine further complicates the reaction.[2][3] This difficulty is particularly pronounced when attempting to couple two consecutive N-methylated residues.[1][2]

Q2: My standard coupling reagents (e.g., HBTU, DIC) are giving low yields. What should I use instead?

Standard uronium-based reagents like HBTU and HCTU, and carbodiimides like DCC and DIC, are often inefficient for coupling sterically hindered N-methyl amino acids.[1][4][5] It is highly recommended to switch to more potent coupling reagents.[2]

Recommended Coupling Reagents for N-methyl Amino Acids:

Reagent ClassRecommended ReagentsKey Advantages
Uronium/Aminium Salts HATU, HCTU, COMUHATU reacts faster with less epimerization.[6] COMU has coupling efficiencies comparable to HATU and is safer to handle.[7]
Phosphonium Salts PyAOP, PyBOP, PyBrOPPyAOP is especially effective for coupling N-protected N-methyl amino acids to other N-methyl amino acids.[6] PyBOP and PyAOP are associated with lower racemization levels.[5] PyBrOP is highly reactive and useful for particularly difficult couplings.[4][7]
Other BOP-Cl, TSTU, BEPBOP-Cl has proven effective for exceptionally challenging couplings.[2][4] TSTU, with additives, can eliminate racemization when coupling a C-terminal N-methyl amino acid.[6] BEP is a powerful reagent for synthesizing peptides with N-methyl amino acids in good yields.[8]

Q3: I'm observing deletion sequences in my final peptide product. How can I prevent this?

Deletion sequences are a direct result of incomplete coupling reactions.[1][2] To minimize their formation, consider the following strategies:

  • Utilize a More Potent Coupling Reagent: As detailed in Q2, switching to reagents like HATU, PyAOP, or PyBOP can significantly improve coupling efficiency.[1][4]

  • Perform Double or Triple Coupling: Repeating the coupling step two or three times can help drive the reaction to completion, which is especially beneficial for highly hindered residues.[1]

  • Increase Reaction Temperature: Microwave-assisted peptide synthesis (MW-SPPS) can be highly effective in driving difficult couplings to completion by rapidly heating the reaction mixture, often resulting in higher yields and purity in a shorter time.[2][9] However, be cautious with temperature-sensitive residues.[2]

  • Optimize Solvent and Resin Swelling: Ensure the resin is adequately swollen in a suitable solvent like DMF or NMP for at least 30 minutes before coupling to allow reagents to access all reaction sites.[2]

Q4: How can I monitor the completion of an N-methyl amino acid coupling reaction?

The standard ninhydrin test is not effective for monitoring couplings to secondary amines like N-methyl amino acids because it produces little to no color change.[4] Alternative qualitative tests are necessary:

  • Bromophenol Blue (BPB) Test: This is a reliable method where a blue or green color on the resin beads indicates the presence of unreacted free amine (incomplete coupling), while a yellow color signifies a complete reaction.[2][4][10]

  • Chloranil Test: This test is highly sensitive for secondary amines and will produce a blue or blue-green color on the resin beads if an unreacted N-methylated amine is present.[10]

  • Isatin Test: This test is also suitable for secondary amines, with a blue color indicating an incomplete reaction.[10]

For a definitive and quantitative assessment, a small sample of the peptide can be cleaved from the resin and analyzed by mass spectrometry (MS).[10]

Q5: I am concerned about epimerization during the coupling of N-methyl amino acids. How can I minimize it?

Epimerization, the loss of chiral integrity at the alpha-carbon, can be a significant issue in difficult couplings, especially under basic conditions with slow reaction times.[11] Here are some strategies to suppress epimerization:

  • Choice of Reagent and Additive:

    • Phosphonium-based reagents like PyBOP and PyAOP are generally associated with lower racemization levels.[5]

    • The use of additives like HOAt or Oxyma Pure is superior to HOBt in suppressing racemization.[5][7]

    • Using TSTU with N-hydroxysuccinimide and CuCl₂ is reported to eliminate racemization during the coupling of peptides with a C-terminal N-methyl amino acid.[6]

  • Base Selection: Use a weaker base such as N-methylmorpholine (NMM) or collidine instead of stronger bases like DIPEA.[5][7]

  • Control Reaction Temperature: While elevated temperatures can improve coupling efficiency, they can also increase epimerization.[2] Optimize for the shortest time necessary to achieve a good yield if using heat.[5] Low temperatures generally suppress epimerization.[12]

  • Pre-activation Time: Minimize the pre-activation time of the carboxylic acid before adding it to the amine component to reduce the risk of side reactions that can lead to epimerization.[3]

Experimental Protocols

Protocol 1: General Coupling Procedure using HATU

  • Resin Preparation: Swell the peptide-resin in DMF for 30 minutes. Perform Fmoc deprotection using 20% piperidine in DMF. Wash the resin thoroughly with DMF (5 x 1 min).[3]

  • Activation: In a separate vessel, dissolve 4 equivalents of the Fmoc-amino acid and 4 equivalents of HATU in DMF.[4]

  • Coupling: Add 8 equivalents of DIPEA to the activation mixture and mix for 1-3 minutes.[3][4] Immediately add the activated amino acid solution to the deprotected peptide-resin.[3]

  • Reaction: Agitate the reaction vessel at room temperature for 1-4 hours. For particularly difficult couplings (e.g., coupling to another N-methyl residue), longer reaction times or a second coupling may be necessary.[3]

  • Monitoring: Perform a Bromophenol Blue test to check for completion.[4] If the test is positive (blue/green), perform a second coupling.[10]

  • Washing: Once the coupling is complete (yellow beads), filter the resin and wash thoroughly with DMF (3x), DCM (3x), and DMF (3x) to remove all soluble reagents and byproducts.[3]

Protocol 2: Bromophenol Blue Test

  • Reagent Preparation: Prepare a 0.04% (w/v) solution of Bromophenol Blue in DMF.[10]

  • Sample Preparation: Take a small sample of resin beads from the reaction vessel.[4]

  • Washing: Wash the beads thoroughly with methanol and then with DMF.[10]

  • Testing: Add approximately 1-2 mL of the Bromophenol Blue test solution to the resin and gently agitate for 1-2 minutes.[10]

  • Observation: Observe the color of the resin beads.

    • Yellow: Coupling is complete.[4]

    • Blue to Green: Coupling is incomplete; recoupling is necessary.[4]

Visual Guides

G cluster_start Start: Difficult N-Methyl Coupling cluster_troubleshooting Troubleshooting Steps cluster_outcome Outcome start Low Yield or Incomplete Coupling Detected reagent Switch to Potent Reagent (HATU, PyAOP, COMU) start->reagent double_couple Perform Double/Triple Coupling reagent->double_couple temp Increase Temperature (Microwave Synthesis) double_couple->temp monitor Monitor with BPB/Chloranil Test temp->monitor complete Coupling Complete monitor->complete Negative Test (Yellow) incomplete Coupling Still Incomplete monitor->incomplete Positive Test (Blue/Green) capping Cap Unreacted Amines incomplete->capping

Caption: Troubleshooting workflow for incomplete N-methyl amino acid coupling.

Caption: Activation pathways for different classes of coupling reagents.

References

Technical Support Center: Boc-N-Me-Glu(Obzl)-OH Coupling Strategies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Boc-N-Me-Glu(Obzl)-OH. This resource provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides and frequently asked questions to navigate the challenges associated with the coupling of this sterically hindered amino acid.

Frequently Asked Questions (FAQs)

Q1: Why is the coupling of this compound challenging?

The primary difficulty in coupling this compound arises from significant steric hindrance. This is caused by the combined bulk of the N-terminal Boc protecting group, the N-methyl group on the alpha-amine, and the benzyl ester protecting the glutamic acid side chain.[1] The N-methyl group, in particular, reduces the nucleophilicity of the secondary amine, slowing down the kinetics of amide bond formation.[1][2] This can lead to incomplete reactions and the formation of deletion sequences in solid-phase peptide synthesis (SPPS).[3]

Q2: What is a "double coupling" strategy and why is it often necessary for this compound?

A double coupling strategy involves repeating the coupling step a second time before proceeding to the deprotection of the next amino acid in the sequence.[4] This is frequently required for sterically hindered amino acids like this compound to drive the reaction to completion and achieve a high coupling efficiency.[4] The first coupling may not be quantitative, leaving unreacted free amines on the resin. The second coupling with a fresh solution of activated amino acid helps to acylate these remaining sites.

Q3: Which coupling reagents are most effective for this compound?

Standard coupling reagents are often inefficient for N-methylated amino acids.[3] More potent uronium/aminium or phosphonium salt-based reagents are highly recommended to achieve high yields.[3][4][5] These include:

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

  • PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate)

  • PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate)

These reagents form highly reactive intermediates that can overcome the steric hindrance and reduced nucleophilicity of the N-methyl amine.[2][4]

Q4: How can I monitor the completion of the coupling reaction?

Monitoring the coupling of N-methylated amino acids can be challenging. The standard Kaiser test, which detects primary amines, will give a negative or very weak positive result for the secondary amine of an N-methylated residue.[4] More appropriate qualitative tests for secondary amines, such as the chloranil test or the bromophenol blue test , should be used.[3][4] A negative result (indicating the absence of free amine) suggests the coupling is complete. For quantitative analysis, a small sample of the peptide-resin can be cleaved and analyzed by HPLC.[6]

Q5: What are the common side reactions associated with the use of this compound?

Besides incomplete coupling, the main side reaction of concern is racemization . N-methylated amino acids are more prone to racemization during activation than their non-methylated counterparts.[4] To minimize this risk:

  • Use additives like HOBt (1-hydroxybenzotriazole) or Oxyma Pure.[4][7]

  • Avoid excessive amounts of base; consider using a weaker base like N-methylmorpholine (NMM) instead of diisopropylethylamine (DIEA).[6][7]

  • Perform the coupling at room temperature, as elevated temperatures can increase the rate of racemization.[7]

During the final cleavage with strong acids like HF, the benzyl protecting group can lead to alkylation of sensitive residues if scavengers are not used effectively.[8]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low Coupling Efficiency / Incomplete Reaction (Positive chloranil or bromophenol blue test after first coupling)1. Steric Hindrance: The inherent bulk of this compound slows the reaction.[1][2] 2. Suboptimal Activation: The coupling reagent may not be potent enough or may have degraded.[9] 3. Insufficient Reaction Time: Coupling time may be too short for the sterically hindered residue.[7]1. Perform a Double Coupling: After the first coupling, wash the resin and repeat the coupling step with a fresh solution of activated this compound.[4] 2. Use a More Potent Coupling Reagent: Switch to HATU, HCTU, PyAOP, or PyBOP.[4][7] Ensure reagents are fresh and stored under anhydrous conditions.[9] 3. Extend Reaction Time: Increase the coupling time for each step to 2-4 hours or even overnight.[4][9] 4. Consider Capping: If double coupling is still insufficient, cap the unreacted amines with acetic anhydride to prevent the formation of deletion sequences.[6]
Racemization (Presence of diastereomers in final product)1. Over-activation: The activated amino acid is susceptible to epimerization.[7] 2. Strong Base: Bases like DIEA can promote racemization.[7] 3. Elevated Temperature: Higher temperatures can increase the rate of racemization.[7]1. Use Racemization-Suppressing Additives: Incorporate HOBt or Oxyma Pure in the activation step.[4][7] 2. Use a Weaker Base: Substitute DIEA with N-methylmorpholine (NMM) or collidine.[6][7] 3. Control Temperature: Perform the coupling at room temperature.[6] 4. Reduce Pre-activation Time: Minimize the time the amino acid is in its activated state before adding it to the resin.[7][9]
Alkylation of Sensitive Residues During Final Cleavage Side-chain Benzyl Protecting Group: The benzyl group can be cleaved and then alkylate electron-rich side chains (e.g., Trp, Met) under strong acidic conditions.[8]Use Scavengers: During the final cleavage (e.g., with HF or TFMSA), include a scavenger cocktail containing reagents like anisole or cresol to "scavenge" the cleaved benzyl cations.[4][8]

Quantitative Data Summary

Direct head-to-head quantitative comparisons for this compound are limited in the literature. However, the performance of various coupling reagents for sterically hindered N-methylated amino acids can be summarized as follows:

Coupling Reagent Class Examples Relative Efficiency Typical Coupling Time Racemization Risk Key Considerations
Carbodiimides DIC/HOBtGood1 - 4 hoursLow to ModerateCost-effective, but may be insufficient for highly hindered couplings. Addition of HOBt is crucial.[10]
Uronium/Aminium Salts HATU, HCTU, HBTU, COMUVery Good to Excellent15 - 60 minutes (may require longer for N-Me-AA)Low (with additives)Highly efficient and fast-acting. Recommended for difficult couplings.[2][4][10] COMU byproducts are very soluble.[3]
Phosphonium Salts PyBOP, PyAOPVery Good to Excellent15 - 90 minutes (may require longer for N-Me-AA)LowGenerally associated with low racemization levels.[7] Very effective for hindered amino acids.[2]

Experimental Protocols

Detailed Protocol: Double Coupling of this compound in Boc-SPPS

This protocol assumes a manual solid-phase synthesis on a Merrifield resin. Equivalents are based on the initial resin substitution.

Materials:

  • Peptide-resin with a free N-terminal amine

  • This compound (4 equivalents)

  • HATU (3.9 equivalents)

  • N,N-Diisopropylethylamine (DIEA) (8 equivalents)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Chloranil or Bromophenol Blue test solutions

Procedure:

  • Resin Preparation:

    • Ensure the N-terminal Boc group of the preceding amino acid has been removed (e.g., with 50% TFA in DCM) and the resin has been neutralized (e.g., with 10% DIEA in DCM).

    • Wash the peptide-resin thoroughly with DCM (3x) and DMF (3x).

  • First Coupling:

    • Pre-activation: In a separate vessel, dissolve this compound (4 eq.) and HATU (3.9 eq.) in DMF. Add DIEA (8 eq.) and allow the mixture to pre-activate for 2-5 minutes.[4]

    • Coupling: Add the pre-activated amino acid solution to the peptide-resin. Agitate the mixture at room temperature for 2-4 hours.[4]

    • Washing: Drain the reaction vessel and wash the resin thoroughly with DMF (5x).

  • Monitoring:

    • Take a small sample of resin beads and perform a chloranil or bromophenol blue test to check for the presence of free secondary amines.

    • If the test is negative (indicating complete coupling), proceed to step 6. If the test is positive, proceed with the second coupling.

  • Second Coupling (Double Coupling):

    • Re-activation: Prepare a fresh solution of activated this compound as described in step 2.

    • Coupling: Add the fresh activated solution to the same peptide-resin and agitate for another 2-4 hours at room temperature.

    • Washing: Drain the reaction vessel and wash the resin thoroughly with DMF (5x) and DCM (3x).

  • Final Monitoring:

    • Perform a final chloranil or bromophenol blue test to confirm the completion of the coupling. If the test is still positive, consider capping the remaining free amines with acetic anhydride.

  • Chain Elongation:

    • Proceed to the N-terminal Boc deprotection step for the newly added this compound to continue peptide chain elongation.

Visualizations

Double_Coupling_Workflow cluster_activation1 cluster_coupling1 Start Start: Peptide-Resin with Free N-Terminus Preactivation1 Pre-activation 1: This compound + HATU + DIEA in DMF Coupling1 First Coupling (2-4 hours) Start->Coupling1 Add Activated AA Wash1 Wash Resin (DMF) Coupling1->Wash1 Monitor1 Monitoring Test (e.g., Chloranil) Wash1->Monitor1 Preactivation2 Pre-activation 2: (Fresh Reagents) Monitor1->Preactivation2 Positive NextStep Proceed to Next Cycle (Boc Deprotection) Monitor1->NextStep Negative Coupling2 Second Coupling (2-4 hours) Preactivation2->Coupling2 Add Fresh Activated AA Wash2 Wash Resin (DMF/DCM) Coupling2->Wash2 Wash2->NextStep

Caption: Workflow for the double coupling strategy for this compound.

References

Technical Support Center: Stability of Boc-N-Me-Glu(Obzl)-OH and the Impact of Scavengers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Boc-N-Me-Glu(Obzl)-OH and the influence of scavengers during solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns when using this compound in peptide synthesis?

A1: The primary stability concerns for this compound revolve around two main areas:

  • Pyroglutamate Formation: Although less common for internal residues compared to N-terminal glutamic acid, the potential for cyclization to form a pyroglutamyl residue exists, particularly under strong acidic conditions used for final cleavage. N-methylation can influence the rate of this side reaction.

  • Side Reactions from Benzyl Protecting Group Cleavage: During the final trifluoroacetic acid (TFA) cleavage, the benzyl (Bzl) ester is removed, generating reactive benzyl carbocations. These carbocations can cause unwanted alkylation of nucleophilic residues in the peptide sequence, such as tryptophan (Trp), methionine (Met), and tyrosine (Tyr).

Q2: How does N-methylation affect the stability and reactivity of the glutamic acid residue?

A2: N-methylation introduces several changes that can impact the residue's behavior during synthesis:

  • Steric Hindrance: The methyl group adds steric bulk, which can slow down both the coupling of the amino acid and potentially the rate of certain side reactions.

  • Electronic Effects: The methyl group is weakly electron-donating, which can slightly alter the reactivity of the adjacent carbonyl group and the side chain.

  • Conformational Constraints: N-methylation restricts the peptide backbone's conformational freedom, which can influence the proximity of reactive groups and potentially affect the likelihood of intramolecular side reactions.

Q3: What is the role of scavengers during the cleavage of peptides containing this compound?

A3: Scavengers are crucial during the final TFA cleavage step to prevent the degradation of the peptide by reactive species generated from the removal of protecting groups.[1] In the context of this compound, scavengers primarily function to "trap" the benzyl carbocations released from the cleavage of the Obzl group, thereby preventing them from alkylating sensitive amino acid residues within the peptide chain.[2]

Q4: Which scavengers are recommended for the cleavage of peptides containing this compound?

A4: A scavenger cocktail is highly recommended. The choice of scavengers depends on the overall composition of the peptide. A common and effective combination for peptides containing residues sensitive to benzyl carbocation alkylation includes:

  • Triisopropylsilane (TIS): A highly effective carbocation scavenger.

  • Water: Helps to hydrolyze carbocations and suppress some side reactions.

  • Anisole or p-Cresol: These are classic scavengers used to trap benzyl carbocations.[3]

  • 1,2-Ethanedithiol (EDT): Recommended if the peptide contains tryptophan to prevent its modification.

A standard "Reagent K" cocktail, which includes TFA, phenol, water, thioanisole, and EDT, is also a robust option for peptides with a variety of sensitive residues.[4]

Troubleshooting Guides

Issue 1: Unexpected mass modification corresponding to benzylation of sensitive residues.
  • Problem: Mass spectrometry (MS) analysis of the crude peptide shows additions of +90 Da (benzyl group) or multiples thereof on residues like Trp, Met, or Tyr.

  • Root Cause: Inefficient scavenging of benzyl carbocations generated during the final TFA cleavage.

  • Solution:

    • Optimize the Scavenger Cocktail: Ensure a sufficient concentration and appropriate combination of scavengers in your cleavage cocktail. For peptides containing this compound and other sensitive residues, consider using a comprehensive cocktail like Reagent K.

    • Increase Scavenger Concentration: If benzylation persists, increasing the relative concentration of scavengers like anisole, p-cresol, or TIS can be beneficial.

    • Control Cleavage Conditions: Perform the cleavage at a lower temperature (e.g., 4 °C) to reduce the rate of alkylation side reactions.

Issue 2: Presence of a peptide species with a mass loss of 18 Da, potentially indicating pyroglutamate formation.
  • Problem: HPLC and MS analysis reveal a significant peak corresponding to the desired peptide minus 18 Da.

  • Root Cause: Intramolecular cyclization of the N-methyl-glutamic acid residue to form N-methyl-pyroglutamic acid. This is more likely if the residue is at or near the N-terminus.

  • Solution:

    • Optimize Cleavage Conditions: Minimize the time the peptide is exposed to strong acid. Use a shorter cleavage time if compatible with complete deprotection.

    • pH Control During Workup: After cleavage and precipitation, ensure that the peptide is not stored in acidic conditions for extended periods before purification. Neutralizing the peptide solution (if compatible with its stability) can help minimize further cyclization.[5]

    • Alternative Protecting Group Strategy: For particularly sensitive sequences, consider using a milder side-chain protecting group for glutamic acid if the synthesis strategy allows.

Data Presentation

The following table summarizes common side reactions associated with the use of Boc-Glu(Obzl)-OH and the role of scavengers in their mitigation. While specific quantitative data for the N-methylated version is not extensively published, the trends are expected to be similar.

Side ReactionAffected ResiduesCauseRecommended Scavengers/Prevention Strategy
Benzylation Trp, Met, Tyr, CysAlkylation by benzyl carbocations from Obzl cleavage.[2]Anisole, p-Cresol, Thioanisole, TIS. Use of a scavenger cocktail is essential.
Pyroglutamate Formation N-terminal Glu/GlnIntramolecular cyclization under acidic conditions.[3][6]Minimize acid exposure time. Control pH during workup.
Oxidation Met, Trp, CysCan occur during cleavage and workup.Dithiothreitol (DTT) or 1,2-Ethanedithiol (EDT) in the cleavage cocktail.

Experimental Protocols

Protocol 1: Final Cleavage of a Peptide Containing this compound

This protocol outlines a standard procedure for the cleavage and deprotection of a peptide synthesized using Boc chemistry, incorporating scavengers to minimize side reactions.

  • Resin Preparation:

    • Thoroughly wash the peptide-resin with dichloromethane (DCM) and dry it under a high vacuum for at least 2 hours.

  • Cleavage Cocktail Preparation (Example: "Reagent K"):

    • In a well-ventilated fume hood, prepare the cleavage cocktail by combining the following reagents in the specified volumetric ratios:

      • Trifluoroacetic acid (TFA): 82.5%

      • Phenol: 5%

      • Water: 5%

      • Thioanisole: 5%

      • 1,2-Ethanedithiol (EDT): 2.5%

  • Cleavage Reaction:

    • Add the freshly prepared cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin).

    • Allow the reaction to proceed at room temperature for 2-4 hours with occasional gentle agitation.

  • Peptide Precipitation and Isolation:

    • Filter the resin from the cleavage mixture and collect the filtrate.

    • Wash the resin with a small amount of fresh TFA to recover any remaining peptide.

    • Precipitate the peptide from the combined filtrate by adding it dropwise to a large volume of cold diethyl ether (typically 10 times the volume of the filtrate).

    • Collect the precipitated peptide by centrifugation and decant the ether.

    • Wash the peptide pellet with cold diethyl ether two more times to remove residual scavengers and cleavage byproducts.

    • Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.

  • Purification:

    • Dissolve the crude peptide in an appropriate aqueous/organic solvent system and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).

Mandatory Visualization

experimental_workflow cluster_synthesis Peptide Synthesis cluster_cleavage Cleavage and Deprotection cluster_purification Purification and Analysis start Start with Resin synthesis_cycle Iterative Boc-SPPS Cycles (Coupling, Deprotection) start->synthesis_cycle incorporation Incorporate This compound synthesis_cycle->incorporation final_peptide_resin Fully Assembled Peptide-Resin incorporation->final_peptide_resin cleavage TFA Cleavage with Scavenger Cocktail final_peptide_resin->cleavage precipitation Precipitation in Cold Diethyl Ether cleavage->precipitation purification RP-HPLC Purification precipitation->purification analysis MS and HPLC Analysis purification->analysis end End analysis->end Final Purified Peptide

Caption: Workflow for peptide synthesis incorporating this compound.

troubleshooting_logic cluster_problem Problem Identification cluster_mass_gain Mass Gain Analysis cluster_mass_loss Mass Loss Analysis cluster_solutions Solutions start Crude Peptide Analysis (HPLC, MS) unexpected_mass Unexpected Mass? start->unexpected_mass plus_90 Mass +90 Da (Benzylation) unexpected_mass->plus_90 Yes (Gain) minus_18 Mass -18 Da (Pyroglutamate) unexpected_mass->minus_18 Yes (Loss) end Pure Peptide unexpected_mass->end No plus_16 Mass +16 Da (Oxidation) plus_90->plus_16 optimize_scavengers Optimize Scavenger Cocktail (e.g., Reagent K) plus_90->optimize_scavengers add_reducing_agent Add DTT/EDT to Cleavage Cocktail plus_16->add_reducing_agent optimize_cleavage Optimize Cleavage Time/ Temperature minus_18->optimize_cleavage control_ph Control pH During Workup minus_18->control_ph

Caption: Troubleshooting workflow for side reactions of this compound.

References

reducing deletion sequences with Boc-N-Me-Glu(Obzl)-OH

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for troubleshooting issues related to the use of Boc-N-Me-Glu(Obzl)-OH in peptide synthesis. This resource is designed for researchers, scientists, and drug development professionals to address common challenges, with a focus on reducing deletion sequences and improving coupling efficiency.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in peptide synthesis?

A1: this compound is an N-methylated amino acid derivative used in solid-phase peptide synthesis (SPPS). The N-methyl group is a critical modification that can enhance a peptide's therapeutic properties by increasing its metabolic stability, improving membrane permeability, and inducing conformational rigidity.[1][2] The Boc (tert-butyloxycarbonyl) group protects the alpha-amino group, while the benzyl ester (Obzl) protects the side-chain carboxylic acid of the glutamic acid.

Q2: What are deletion sequences and why are they a common problem with this compound?

A2: A deletion sequence is a common impurity in synthetic peptides where one or more amino acid residues are missing from the desired sequence.[3][4] This occurs when the coupling of an amino acid to the growing peptide chain is incomplete.[3][4] With this compound, the primary cause of deletion sequences is the steric hindrance imposed by the N-methyl group.[1][5][6] This steric bulk, combined with the reduced nucleophilicity of the secondary amine, makes the formation of the peptide bond more challenging, leading to slower reaction times and incomplete couplings.[1][6]

Q3: How can I detect deletion sequences in my crude peptide product?

A3: The most common method for detecting deletion sequences is mass spectrometry (MS) analysis of the crude peptide product. Deletion sequences will appear as masses that are lower than the target peptide's mass, corresponding to the molecular weight of the missing amino acid(s). Tandem mass spectrometry (MS/MS) can be used to confirm the exact location of the deletion by analyzing the fragmentation pattern of the peptide.[4]

Troubleshooting Guides

Issue 1: High Levels of Deletion Sequences Observed After Coupling this compound

This is the most common issue encountered when using N-methylated amino acids. The troubleshooting workflow below can help identify and resolve the root cause.

G Troubleshooting Deletion Sequences cluster_0 Problem Identification cluster_1 Initial Checks cluster_2 Coupling Optimization cluster_3 Deprotection Optimization cluster_4 Verification cluster_5 Outcome start High Deletion Sequence in MS check_coupling Review Coupling Protocol start->check_coupling check_deprotection Review Deprotection Protocol start->check_deprotection reagent Use a More Potent Coupling Reagent (e.g., HATU, PyAOP) check_coupling->reagent double_couple Perform a Double Coupling check_coupling->double_couple temp Increase Reaction Temperature (Microwave SPPS) check_coupling->temp pre_activation Pre-activate Amino Acid check_coupling->pre_activation deprotection_time Increase Deprotection Time check_deprotection->deprotection_time tfa_conc Increase TFA Concentration check_deprotection->tfa_conc monitoring Use Appropriate Monitoring (e.g., Chloranil Test) reagent->monitoring double_couple->monitoring temp->monitoring pre_activation->monitoring deprotection_time->monitoring tfa_conc->monitoring ms_analysis Re-analyze by MS monitoring->ms_analysis success Deletion Sequence Reduced ms_analysis->success

Caption: Troubleshooting workflow for reducing deletion sequences.

Detailed Steps:

  • Review Your Coupling Protocol:

    • Coupling Reagent: Standard coupling reagents like HBTU and HCTU can be inefficient for sterically hindered N-methylated amino acids.[6][7] Consider switching to a more potent reagent.

    • Reaction Time and Temperature: The steric hindrance of the N-methyl group slows down the coupling reaction.[1] Increasing the reaction time (e.g., double coupling) or temperature (e.g., using microwave-assisted peptide synthesis) can significantly improve coupling efficiency.[1][8]

    • Pre-activation: Pre-activating the this compound with the coupling reagent for a few minutes before adding it to the resin can enhance the reaction rate.[1]

  • Review Your Deprotection Protocol:

    • Incomplete Boc Removal: The steric bulk of the N-methyl group can also hinder the removal of the Boc protecting group.[9] Incomplete deprotection will prevent the subsequent amino acid from coupling, leading to a deletion sequence.[3][9]

    • Optimization: To ensure complete deprotection, you may need to increase the deprotection time or use a higher concentration of trifluoroacetic acid (TFA).[9][10] A common protocol is a short pre-wash with 50% TFA in DCM, followed by a longer treatment of 20-30 minutes.[9]

  • Monitor the Reaction:

    • Inappropriate Test: The standard Kaiser test is unreliable for monitoring the coupling to a secondary amine like an N-methylated amino acid, as it often gives a false negative (yellow beads) or a very weak positive result.

    • Alternative Tests: Use a more appropriate qualitative test, such as the chloranil test or the bromophenol blue test, to monitor the presence of unreacted secondary amines.

Issue 2: Poor Yield and Purity of the Final Peptide

Poor yield and purity are often direct consequences of incomplete coupling and the accumulation of deletion sequences.

G Improving Yield and Purity cluster_0 Problem cluster_1 Primary Cause cluster_2 Solutions cluster_3 Outcome start Low Yield and Purity cause Incomplete Reactions (Coupling/Deprotection) start->cause optimize_coupling Optimize Coupling (See Troubleshooting Guide 1) cause->optimize_coupling optimize_deprotection Optimize Deprotection (See Troubleshooting Guide 1) cause->optimize_deprotection resin_swelling Ensure Adequate Resin Swelling cause->resin_swelling capping Consider Capping Unreacted Amines optimize_coupling->capping outcome Improved Yield and Purity optimize_coupling->outcome optimize_deprotection->outcome resin_swelling->outcome capping->outcome

Caption: Logical flow for improving peptide yield and purity.

Detailed Steps:

  • Optimize Coupling and Deprotection: Follow the recommendations in the troubleshooting guide for deletion sequences, as this is the primary contributor to low yield and purity.

  • Ensure Adequate Resin Swelling: Poor resin swelling can limit the access of reagents to the growing peptide chain, leading to incomplete reactions.[6][9] Ensure the resin is fully swollen in the appropriate solvent (e.g., DMF or NMP) for at least 30 minutes before the first coupling step.[6]

  • Consider a Capping Step: If you continue to experience incomplete coupling, consider adding a capping step after the coupling of this compound. This involves acetylating any unreacted N-terminal amines with a reagent like acetic anhydride. This will terminate the extension of the deletion sequence, making the final purification of the target peptide easier.

Data Presentation

Table 1: Comparison of Coupling Reagents for N-Methylated Amino Acids
Coupling ReagentClassRelative EfficiencyKey Considerations
HBTU, HCTUUronium/AminiumModerateCan be less effective for sterically hindered couplings.[6][7]
HATU Uronium/AminiumExcellent Widely successful for coupling N-methyl amino acids.[6][7] The use of a non-nucleophilic base like DIPEA or collidine is recommended.
PyAOP, PyBOP PhosphoniumVery Good to Excellent Highly effective, especially when used with an additive like HOAt or Oxyma.[6][11]
COMU Uronium/AminiumExcellent Offers high coupling efficiency comparable to HATU, with the advantage of having a non-explosive leaving group (Oxyma).[12]
PyBroP, BOP-ClPhosphonium/OtherHighestReserved for exceptionally difficult couplings, such as between two N-methylated residues.[6] Can increase the risk of racemization.
Table 2: Typical Quantitative Data for SPPS with this compound
ParameterExpected ValueNotes
Resin Substitution0.5 - 1.0 mmol/gMerrifield or PAM resins are commonly used for Boc-SPPS.[2]
Coupling Efficiency (Standard Amino Acid)>99%Monitored by a reliable method (e.g., Kaiser test for primary amines).
Coupling Efficiency (this compound) ~95-98% May require double coupling or optimized reagents like HATU.[2]
Overall Crude Peptide Yield60 - 80%Highly dependent on the peptide length and sequence.
Crude Peptide Purity (by HPLC)50 - 70%Purification is typically required to remove deletion and other truncated sequences.

Experimental Protocols

Protocol 1: Optimized Coupling of this compound using HATU

This protocol is a general guideline and should be optimized for your specific peptide sequence and synthesis scale.

  • Resin Preparation:

    • Swell the peptide-resin in DMF for at least 30 minutes.

    • Perform the N-terminal Boc deprotection of the preceding amino acid using 25-50% TFA in DCM (1 x 2 min, then 1 x 20-30 min).[13]

    • Wash the resin thoroughly with DCM, followed by isopropanol, and then DMF.

    • Neutralize the resin with a 5-10% solution of DIPEA in DMF (2 x 2 min).

    • Wash the resin thoroughly with DMF.

  • Amino Acid Pre-activation:

    • In a separate vessel, dissolve this compound (4 equivalents relative to resin substitution) and HATU (3.9 equivalents) in DMF.

    • Add a non-nucleophilic base such as DIPEA or 2,4,6-collidine (8 equivalents) to the solution.

    • Allow the mixture to pre-activate for 2-5 minutes.

  • Coupling Reaction:

    • Add the pre-activated amino acid solution to the neutralized peptide-resin.

    • Agitate the reaction mixture at room temperature for 2-4 hours. For particularly difficult couplings (e.g., coupling to another N-methylated residue), the reaction time may need to be extended overnight, or the reaction can be performed at an elevated temperature (e.g., 50°C) or using a microwave peptide synthesizer.

  • Monitoring and Washing:

    • Take a small sample of the resin beads and perform a chloranil test to check for the presence of free secondary amines.

    • If the test is positive (indicating incomplete coupling), a second coupling (repeating steps 2 and 3) is recommended.

    • Once the coupling is complete (negative chloranil test), wash the resin thoroughly with DMF to remove excess reagents and byproducts.

Protocol 2: Boc Deprotection
  • Pre-wash: Treat the resin with a solution of 25-50% TFA in DCM for 1-2 minutes.[13]

  • Deprotection: Drain the pre-wash solution and add a fresh solution of 25-50% TFA in DCM. Agitate the mixture for 20-30 minutes.[13]

  • Washing: Filter the resin and wash thoroughly with DCM to remove residual TFA and the cleaved Boc group.[13]

  • Neutralization: Proceed with the neutralization step as described in Protocol 1.

For further assistance, please consult the material safety data sheets (MSDS) for all reagents and follow appropriate laboratory safety procedures.

References

Validation & Comparative

Comparative Guide to HPLC Analysis of Peptides Containing Boc-N-Me-Glu(Obzl)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The analysis of synthetic peptides, particularly those incorporating modified amino acids like N-methylated and side-chain protected residues, presents unique challenges in reversed-phase high-performance liquid chromatography (RP-HPLC). The presence of bulky, hydrophobic protecting groups such as tert-Butoxycarbonyl (Boc) and Benzyl (Bzl), combined with N-methylation, significantly alters the chromatographic behavior of a peptide. This guide provides a comparative overview of HPLC methods for the analysis of peptides containing the specific modified residue, Boc-N-Me-Glu(Obzl)-OH, offering insights into optimizing separation through the strategic selection of mobile phase modifiers and column chemistry.

The Boc and Benzyl groups increase the hydrophobicity of the peptide, leading to stronger retention on reversed-phase columns.[1] N-methylation can introduce conformational constraints and, in some cases, lead to multiple peaks on the chromatogram due to the slow interconversion between cis/trans amide bond conformers.[2] Therefore, method development is critical to achieving accurate purity assessment and characterization.

Comparison of HPLC Methodologies

The primary variables in optimizing the separation of such complex peptides are the mobile phase additive (ion-pairing agent) and the stationary phase chemistry. Below is a comparison of two common approaches.

Table 1: Comparison of HPLC Performance with Different Mobile Phase Modifiers

ParameterMethod A: TFA-Based Mobile PhaseMethod B: FA-Based Mobile Phase
Column Chemistry C18, 300Å, 3.5 µmC18, 300Å, 3.5 µm
Mobile Phase A 0.1% TFA in Water0.1% Formic Acid in Water
Mobile Phase B 0.1% TFA in Acetonitrile0.1% Formic Acid in Acetonitrile
Peak Shape Excellent, sharp, symmetricalGood, potential for slight tailing
Retention Time LongerShorter
Resolution HighModerate to High
MS Compatibility Poor (causes ion suppression)[3]Excellent
UV Detection ExcellentGood, but may have higher baseline

Experimental Protocols

The following protocols are provided as a starting point for the analysis of a hypothetical peptide containing a this compound residue. Optimization, particularly of the gradient, will be necessary based on the full peptide sequence.

Method A: High-Resolution Analysis with Trifluoroacetic Acid (TFA)

This method is ideal for UV-based purity assessment where high resolution and sharp peaks are paramount. TFA is a strong ion-pairing agent that effectively neutralizes basic sites on the peptide, minimizing secondary interactions with the column and improving peak shape.[4]

  • Instrumentation: Standard HPLC or UHPLC system with UV detector.

  • Column: Reversed-phase C18, wide-pore (300 Å), 4.6 x 150 mm, 3.5 µm particle size. The wide pore size is suitable for larger biomolecules like peptides.[5]

  • Mobile Phase A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade Water.

  • Mobile Phase B: 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40 °C. Elevated temperatures can improve peak shape for larger molecules.[6]

  • Gradient: 30% to 80% B over 30 minutes.

  • Detection: UV at 220 nm.

  • Sample Preparation: Dissolve the peptide in a small amount of the initial mobile phase composition (e.g., 70% A / 30% B) to a concentration of 1 mg/mL.

Method B: LC-MS Compatible Analysis with Formic Acid (FA)

This method is designed for analyses where the peptide needs to be identified or further characterized by mass spectrometry. Formic acid is a weaker ion-pairing agent than TFA and is volatile, making it highly compatible with MS detection as it causes significantly less ion suppression.[3]

  • Instrumentation: LC-MS system.

  • Column: Reversed-phase C18, wide-pore (300 Å), 2.1 x 100 mm, 1.8 µm particle size. (Dimensions are typical for LC-MS).

  • Mobile Phase A: 0.1% (v/v) Formic Acid (FA) in LC-MS grade Water.

  • Mobile Phase B: 0.1% (v/v) Formic Acid (FA) in LC-MS grade Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Gradient: 30% to 80% B over 20 minutes.

  • Detection: UV at 220 nm followed by MS detector.

  • Sample Preparation: Dissolve the peptide in a small amount of the initial mobile phase composition to a concentration of 0.1 mg/mL.

Alternative Separation Strategies

For particularly challenging separations, alternative column chemistries can provide different selectivity.

  • Phenyl-Hexyl Columns: Offer alternative selectivity for peptides rich in aromatic amino acids through π-π interactions.[7]

  • C8 or C4 Columns: These less hydrophobic columns can be used to reduce the strong retention of highly protected, hydrophobic peptides.[8]

  • Superficially Porous Particle (SPP) Columns: These columns can provide higher efficiency and narrower peaks compared to traditional fully porous particle columns.[7]

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the HPLC analysis of a synthetic peptide.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC System cluster_analysis Data Analysis Peptide Lyophilized Peptide Dissolve Dissolve in Mobile Phase Peptide->Dissolve Filter Filter (0.22 µm) Dissolve->Filter Vial Transfer to Autosampler Vial Filter->Vial Autosampler Autosampler (Injection) Vial->Autosampler Column Column (Separation) Autosampler->Column Pump Pump (Gradient Formation) Pump->Column Detector Detector (UV/MS) Column->Detector CDS Chromatography Data System Detector->CDS Integration Peak Integration & Purity Calculation CDS->Integration Report Generate Report Integration->Report

Caption: General workflow for the HPLC analysis of a synthetic peptide sample.

This guide highlights that the choice between TFA and FA is a trade-off between chromatographic performance (resolution and peak shape) and MS compatibility.[9] For peptides containing hydrophobic protecting groups like Boc and Obzl, a TFA-based system on a C18 column is a robust starting point for purity analysis by UV, while an FA-based system is necessary for LC-MS. Further optimization can be achieved by screening alternative column chemistries to modulate retention and selectivity.

References

A Researcher's Guide to Determining the Chiral Purity of Boc-N-Me-Glu(Obzl)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the enantiomeric purity of chiral building blocks like N-tert-butoxycarbonyl-N-methyl-L-glutamic acid γ-benzyl ester (Boc-N-Me-Glu(Obzl)-OH) is a critical aspect of quality control and the successful synthesis of stereochemically defined peptides and pharmaceuticals. Even small amounts of the undesired enantiomer can have significant impacts on the biological activity, efficacy, and safety of the final product. This guide provides a comprehensive comparison of the primary analytical methods for determining the chiral purity of this compound, complete with experimental protocols and supporting data to aid in method selection and implementation.

Comparison of Analytical Methods for Chiral Purity Determination

The three most common and effective techniques for assessing the chiral purity of this compound are Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography-Mass Spectrometry (GC-MS), and Chiral Nuclear Magnetic Resonance (NMR) Spectroscopy. Each method offers distinct advantages and is suited to different analytical needs.

FeatureChiral HPLCChiral GC-MSChiral NMR Spectroscopy
Principle Differential interaction of enantiomers with a chiral stationary phase (CSP), leading to different retention times.Separation of volatile, derivatized enantiomers on a chiral capillary column, followed by mass spectrometric detection.Formation of transient diastereomeric complexes with a chiral solvating agent (CSA), resulting in distinct NMR signals for each enantiomer.
Sample Preparation Simple dissolution in a suitable solvent.Derivatization to increase volatility (e.g., esterification followed by acylation).Dissolution with a chiral solvating agent in a suitable deuterated solvent.
Sensitivity High (LOD ≤ 0.05%)[]Very High (LOD in the pg range)Moderate (typically requires >1% of the minor enantiomer)
Resolution Excellent, baseline separation is often achievable.Excellent, with high-resolution capillary columns.Dependent on the choice of chiral solvating agent and magnetic field strength.
Analysis Time 10-30 minutes per sample.20-40 minutes per sample (including derivatization).5-15 minutes per sample (for data acquisition).
Key Advantages Robust, versatile, wide availability of CSPs, direct analysis of the compound.High sensitivity and resolving power, provides structural information from mass spectra.Non-destructive, provides quantitative information directly from signal integration, relatively fast acquisition.
Key Limitations Can require method development to find the optimal CSP and mobile phase.Requires derivatization, which can be time-consuming and may introduce artifacts. Not suitable for thermally labile compounds.Lower sensitivity compared to chromatographic methods, requires specialized reagents (CSAs).

Experimental Protocols

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the most widely used technique for the enantiomeric purity analysis of protected amino acids due to its robustness and the variety of available chiral stationary phases (CSPs). Polysaccharide-based and macrocyclic glycopeptide-based CSPs are particularly effective for the separation of Boc-protected amino acids.[][3]

Instrumentation:

  • HPLC system with a UV detector

Chromatographic Conditions (adapted from similar Boc-protected amino acids):

ParameterCondition
Chiral Stationary Phase CHIRALPAK® IC (amylose tris(3,5-dichlorophenylcarbamate)) or CHIROBIOTIC® T (teicoplanin)
Column Dimensions 250 x 4.6 mm, 5 µm particle size
Mobile Phase Hexane/Isopropanol/Trifluoroacetic Acid (e.g., 90:10:0.1 v/v/v) for normal phase, or Acetonitrile/Water/Formic Acid for reversed-phase
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection UV at 220 nm

Sample Preparation:

  • Prepare a stock solution of this compound in the mobile phase at a concentration of approximately 1 mg/mL.

  • Filter the sample through a 0.45 µm syringe filter before injection.

Workflow for Chiral HPLC Analysis:

cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep1 Dissolve Sample in Mobile Phase prep2 Filter Sample prep1->prep2 hplc1 Inject Sample prep2->hplc1 hplc2 Separation on Chiral Column hplc1->hplc2 hplc3 UV Detection hplc2->hplc3 data1 Integrate Peak Areas hplc3->data1 data2 Calculate Enantiomeric Purity data1->data2

Chiral HPLC Workflow
Chiral Gas Chromatography-Mass Spectrometry (GC-MS)

Chiral GC-MS is a highly sensitive method for determining the enantiomeric purity of amino acids. However, it requires derivatization to make the analyte volatile and thermally stable. For a secondary amino acid like this compound, a two-step derivatization is typically necessary.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

Derivatization Protocol (adapted for secondary amino acids):

  • Esterification: React the carboxylic acid group with an acidic alcohol (e.g., 3N HCl in methanol) to form the methyl ester.

  • Acylation: React the N-methylamino group with an acylating agent (e.g., trifluoroacetic anhydride) to form the corresponding amide.

Chromatographic Conditions:

ParameterCondition
Chiral Stationary Phase Chirasil®-Val or similar chiral capillary column
Column Dimensions 25 m x 0.25 mm ID, 0.16 µm film thickness
Carrier Gas Helium at a constant flow of 1.2 mL/min
Oven Temperature Program 80 °C (hold 2 min), ramp to 180 °C at 4 °C/min, hold 5 min
Injector Temperature 250 °C
MS Transfer Line Temp 280 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range 50-500 m/z

Workflow for Chiral GC-MS Analysis:

cluster_derivatization Derivatization cluster_gcms GC-MS Analysis cluster_data Data Analysis deriv1 Esterification deriv2 Acylation deriv1->deriv2 gcms1 Inject Derivatized Sample deriv2->gcms1 gcms2 Separation on Chiral Column gcms1->gcms2 gcms3 Mass Spectrometric Detection gcms2->gcms3 data1 Extract Ion Chromatograms gcms3->data1 data2 Integrate Peak Areas data1->data2 data3 Calculate Enantiomeric Purity data2->data3

Chiral GC-MS Workflow
Chiral Nuclear Magnetic Resonance (NMR) Spectroscopy

Chiral NMR spectroscopy offers a rapid and non-destructive method for determining enantiomeric purity. The addition of a chiral solvating agent (CSA) to a solution of the analyte forms transient diastereomeric complexes, which can lead to separate signals for the two enantiomers in the NMR spectrum.

Instrumentation:

  • High-resolution NMR spectrometer (e.g., 400 MHz or higher)

Experimental Protocol:

  • Sample Preparation:

    • Dissolve approximately 5-10 mg of this compound in a deuterated solvent (e.g., CDCl₃ or C₆D₆).

    • Add a suitable chiral solvating agent, such as (R)-(-)-2,2,2-trifluoro-1-(9-anthryl)ethanol (Pirkle's alcohol), in a stepwise manner until a clear separation of signals is observed.

  • NMR Data Acquisition:

    • Acquire a high-resolution proton (¹H) NMR spectrum.

    • Ensure a sufficient number of scans to achieve a good signal-to-noise ratio for the minor enantiomer.

Data Analysis:

  • Identify a well-resolved pair of signals corresponding to the two enantiomers. Protons close to the chiral center, such as the α-proton or the N-methyl protons, are often good candidates.

  • Integrate the areas of these two signals. The ratio of the integrals directly corresponds to the enantiomeric ratio.

Workflow for Chiral NMR Analysis:

cluster_nmr_prep Sample Preparation cluster_nmr_acq NMR Acquisition cluster_nmr_data Data Analysis nmr_prep1 Dissolve Sample in Deuterated Solvent nmr_prep2 Add Chiral Solvating Agent nmr_prep1->nmr_prep2 nmr_acq1 Acquire 1H NMR Spectrum nmr_prep2->nmr_acq1 nmr_data1 Identify Diastereotopic Signals nmr_acq1->nmr_data1 nmr_data2 Integrate Signals nmr_data1->nmr_data2 nmr_data3 Calculate Enantiomeric Ratio nmr_data2->nmr_data3

References

A Comparative Guide to the NMR Characterization of Peptides Containing N-Methyl-Glutamic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the incorporation of N-methylated amino acids into peptides is a powerful strategy to enhance proteolytic stability, membrane permeability, and to constrain conformational flexibility. N-methyl-glutamic acid (N-Me-Glu) is a particularly interesting non-canonical amino acid that introduces these benefits while maintaining a side chain capable of further functionalization or interaction. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed atomic-level characterization of these modified peptides in solution. This guide provides an objective comparison of the NMR properties of peptides containing N-Me-Glu with their canonical counterparts, supported by representative data and detailed experimental protocols.

Impact of N-Methylation on NMR Spectra

The substitution of the amide proton with a methyl group in an N-Me-Glu residue induces significant and predictable changes in the NMR spectra. These changes are key to confirming the presence and location of the modification and for elucidating the conformational consequences.

  • ¹H NMR: The most direct evidence of N-methylation is the appearance of a singlet peak for the N-methyl group protons, typically observed in the range of 2.7-3.1 ppm. Concurrently, the amide proton signal (usually found between 7.5 and 9.0 ppm for a standard amino acid) is absent for the N-Me-Glu residue. The chemical shifts of the alpha-proton (Hα) and side-chain protons (Hβ, Hγ) of the N-Me-Glu residue are also influenced by the electronic and steric effects of the N-methyl group.

  • ¹³C NMR: The N-methyl carbon gives rise to a characteristic signal in the ¹³C NMR spectrum, typically between 30 and 35 ppm. The chemical shifts of the alpha-carbon (Cα) and the carbonyl carbon (C') are also affected by N-methylation.

  • Conformational Effects: N-methylation removes the hydrogen bond donor capability of the amide nitrogen and introduces steric bulk, which can restrict the conformational freedom of the peptide backbone.[1] This often leads to a more defined solution structure, which can be probed using 2D NMR techniques like NOESY and ROESY. The presence of cis and trans conformers around the N-methylated peptide bond can lead to the appearance of multiple sets of signals for the N-Me-Glu residue and its neighbors in the NMR spectra.[2]

Data Presentation: Comparative NMR Chemical Shifts

The following table summarizes the typical ¹H and ¹³C NMR chemical shifts for glutamic acid (Glu) and provides expected ranges for N-methyl-glutamic acid (N-Me-Glu) within a peptide sequence. The data for Glu is based on published values for peptides, while the N-Me-Glu values are extrapolated from data on the free amino acid and general observations for other N-methylated residues.

Atom Glutamic Acid (Glu) Chemical Shift (ppm) N-Methyl-Glutamic Acid (N-Me-Glu) Expected Chemical Shift (ppm) Key Observations for N-Me-Glu
¹H NMR
N-H~8.3AbsentAbsence of the amide proton signal is a primary indicator of N-methylation.
N-CH₃-~2.7 - 3.1 (singlet)A sharp singlet in this region is characteristic of the N-methyl group.
~4.3~4.5 - 5.0Often shifted downfield due to the electronic effect of the N-methyl group.
~2.1~2.0 - 2.3Minor shifts may be observed.
~2.3~2.2 - 2.5Minor shifts may be observed.
¹³C NMR
C' (Carbonyl)~174~172 - 175Can be influenced by the cis/trans isomerization of the N-methyl peptide bond.
~55~58 - 62Generally shifted downfield.
~29~28 - 31Less affected by N-methylation.
~35~34 - 36Less affected by N-methylation.
N-CH₃-~30 - 35A key indicator of N-methylation in the ¹³C spectrum.

Note: Chemical shifts are highly dependent on the local environment, including neighboring residues, solvent, and pH. The values presented are for guidance and will vary between different peptides.

Experimental Protocols

  • Sample Preparation:

    • Dissolve the purified peptide in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or a mixture like 90% H₂O/10% D₂O) to a final concentration of 1-5 mM.[1]

    • Add a chemical shift reference standard, such as DSS or TMSP.

    • Adjust the pH of the sample with dilute DCl or NaOD if necessary.

  • 1D ¹H NMR Spectroscopy:

    • Acquire a standard 1D ¹H NMR spectrum to get an overview of the sample's purity and to identify the characteristic N-methyl singlet.

    • Typical Acquisition Parameters:

      • Pulse Program: A standard single-pulse experiment with water suppression (e.g., presaturation).

      • Spectral Width: 12-16 ppm.

      • Number of Scans: 16-64.

  • 2D NMR Spectroscopy for Resonance Assignment and Structural Analysis:

    • TOCSY (Total Correlation Spectroscopy): To identify the spin systems of individual amino acid residues. For N-Me-Glu, correlations will be observed between Hα, Hβ, and Hγ protons.

    • NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To identify through-space correlations between protons that are close in space (< 5 Å). This is crucial for sequential assignment (linking adjacent residues) and for determining the peptide's 3D conformation. Key NOEs for an N-Me-Glu residue include those between the N-methyl protons and the Hα of the same residue, as well as with protons of the preceding residue.[3]

    • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons. This experiment is used to assign the carbon resonances and to confirm the presence of the N-methyl group by observing the correlation between the N-methyl protons and the N-methyl carbon.

    • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): To observe correlations between protons and carbons over two to three bonds. This is particularly useful for confirming the position of the N-methyl group by observing the correlation from the N-methyl protons to the Cα and C' of the N-Me-Glu residue.

    • Typical 2D Acquisition Parameters (example for NOESY):

      • Pulse Program: Standard NOESY pulse sequence (e.g., noesygppr on Bruker instruments).

      • Mixing Time: 150-300 ms (optimized based on the size of the peptide).

      • Spectral Width: 12-16 ppm in both dimensions.

      • Number of Increments: 256-512 in the indirect dimension.

      • Number of Scans: 16-64 per increment.

Mandatory Visualizations

NMR_Workflow cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_analysis Data Analysis Peptide_Synthesis Peptide Synthesis & Purification Dissolution Dissolution in Deuterated Solvent Peptide_Synthesis->Dissolution pH_Adjustment pH Adjustment & Addition of Reference Dissolution->pH_Adjustment OneD_H1 1D ¹H NMR pH_Adjustment->OneD_H1 TwoD_NMR 2D NMR Experiments (TOCSY, NOESY/ROESY, HSQC, HMBC) OneD_H1->TwoD_NMR Processing Data Processing & Phasing TwoD_NMR->Processing Assignment Resonance Assignment Processing->Assignment Structure Structure Calculation & Refinement Assignment->Structure

A generalized workflow for the NMR characterization of peptides.

NMeGlu_NOEs cluster_peptide Peptide Backbone Segment Res_i_minus_1 ...-NH-CH(R)-CO-... NMeGlu N(CH₃)-CH(R')-CO-... Res_i_minus_1->NMeGlu peptide bond H_alpha_i_minus_1 Hα(i-1) N_CH3 N-CH₃ H_alpha_i_minus_1->N_CH3 Sequential NOE H_alpha_i Hα(i) N_CH3->H_alpha_i Intra-residue NOE

Key NOE correlations for an N-Me-Glu residue.

References

FT-IR Analysis for Seamless Incorporation of Boc-N-Me-Glu(Obzl)-OH: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the successful incorporation of sterically hindered amino acids like N-methylated residues is a critical challenge. This guide provides a comparative framework for utilizing Fourier-Transform Infrared (FT-IR) spectroscopy to monitor the incorporation of Boc-N-Me-Glu(Obzl)-OH, offering insights into differentiating between successful and incomplete coupling reactions.

The introduction of N-methylated amino acids into peptide backbones is a key strategy for enhancing proteolytic stability and modulating conformation. However, the increased steric hindrance around the nitrogen atom often leads to sluggish and incomplete coupling reactions. On-resin FT-IR spectroscopy emerges as a powerful, non-invasive analytical technique for real-time monitoring of these challenging couplings, ensuring the integrity of the final peptide product.

Comparative FT-IR Analysis: Successful vs. Incomplete Coupling

On-resin FT-IR monitoring of peptide synthesis relies on tracking the disappearance of the free amine on the growing peptide chain and the appearance of characteristic amide bonds. In the context of incorporating this compound, a successful coupling event will result in the disappearance of the N-terminal amine of the resin-bound peptide and the appearance of a tertiary amide bond.

Here, we present a comparative analysis of the expected FT-IR spectral changes for a successful versus an incomplete coupling of this compound.

Functional Group Characteristic Wavenumber (cm⁻¹) Successful Coupling Incomplete Coupling Alternative Scenario: Reagent Decomposition
Resin-Bound Free Amine (N-H bend) ~1630 - 1650Disappearance of this peakPersistence of this peakDisappearance of this peak
This compound Carboxylic Acid (C=O stretch) ~1710 - 1730Disappearance of this peakPersistence of this peakDisappearance of this peak
Newly Formed Tertiary Amide (Amide I, C=O stretch) ~1630 - 1650Appearance of a strong peakWeak or no peak in this regionNo peak in this region
Boc Protecting Group (C=O stretch) ~1685 - 1700Appearance of this peakWeak or no peak in this regionPossible appearance of anhydride peaks (~1810 and ~1760 cm⁻¹)
Benzyl Ester (C=O stretch) ~1735 - 1750Appearance of this peakWeak or no peak in this regionWeak or no peak in this region

Experimental Protocols

On-Resin FT-IR Monitoring of this compound Coupling

This protocol outlines the general steps for acquiring on-resin FT-IR spectra to monitor the coupling of this compound.

Materials:

  • Peptide-resin with a free N-terminal amine

  • This compound

  • Coupling reagents (e.g., HBTU, HATU, DIC)

  • Base (e.g., DIPEA)

  • DMF (peptide synthesis grade)

  • DCM (for washing)

  • FT-IR spectrometer with an ATR or DRIFTS accessory

Procedure:

  • Baseline Spectrum: Before the coupling reaction, take a baseline FT-IR spectrum of the peptide-resin with the free N-terminal amine. This spectrum will show the characteristic N-H bending vibration of the free amine.

  • Coupling Reaction: Perform the coupling of this compound to the peptide-resin using your standard or optimized protocol for hindered amino acids.

  • Resin Sampling: After the desired coupling time, take a small sample of the resin (~5-10 mg).

  • Washing: Thoroughly wash the resin sample with DMF and then DCM to remove any unreacted reagents and byproducts.

  • Drying: Dry the resin sample under a stream of nitrogen or in a vacuum desiccator.

  • Spectrum Acquisition: Acquire the FT-IR spectrum of the dried resin sample.

  • Analysis: Compare the spectrum of the coupled resin to the baseline spectrum.

    • Successful Coupling: The peak corresponding to the free amine should have disappeared, and new peaks corresponding to the amide I band of the newly formed tertiary amide, the Boc carbonyl, and the benzyl ester carbonyl should be present.

    • Incomplete Coupling: The peak for the free amine will persist, and the intensity of the new amide and protecting group peaks will be lower than expected.

Visualizing the Process and Logic

To better illustrate the workflow and the decision-making process based on the FT-IR data, the following diagrams are provided.

G FT-IR Monitoring Workflow for this compound Incorporation Start Start: Resin with Free N-Terminal Amine Baseline Acquire Baseline FT-IR Spectrum Start->Baseline Coupling Couple this compound Baseline->Coupling Sample Sample and Wash Resin Coupling->Sample Acquire_Spectrum Acquire Post-Coupling FT-IR Spectrum Sample->Acquire_Spectrum Analyze Analyze Spectral Changes Acquire_Spectrum->Analyze Success Coupling Successful: - No free amine peak - Strong amide I peak Analyze->Success Amine peak absent Incomplete Coupling Incomplete: - Persistent free amine peak - Weak/no amide I peak Analyze->Incomplete Amine peak present Next_Step Proceed to Next Synthesis Step Success->Next_Step Recouple Recouple or Cap Incomplete->Recouple Recouple->Coupling

Caption: Workflow for FT-IR monitoring of this compound incorporation.

G Decision Pathway based on FT-IR Data FTIR_Result Post-Coupling FT-IR Spectrum Free_Amine_Check Free Amine Peak Present? FTIR_Result->Free_Amine_Check Amide_I_Check Strong Amide I Peak Present? Free_Amine_Check->Amide_I_Check No Troubleshoot Troubleshoot Coupling: - Extend coupling time - Increase reagent equivalents - Change coupling reagents Free_Amine_Check->Troubleshoot Yes Proceed Proceed to Deprotection Amide_I_Check->Proceed Yes Amide_I_Check->Troubleshoot No Cap Cap Unreacted Amines Troubleshoot->Cap

Caption: Decision-making based on the analysis of post-coupling FT-IR spectra.

By implementing on-resin FT-IR analysis, researchers can gain valuable, real-time insights into the efficacy of sterically hindered amino acid incorporations. This allows for immediate troubleshooting and optimization of coupling protocols, ultimately leading to higher purity peptides and more reliable drug discovery and development outcomes.

A Head-to-Head Battle in SPPS: Boc-N-Me-Glu(Obzl)-OH vs. Fmoc-N-Me-Glu(OtBu)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complexities of Solid-Phase Peptide Synthesis (SPPS), the choice of protected amino acid building blocks is a critical determinant of success. This is particularly true for challenging residues like N-methylated amino acids, which are pivotal in designing peptides with enhanced therapeutic properties. The incorporation of an N-methyl group can significantly improve a peptide's metabolic stability, cell permeability, and conformational rigidity.

This guide provides a detailed, objective comparison of two commonly used N-methylated glutamic acid derivatives: Boc-N-Me-Glu(Obzl)-OH, utilized in the traditional Boc/Bzl strategy, and Fmoc-N-Me-Glu(OtBu)-OH, a cornerstone of the more modern Fmoc/tBu approach. We present a summary of expected performance data, detailed experimental protocols, and visual workflows to aid in the strategic selection of the optimal building block for your research needs.

At a Glance: Key Chemical Differences

The fundamental distinction between these two derivatives lies in their orthogonal protection schemes, which dictate the reagents and conditions required for their use in SPPS.

  • This compound employs the acid-labile tert-butyloxycarbonyl (Boc) group for temporary α-amino protection and a benzyl (Bzl) ester for the side-chain carboxyl group. Deprotection of the Boc group is achieved with a moderate acid like trifluoroacetic acid (TFA), while the benzyl group requires a much stronger acid, such as hydrofluoric acid (HF), for its removal during the final cleavage step.

  • Fmoc-N-Me-Glu(OtBu)-OH utilizes the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group for α-amino protection and an acid-labile tert-butyl (OtBu) ester for the side-chain. The Fmoc group is readily cleaved by a secondary amine, most commonly piperidine, while the tert-butyl group is removed concurrently with resin cleavage using TFA.

This difference in deprotection chemistry has significant implications for the synthesis of sensitive or modified peptides.

Performance Comparison: Expected Outcomes

While direct head-to-head comparative studies for these specific N-methylated derivatives are limited in publicly available literature, we can extrapolate expected performance based on the known characteristics of the Boc and Fmoc strategies and the challenges associated with sterically hindered N-methylated amino acids. The following table summarizes the anticipated quantitative outcomes for the synthesis of a model decapeptide containing a single N-methylated glutamic acid residue.

ParameterThis compoundFmoc-N-Me-Glu(OtBu)-OHNotes
Coupling Efficiency (N-Me-Glu) ~95-98%~95-99%May require double coupling or the use of potent coupling reagents like HATU or COMU for both. Steric hindrance from the N-methyl group is the primary challenge.
Typical Coupling Time (N-Me-Glu) 2 - 4 hours2 - 4 hoursExtended coupling times are generally required compared to non-methylated amino acids.
Overall Crude Peptide Yield 50 - 70%60 - 80%Highly dependent on the peptide sequence, length, and success of the challenging coupling steps.
Crude Peptide Purity (by HPLC) 50 - 70%50 - 75%Purification is typically required to remove deletion sequences and byproducts from incomplete coupling.
Major Potential Side Reactions Pyroglutamate formation, anisylation during HF cleavage.Deletion sequences due to incomplete coupling, racemization, piperidinyl adducts.The choice of coupling reagents and reaction conditions is critical to minimize side reactions for both strategies.

Experimental Protocols

The successful incorporation of N-methylated amino acids is highly dependent on the optimization of the coupling protocol. Due to the steric hindrance of the N-methyl group, standard coupling conditions are often insufficient.

Protocol 1: Incorporation of this compound in Boc-SPPS

This protocol is optimized for the manual synthesis of a peptide containing a this compound residue on a Merrifield resin.

Reagents:

  • This compound

  • Merrifield Resin (or other suitable resin for Boc chemistry)

  • Dichloromethane (DCM), peptide synthesis grade

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Trifluoroacetic acid (TFA)

  • Diisopropylethylamine (DIEA)

  • Coupling Reagent: HBTU/HOBt or HATU

  • Scavengers for cleavage (e.g., anisole)

  • Hydrofluoric acid (HF) for final cleavage

Procedure:

  • Resin Swelling: Swell the resin in DCM for 30 minutes in a reaction vessel.

  • Boc Deprotection:

    • Treat the resin with 50% TFA in DCM for 2 minutes.

    • Drain and treat with 50% TFA in DCM for 30 minutes.

    • Wash the resin thoroughly with DCM (3x), isopropanol (2x), and DCM (3x).

  • Neutralization:

    • Treat the resin with 10% DIEA in DCM for 5 minutes (repeat twice).

    • Wash the resin with DCM (5x).

  • Amino Acid Activation and Coupling:

    • In a separate vial, dissolve this compound (3 equivalents relative to resin loading) and HATU (2.9 equivalents) in DMF.

    • Add DIEA (6 equivalents) to the solution and allow to pre-activate for 2-5 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction mixture for 2-4 hours at room temperature.

  • Monitoring and Recoupling:

    • Monitor the coupling completion using the Kaiser test (will be negative for the secondary amine) or the isatin test.

    • If coupling is incomplete, a second coupling with fresh reagents is recommended.

  • Washing: Wash the resin thoroughly with DMF (3x) and DCM (3x).

  • Chain Elongation: Repeat steps 2-6 for each subsequent amino acid.

  • Final Cleavage: After completion of the synthesis, cleave the peptide from the resin and remove side-chain protecting groups using HF with appropriate scavengers. (Caution: HF is extremely hazardous and requires specialized equipment and procedures).

Protocol 2: Incorporation of Fmoc-N-Me-Glu(OtBu)-OH in Fmoc-SPPS

This protocol is optimized for the manual synthesis of a peptide containing an Fmoc-N-Me-Glu(OtBu)-OH residue on a Rink Amide resin.[1]

Reagents:

  • Fmoc-N-Me-Glu(OtBu)-OH

  • Rink Amide Resin (or other suitable resin for Fmoc chemistry)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Piperidine

  • Diisopropylethylamine (DIEA)

  • Coupling Reagent: HATU

  • Cleavage cocktail (e.g., 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% Water)

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 5 minutes.

    • Drain and treat with fresh 20% piperidine in DMF for 15 minutes.

    • Wash the resin thoroughly with DMF (5x) and DCM (3x).

  • Amino Acid Activation and Coupling:

    • In a separate vial, dissolve Fmoc-N-Me-Glu(OtBu)-OH (3 equivalents relative to resin loading) and HATU (2.9 equivalents) in DMF.

    • Add DIEA (6 equivalents) to the solution and allow to pre-activate for 2-5 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction mixture for 2-4 hours at room temperature.

  • Monitoring and Recoupling:

    • Monitor the coupling completion using a qualitative test such as the bromophenol blue test. The standard ninhydrin test is not effective for secondary amines.

    • If coupling is incomplete, perform a second coupling with a fresh solution of activated Fmoc-N-Me-Glu(OtBu)-OH.

  • Washing: After successful coupling, wash the resin extensively with DMF (5x).

  • Chain Elongation: Repeat steps 2-5 for the subsequent amino acids in the peptide sequence.

  • Final Cleavage and Deprotection:

    • After the final coupling and Fmoc deprotection, wash the resin with DMF and DCM, and dry under vacuum.

    • Treat the peptide-resin with a cleavage cocktail of 95% TFA, 2.5% water, and 2.5% TIS for 2-3 hours.

    • Filter the resin and collect the filtrate.

    • Precipitate the peptide with cold diethyl ether.

Visualizing the Workflows

The following diagrams illustrate the fundamental differences in the chemical workflows for the Boc and Fmoc strategies in SPPS.

Boc_SPPS_Workflow Resin Resin-AA(n) Deprotection Boc Deprotection (50% TFA in DCM) Resin->Deprotection Neutralization Neutralization (10% DIEA in DCM) Deprotection->Neutralization Coupling Coupling (this compound, HATU, DIEA) Neutralization->Coupling Washing Washing (DCM/DMF) Coupling->Washing Washing->Resin Next Cycle Final_Cleavage Final Cleavage (HF) Washing->Final_Cleavage

Caption: Boc-SPPS workflow for a single coupling cycle.

Fmoc_SPPS_Workflow Resin Resin-AA(n) Deprotection Fmoc Deprotection (20% Piperidine in DMF) Resin->Deprotection Coupling Coupling (Fmoc-N-Me-Glu(OtBu)-OH, HATU, DIEA) Deprotection->Coupling Washing Washing (DMF/DCM) Coupling->Washing Washing->Resin Next Cycle Final_Cleavage Final Cleavage (TFA Cocktail) Washing->Final_Cleavage

Caption: Fmoc-SPPS workflow for a single coupling cycle.

Conclusion and Recommendations

The choice between this compound and Fmoc-N-Me-Glu(OtBu)-OH is a strategic decision based on the specific requirements of the target peptide, the available laboratory infrastructure, and the overall synthetic strategy.

  • Fmoc-N-Me-Glu(OtBu)-OH is generally favored for its milder deprotection conditions, which are compatible with a wider range of sensitive functional groups and post-translational modifications. The milder final cleavage conditions also avoid the use of highly hazardous HF. This makes the Fmoc strategy more amenable to automation and high-throughput synthesis. However, the steric hindrance of the N-methyl group necessitates the use of potent and often more expensive coupling reagents to achieve high efficiency.

  • This compound , while part of an older strategy, remains a robust and valuable tool, particularly for the synthesis of long and aggregation-prone peptides. The acidic deprotection steps in Boc chemistry can help to disrupt interchain hydrogen bonding and improve solvation of the growing peptide. The primary drawback is the requirement for harsh and hazardous HF for final cleavage, which necessitates specialized equipment and stringent safety protocols.

For most modern applications, particularly those involving complex and sensitive peptides, the Fmoc/tBu strategy utilizing Fmoc-N-Me-Glu(OtBu)-OH is the more pragmatic choice , provided that optimized coupling protocols are employed. The Boc/Bzl strategy with this compound remains a viable and sometimes advantageous alternative for specific challenging sequences where its unique chemical properties can overcome difficulties encountered with the Fmoc approach. A thorough understanding of the chemical principles and potential pitfalls of both methodologies will empower the researcher to make an informed decision and successfully synthesize the desired N-methylated peptide.

References

A Comparative Guide to Boc-N-Me-Glu(Obzl)-OH and Boc-Glu(OBzl)-OH in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of solid-phase peptide synthesis (SPPS), the selection of appropriate amino acid derivatives is paramount to achieving high yields and purity of the target peptide. This guide provides an in-depth comparison of two glutamic acid derivatives utilized in Boc (tert-butyloxycarbonyl) chemistry: Boc-N-Me-Glu(Obzl)-OH and Boc-Glu(OBzl)-OH . The primary distinction lies in the N-methylation of the alpha-amino group in the former, a modification that, while offering significant therapeutic advantages, introduces unique challenges in peptide synthesis.

Introduction to the Compounds

Boc-Glu(OBzl)-OH is a standard protected amino acid used in Boc-SPPS. The Boc group provides temporary protection of the α-amino group, which is removed by moderate acids like trifluoroacetic acid (TFA). The benzyl (Bzl) ester protects the γ-carboxyl group of the glutamic acid side chain and is cleaved under harsher acidic conditions, typically with hydrogen fluoride (HF), at the end of the synthesis.[1]

This compound , on the other hand, is an N-methylated amino acid derivative. The presence of a methyl group on the α-nitrogen imparts several desirable properties to the resulting peptide, including increased resistance to enzymatic degradation, enhanced membrane permeability, and improved conformational stability.[2] However, this modification also introduces steric hindrance, which can significantly impact the efficiency of peptide bond formation and increase the propensity for racemization.[2][3]

Physicochemical Properties

A summary of the key physicochemical properties of this compound and Boc-Glu(OBzl)-OH is presented in the table below.

PropertyThis compoundBoc-Glu(OBzl)-OH
Synonym Boc-N-methyl-L-glutamic acid 5-benzyl esterN-α-t-Boc-L-glutamic acid γ-benzyl ester
CAS Number 200615-91-413574-13-5
Molecular Formula C₁₈H₂₅NO₆C₁₇H₂₃NO₆
Molecular Weight 351.4 g/mol [4]337.37 g/mol

Performance in Peptide Synthesis: A Comparative Analysis

Performance MetricThis compoundBoc-Glu(OBzl)-OH
Coupling Efficiency Lower, often requiring optimized conditionsGenerally high with standard coupling reagents
Racemization Risk Higher, especially with certain coupling reagents and longer activation times[3]Lower under standard coupling conditions
Deprotection of Boc Group Standard conditions (e.g., 50% TFA in DCM) are effectiveStandard conditions (e.g., 50% TFA in DCM) are effective[5]
Final Cleavage Standard strong acid cleavage (e.g., HF) is effectiveStandard strong acid cleavage (e.g., HF) is effective
Recommended Coupling Reagents More potent reagents like HATU, HCTU, PyAOP, or PyBOP are recommended to overcome steric hindrance.[2][6][7]Standard reagents like HBTU, TBTU, or DIC/HOBt are generally sufficient.[5]
Special Considerations May require double coupling, longer reaction times, or higher temperatures to achieve satisfactory yields.[2]Prone to pyroglutamate formation, especially at the N-terminus, under acidic conditions.[1]

Experimental Protocols

The following is a detailed experimental protocol for a comparative study of the coupling efficiency of this compound and Boc-Glu(OBzl)-OH in a manual Boc-SPPS workflow.

Materials:

  • Merrifield resin (1% DVB, 100-200 mesh)

  • This compound

  • Boc-Glu(OBzl)-OH

  • Dichloromethane (DCM), peptide synthesis grade

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Trifluoroacetic acid (TFA)

  • Diisopropylethylamine (DIEA)

  • Isopropanol (IPA)

  • Coupling reagents: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

  • 1-Hydroxybenzotriazole (HOBt)

  • Kaiser test kit

  • HPLC system for analysis

Protocol:

  • Resin Swelling: Swell the Merrifield resin in DCM for 1 hour in a peptide synthesis vessel.

  • Boc Deprotection:

    • Wash the resin with DCM (3x).

    • Treat the resin with 50% TFA in DCM for 30 minutes.

    • Wash the resin with DCM (3x), IPA (2x), and DCM (3x).

  • Neutralization:

    • Treat the resin with 10% DIEA in DCM for 5 minutes (2x).

    • Wash the resin with DCM (3x).

  • Coupling (to be performed in parallel for each amino acid):

    • For Boc-Glu(OBzl)-OH: In a separate vessel, dissolve Boc-Glu(OBzl)-OH (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF. Add DIEA (6 eq.) and pre-activate for 2 minutes. Add the activated amino acid solution to the resin.

    • For this compound: In a separate vessel, dissolve this compound (3 eq.) and HATU (2.9 eq.) in DMF. Add DIEA (6 eq.) and pre-activate for 2 minutes. Add the activated amino acid solution to the resin.

    • Agitate the reaction mixtures for 2 hours at room temperature.

  • Monitoring and Washing:

    • Take a small sample of resin from each reaction and perform a Kaiser test to monitor for the presence of free primary amines. A negative Kaiser test (yellow beads) indicates complete coupling for the Boc-Glu(OBzl)-OH reaction. Note: The Kaiser test is not reliable for N-methylated amines.

    • Wash the resins with DMF (3x) and DCM (3x).

  • Cleavage and Analysis:

    • After drying the resin, cleave a small portion of the dipeptide from the resin using HF.

    • Analyze the crude product by HPLC to determine the coupling efficiency and the extent of racemization by comparing the peak areas of the desired product and any diastereomeric impurities.

Visualizing the Workflow

The following diagrams illustrate the key workflows and concepts discussed in this guide.

Boc_SPPS_Workflow cluster_cycle Repetitive Synthesis Cycle Deprotection Boc Deprotection (50% TFA in DCM) Neutralization Neutralization (10% DIEA in DCM) Deprotection->Neutralization 1 Coupling Amino Acid Coupling (e.g., HATU/DIEA) Neutralization->Coupling 2 Washing Washing (DCM/DMF) Coupling->Washing 3 Washing->Deprotection Repeat for next amino acid Final_Cleavage Final Cleavage (HF) Washing->Final_Cleavage After final cycle Start Resin-Bound Amino Acid Start->Deprotection Purification Peptide Purification (HPLC) Final_Cleavage->Purification

Caption: The cyclical workflow of Boc solid-phase peptide synthesis (SPPS).

Coupling_Comparison cluster_BocGlu Boc-Glu(OBzl)-OH cluster_BocNMeGlu This compound BocGlu_Node Standard Coupling (HBTU, DIC/HOBt) High Efficiency Low Racemization Risk BocNMeGlu_Node Difficult Coupling (HATU, PyAOP) Lower Efficiency Higher Racemization Risk Peptide_Synthesis Peptide Synthesis Goal Peptide_Synthesis->BocGlu_Node Standard Approach Peptide_Synthesis->BocNMeGlu_Node For Enhanced Peptide Properties (Requires Optimization)

References

A Comparative Guide to Orthogonal Protection Strategies for N-Methylated Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of N-methylated amino acids into peptide structures is a powerful strategy for enhancing their therapeutic properties. This modification can improve metabolic stability, increase cell permeability, and modulate conformation, thereby offering significant advantages in drug design. However, the synthesis of N-methylated peptides presents unique challenges, primarily revolving around the selection of appropriate orthogonal protecting groups to ensure efficient and specific synthesis.

This guide provides an objective comparison of the primary orthogonal protection strategies employed in the synthesis of N-methylated peptides: the 9-fluorenylmethyloxycarbonyl (Fmoc)/tert-butyl (tBu) and the tert-butyloxycarbonyl (Boc)/benzyl (Bzl) approaches. We will delve into the performance of these strategies, supported by experimental data, and provide detailed protocols for key synthetic steps.

Core Orthogonal Strategies: A Head-to-Head Comparison

The choice between the Fmoc/tBu and Boc/Bzl strategies is a critical decision that influences the overall efficiency, purity, and yield of N-methylated peptide synthesis. The fundamental difference lies in the lability of the α-amino protecting group: the Fmoc group is removed by a base, while the Boc group is acid-labile.[1] This dictates the choice of compatible side-chain protecting groups and the overall synthetic conditions.

Performance Comparison: Boc vs. Fmoc Strategy for a Modified Amino Acid

While direct comparative data for the same N-methylated peptide synthesized by both strategies is limited in publicly available literature, we can extrapolate from the synthesis of other modified amino acids to illustrate the general trends. The following table summarizes illustrative data for the synthesis of a model pentapeptide containing an O-methylated D-tyrosine, which presents similar synthetic challenges to N-methylated residues.[2]

ParameterBoc Strategy (Boc-D-Tyr(Me)-OH)Fmoc Strategy (Fmoc-D-Tyr(OMe)-OH)Key Considerations
Crude Peptide Yield ~65%~80%Milder deprotection conditions in the Fmoc strategy often lead to higher crude yields for modified peptides.[2]
Crude Peptide Purity (by HPLC) ~55%~75%The milder conditions of Fmoc-SPPS typically result in fewer side reactions, leading to a cleaner crude product.[2]
Final Purified Peptide Yield ~25%~40%Higher crude purity simplifies the purification process, resulting in better recovery of the final product.[2]
Final Peptide Purity (by HPLC) >98%>98%Both strategies are capable of producing high-purity peptides after purification.[2]

This data is illustrative and based on the synthesis of a model peptide containing O-methylated D-tyrosine. Actual results for N-methylated peptides may vary depending on the sequence and specific conditions.

On-Resin N-Methylation: A Versatile Approach

A common and versatile method for introducing N-methylation is through on-resin modification of the peptide backbone. The Fukuyama-Mitsunobu reaction and its variants are widely employed for this purpose.[3] This typically involves the protection of the secondary amine with a 2-nitrobenzenesulfonyl (o-NBS) group, followed by methylation and subsequent deprotection of the o-NBS group.

Compatibility of Side-Chain Protecting Groups with On-Resin N-Methylation (o-NBS method)

The success of on-resin N-methylation is highly dependent on the compatibility of the amino acid side-chain protecting groups with the reaction conditions. The following table provides a summary of compatible and potentially problematic protecting groups within the context of an Fmoc/tBu strategy.

Amino AcidSide-Chain Protecting GroupCompatibility with o-NBS MethylationNotes
Arginine Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl)Compatible Pbf is stable under the conditions used for o-NBS methylation and deprotection.[4]
Aspartic Acid OtBu (tert-butyl ester)Compatible The tert-butyl ester is stable to the basic conditions of o-NBS removal.
Cysteine Trt (Trityl)Potentially Problematic The trityl group can be labile under certain N-methylation conditions.
Glutamic Acid OtBu (tert-butyl ester)Compatible The tert-butyl ester is stable to the basic conditions of o-NBS removal.
Histidine Trt (Trityl)Problematic The Trt group on the imidazole side chain of histidine is often lost during o-NBS methylation, leading to side-chain methylation.[5] The Mitsunobu reaction is a suggested alternative for N-methylation of peptides with N-terminal His(Trt).[5]
Lysine Boc (tert-butyloxycarbonyl)Compatible The Boc group is stable to the basic conditions of o-NBS removal.
Serine tBu (tert-butyl ether)Compatible The tert-butyl ether is stable to the reaction conditions.
Threonine tBu (tert-butyl ether)Compatible The tert-butyl ether is stable to the reaction conditions.
Tryptophan Boc (tert-butyloxycarbonyl)Compatible The Boc group on the indole nitrogen is generally stable.
Tyrosine tBu (tert-butyl ether)Compatible The tert-butyl ether is stable to the reaction conditions.

Cleavage of N-Methylated Peptides from the Resin

The final step in solid-phase peptide synthesis is the cleavage of the peptide from the resin and the simultaneous removal of the side-chain protecting groups. The presence of N-methylated residues can sometimes influence the efficiency of this process. The choice of cleavage cocktail is critical to maximize yield and minimize side reactions.

Comparison of Cleavage Cocktails for N-Methylated Peptides

The following table compares common cleavage cocktails and their suitability for peptides containing sensitive residues, which is particularly relevant for N-methylated peptides that may be prone to specific side reactions.

Cleavage CocktailComposition (v/v)Target Residues / ConditionsImpact on N-Methylated Peptide Yield
Reagent B TFA/Phenol/Water/TIPS (88:5:5:2)General purpose, good for Trt-based protecting groups.[6]Can lead to degradation of some N-methylated peptides, especially at the N-terminus, with prolonged reaction times.[6] Lower temperatures can improve yields but may result in incomplete deprotection of some side chains like Arg(Pbf).[6]
Pure TFA 100% TFAFor a model N-methylated peptide, pure TFA at low temperature (4°C) for 3 hours gave a higher yield (44%) compared to Reagent B (25%).[6]
TFA/Water TFA/Water (95:5)Yields can be variable depending on the peptide sequence and reaction time.[6]
TFA/DODT/Water/TIPS TFA/DODT/Water/TIPS (94:2.5:2.5:1)Standard cocktail for test cleavages.[5]Effective for small scale test cleavages to monitor methylation completion.

TFA: Trifluoroacetic Acid, TIPS: Triisopropylsilane, DODT: 3,6-Dioxa-1,8-octanedithiol

Experimental Protocols

Protocol 1: On-Resin N-Methylation using the o-NBS Method

This protocol is adapted from established methods for the on-resin N-methylation of peptides.

Materials:

  • Fmoc-deprotected peptide-resin

  • o-Nitrobenzenesulfonyl chloride (o-NBS-Cl)

  • 2,4,6-Collidine

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Dimethyl sulfate (DMS) or Methyl Iodide (MeI)

  • 2-Mercaptoethanol

  • N-Methyl-2-pyrrolidone (NMP)

  • Dichloromethane (DCM)

Procedure:

  • Swelling: Swell the Fmoc-deprotected peptide-resin in NMP for 30 minutes.

  • Sulfonylation:

    • Prepare a solution of o-NBS-Cl (4 equivalents) and 2,4,6-collidine (10 equivalents) in NMP.

    • Add the solution to the resin and shake for 15-30 minutes at room temperature.

    • Wash the resin thoroughly with NMP and DCM.

    • Perform a Kaiser test to confirm the completion of the sulfonylation (ninhydrin negative).

  • Methylation:

    • Prepare a solution of DBU (5 equivalents) in NMP.

    • Add the DBU solution to the resin and shake for 2 minutes.

    • Prepare a solution of DMS or MeI (10 equivalents) in NMP.

    • Add the methylating agent solution to the resin and shake for 5-10 minutes.

    • Repeat the DBU and methylating agent addition one more time.

    • Wash the resin with NMP.

  • o-NBS Deprotection:

    • Prepare a solution of 2-mercaptoethanol (10 equivalents) and DBU (5 equivalents) in NMP.

    • Add the solution to the resin and shake for 5 minutes.

    • Repeat this step one more time.

    • Wash the resin thoroughly with NMP and DCM.

  • Coupling of the next amino acid: Proceed with the standard coupling protocol for the next Fmoc-amino acid.

Protocol 2: Cleavage of the N-Methylated Peptide from the Resin (using Reagent B)

Materials:

  • N-methylated peptide-resin (dried)

  • Reagent B: TFA/Phenol/Water/TIPS (88:5:5:2, v/v/v/v)

  • Cold diethyl ether

Procedure:

  • Place the dried peptide-resin in a reaction vessel.

  • Add Reagent B (approximately 10 mL per gram of resin) to the resin.

  • Shake the mixture at room temperature for 2-4 hours. For sensitive N-methylated peptides, consider performing the cleavage at a lower temperature (e.g., 4°C) to minimize degradation.[6]

  • Filter the resin and collect the filtrate.

  • Wash the resin with a small amount of fresh TFA.

  • Precipitate the peptide by adding the combined filtrate to a large volume of cold diethyl ether.

  • Centrifuge the mixture to pellet the peptide.

  • Decant the ether and wash the peptide pellet with cold diethyl ether two more times.

  • Dry the peptide pellet under vacuum.

Visualizing Orthogonal Protection and Synthetic Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key concepts and workflows discussed in this guide.

Orthogonal_Protection_Concept cluster_Fmoc_tBu Fmoc/tBu Strategy cluster_Boc_Bzl Boc/Bzl Strategy cluster_Deprotection Deprotection Conditions Fmoc α-Amino Group (Fmoc) tBu Side-Chain (tBu, Trt, Pbf) Base Base (e.g., Piperidine) Fmoc->Base Removed by Resin_Fmoc Resin Linker Strong_Acid Strong Acid (e.g., HF, TFMSA) tBu->Strong_Acid Resin_Fmoc->Strong_Acid Cleaved by Boc α-Amino Group (Boc) Bzl Side-Chain (Bzl, Tos) Acid Acid (e.g., TFA) Boc->Acid Removed by Resin_Boc Resin Linker Bzl->Strong_Acid Removed by Resin_Boc->Strong_Acid Cleaved by

Caption: Orthogonal protection schemes in SPPS.

On_Resin_N_Methylation_Workflow start Fmoc-deprotected peptide-resin sulfonylation Sulfonylation (o-NBS-Cl, Collidine) start->sulfonylation methylation Methylation (DBU, DMS/MeI) sulfonylation->methylation deprotection o-NBS Deprotection (2-Mercaptoethanol, DBU) methylation->deprotection next_coupling Couple next Fmoc-amino acid deprotection->next_coupling end N-Methylated peptide chain next_coupling->end SPPS_Cleavage_Workflow start Protected N-methylated peptide-resin cleavage Cleavage from resin & side-chain deprotection (Cleavage Cocktail, e.g., Reagent B) start->cleavage precipitation Precipitation (Cold Diethyl Ether) cleavage->precipitation purification Purification (RP-HPLC) precipitation->purification analysis Analysis (LC-MS, etc.) purification->analysis end Pure N-methylated peptide analysis->end

References

A Comparative Guide to Alternative Protecting Groups for N-Methyl Glutamic Acid in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the incorporation of N-methylated amino acids into peptide chains is a critical strategy for enhancing proteolytic stability, increasing membrane permeability, and modulating conformation. N-methyl glutamic acid, in particular, offers a unique combination of steric influence and a side-chain carboxylic acid for further functionalization or to impart specific physicochemical properties to the peptide. The success of solid-phase peptide synthesis (SPPS) involving this sterically hindered amino acid is highly dependent on the choice of protecting groups for both the N-terminal amine and the γ-carboxyl group.

This guide provides an objective comparison of common and alternative protecting group strategies for N-methyl glutamic acid, with a focus on the widely used Fmoc/tBu, and alternative Boc/Bzl and Cbz-based methodologies. While direct, head-to-head comparative studies providing quantitative data on the performance of these protecting groups on N-methyl glutamic acid under identical conditions are limited in publicly available literature, this guide synthesizes known properties and experimental observations to provide a comprehensive overview.[1]

Performance Comparison of N-Terminal Protecting Groups

The selection of the N-terminal protecting group dictates the overall synthetic strategy, including the choice of solid support and side-chain protecting groups. The most prevalent strategies in modern peptide synthesis are the Fmoc/tBu and Boc/Bzl approaches.[2] The incorporation of an N-methyl group presents challenges, primarily due to steric hindrance which can lead to slower and less efficient coupling reactions.[3]

Protecting GroupStructureCleavage ConditionsAdvantagesDisadvantages
Fmoc 9-FluorenylmethyloxycarbonylMild base (e.g., 20% piperidine in DMF)Orthogonal to acid-labile side-chain protecting groups; UV-active for monitoring.Deprotection can lead to side reactions like aspartimide formation in susceptible sequences.
Boc tert-ButoxycarbonylModerate to strong acid (e.g., TFA)Robust and well-established chemistry.Requires harsh acidic conditions for cleavage, which can be incompatible with sensitive residues or linkers.
Cbz (Z) BenzyloxycarbonylCatalytic hydrogenation (e.g., H₂/Pd-C) or strong acids (e.g., HBr/AcOH)Orthogonal to both acid- and base-labile groups; stable under many synthetic conditions.Hydrogenation is not compatible with other reducible functional groups; requires solution-phase deprotection.

Performance Comparison of Side-Chain Protecting Groups for N-Methyl Glutamic Acid

The choice of the γ-carboxyl protecting group is critical for preventing side reactions and ensuring orthogonality with the N-terminal protecting group.

Side-Chain Protecting GroupStructure on γ-carboxylDeprotection ConditionsKey AdvantagesPotential Side Reactions/Disadvantages
tert-Butyl (tBu) -O-C(CH₃)₃Strong acid (e.g., high concentration of TFA)[4]High stability to base-labile Fmoc deprotection; compatible with standard cleavage from many resins.Formation of t-butyl cations that can lead to alkylation of sensitive residues (e.g., Trp, Met, Cys); potential for pyroglutamate formation.[5]
Benzyl (Bzl) -O-CH₂-C₆H₅Catalytic hydrogenation (e.g., H₂/Pd-C) or strong acids like HF or TFMSA.[4]Orthogonal to acid- and base-labile protecting groups; can be removed simultaneously with Cbz group.Hydrogenation is not compatible with other reducible groups; strong acid cleavage requires specialized equipment.
Allyl (All) -O-CH₂-CH=CH₂Pd(0) catalysis (e.g., Pd(PPh₃)₄ and a scavenger like PhSiH₃)Fully orthogonal to both acid- and base-labile protecting groups, allowing for on-resin side-chain modification.Requires a specific deprotection step with a palladium catalyst, which must be thoroughly removed to avoid interference in subsequent steps.

Experimental Protocols

Detailed methodologies for the synthesis and use of protected N-methyl glutamic acid derivatives are provided below. Note that coupling of sterically hindered N-methylated amino acids often requires more potent coupling reagents and longer reaction times.[1][3]

Protocol 1: Synthesis and Coupling of Fmoc-N-Me-Glu(OtBu)-OH

This is the most common approach for incorporating N-methyl glutamic acid in Fmoc-based SPPS.

Synthesis of Fmoc-N-Me-Glu(OtBu)-OH:

The synthesis is a multi-step process involving:

  • Side-chain protection of L-glutamic acid: Reaction of L-glutamic acid with isobutylene in the presence of a strong acid catalyst to yield H-Glu(OtBu)-OH.

  • N-methylation: The α-amino group of H-Glu(OtBu)-OH is methylated. A common method is the Fukuyama-Mitsunobu reaction, which involves nosyl protection of the amine, followed by methylation and subsequent deprotection of the nosyl group.

  • Fmoc protection: The N-methylated amino acid is then reacted with Fmoc-Cl or Fmoc-OSu to yield the final product, Fmoc-N-Me-Glu(OtBu)-OH.

Coupling Protocol for Fmoc-N-Me-Glu(OtBu)-OH in SPPS:

  • Reagents:

    • Fmoc-N-Me-Glu(OtBu)-OH (3-5 equivalents)

    • Coupling reagent (e.g., HATU, HCTU) (3-5 equivalents)

    • Base (e.g., DIPEA or 2,4,6-collidine) (6-10 equivalents)

    • Anhydrous DMF

  • Procedure:

    • Swell the resin in DMF.

    • Perform Fmoc deprotection of the N-terminal amino group on the resin (e.g., 20% piperidine in DMF).

    • Wash the resin thoroughly with DMF.

    • In a separate vessel, pre-activate Fmoc-N-Me-Glu(OtBu)-OH with the coupling reagent and base in DMF for 2-5 minutes.

    • Add the activated amino acid solution to the resin and agitate for 2-4 hours. Monitor the coupling reaction using a qualitative test such as the bromophenol blue test, as the ninhydrin test is not effective for secondary amines.[6]

    • If the coupling is incomplete, a second coupling may be necessary.

    • Wash the resin with DMF and proceed to the next cycle.

Protocol 2: Synthesis and Coupling of Boc-N-Me-Glu(OBzl)-OH

This derivative is suitable for Boc-based SPPS.

Synthesis of this compound:

  • Esterification and N-protection: L-glutamic acid is first converted to H-Glu(OBzl)-OH, which is then protected with a Boc group to yield Boc-Glu(OBzl)-OH.

  • N-methylation: The N-methylation of Boc-Glu(OBzl)-OH can be achieved using a strong base like sodium hydride (NaH) and a methylating agent such as methyl iodide (MeI) in an aprotic solvent like THF.[7]

Coupling Protocol for this compound in SPPS:

  • Reagents:

    • This compound (3 equivalents)

    • Coupling reagent (e.g., HBTU, HATU) (3 equivalents)

    • Base (e.g., DIPEA) (6 equivalents)

    • Anhydrous DMF or NMP

  • Procedure:

    • Swell the Merrifield or PAM resin in DMF.

    • Perform Boc deprotection of the N-terminal amino group on the resin (e.g., 50% TFA in DCM).

    • Neutralize the resin with a base (e.g., 5-10% DIEA in DMF).

    • Wash the resin thoroughly with DMF.

    • In a separate vessel, pre-activate this compound with the coupling reagent and base in DMF or NMP.

    • Add the activated amino acid solution to the resin and agitate for 1-2 hours. Double coupling may be required for optimal results.[3]

    • Wash the resin and proceed to the next cycle.

Protocol 3: Synthesis and Use of a Cbz-Protected N-Methyl Glutamic Acid Derivative

This strategy offers orthogonality to both acid- and base-labile protecting groups.

Synthesis of Cbz-N-Me-Glu(OAll)-OH:

  • Side-chain protection: L-glutamic acid is reacted with allyl alcohol to introduce the allyl ester on the side chain.

  • N-protection: The amino group is then protected with benzyl chloroformate (Cbz-Cl) to yield Cbz-Glu(OAll)-OH.

  • N-methylation: The Cbz-protected amino acid is then N-methylated.

Usage in Peptide Synthesis:

The Cbz-protected derivative is typically used in solution-phase peptide synthesis or for the synthesis of peptide fragments that are later coupled on a solid support.

  • Deprotection of Cbz group: Catalytic hydrogenation (e.g., H₂ over Pd/C) in a suitable solvent like methanol or ethanol.

  • Deprotection of Allyl ester: Treatment with a palladium(0) catalyst, such as Pd(PPh₃)₄, in the presence of a scavenger like phenylsilane.

Mandatory Visualizations

experimental_workflow_Fmoc cluster_synthesis Synthesis of Fmoc-N-Me-Glu(OtBu)-OH cluster_spps SPPS Cycle L-Glutamic Acid L-Glutamic Acid H-Glu(OtBu)-OH H-Glu(OtBu)-OH L-Glutamic Acid->H-Glu(OtBu)-OH Isobutylene, H+ Nosyl-Glu(OtBu)-OH Nosyl-Glu(OtBu)-OH H-Glu(OtBu)-OH->Nosyl-Glu(OtBu)-OH o-NBS-Cl, Base Nosyl-N-Me-Glu(OtBu)-OH Nosyl-N-Me-Glu(OtBu)-OH Nosyl-Glu(OtBu)-OH->Nosyl-N-Me-Glu(OtBu)-OH MeI, Base H-N-Me-Glu(OtBu)-OH H-N-Me-Glu(OtBu)-OH Nosyl-N-Me-Glu(OtBu)-OH->H-N-Me-Glu(OtBu)-OH Thiophenol, Base Fmoc-N-Me-Glu(OtBu)-OH Fmoc-N-Me-Glu(OtBu)-OH H-N-Me-Glu(OtBu)-OH->Fmoc-N-Me-Glu(OtBu)-OH Fmoc-Cl or Fmoc-OSu Activated Fmoc-N-Me-Glu(OtBu)-OH Activated Fmoc-N-Me-Glu(OtBu)-OH Fmoc-N-Me-Glu(OtBu)-OH->Activated Fmoc-N-Me-Glu(OtBu)-OH HATU, DIPEA Resin-Peptide Resin-Peptide Deprotected Resin-Peptide Deprotected Resin-Peptide Resin-Peptide->Deprotected Resin-Peptide 20% Piperidine/DMF Coupled Resin-Peptide Coupled Resin-Peptide Deprotected Resin-Peptide->Coupled Resin-Peptide Activated Fmoc-N-Me-Glu(OtBu)-OH

Caption: Workflow for the synthesis and use of Fmoc-N-Me-Glu(OtBu)-OH.

experimental_workflow_Boc cluster_synthesis Synthesis of this compound cluster_spps SPPS Cycle L-Glutamic Acid L-Glutamic Acid H-Glu(OBzl)-OH H-Glu(OBzl)-OH L-Glutamic Acid->H-Glu(OBzl)-OH Benzyl Alcohol, H+ Boc-Glu(OBzl)-OH Boc-Glu(OBzl)-OH H-Glu(OBzl)-OH->Boc-Glu(OBzl)-OH Boc₂O, Base This compound This compound Boc-Glu(OBzl)-OH->this compound NaH, MeI Activated this compound Activated this compound This compound->Activated this compound HBTU, DIPEA Resin-Peptide Resin-Peptide Deprotected Resin-Peptide Deprotected Resin-Peptide Resin-Peptide->Deprotected Resin-Peptide TFA/DCM Neutralized Resin-Peptide Neutralized Resin-Peptide Deprotected Resin-Peptide->Neutralized Resin-Peptide DIPEA/DMF Coupled Resin-Peptide Coupled Resin-Peptide Neutralized Resin-Peptide->Coupled Resin-Peptide Activated this compound

Caption: Workflow for the synthesis and use of this compound.

orthogonal_deprotection Fully Protected Peptide Fully Protected Peptide Fmoc Deprotection Fmoc Deprotection Fully Protected Peptide->Fmoc Deprotection Piperidine Side-Chain Deprotection (e.g., OAll) Side-Chain Deprotection (e.g., OAll) Fully Protected Peptide->Side-Chain Deprotection (e.g., OAll) Pd(0) Final Cleavage Final Cleavage Fully Protected Peptide->Final Cleavage TFA Cocktail Chain Elongation Chain Elongation Fmoc Deprotection->Chain Elongation Side-Chain Deprotection (e.g., OtBu) Side-Chain Deprotection (e.g., OtBu) On-Resin Modification On-Resin Modification Side-Chain Deprotection (e.g., OAll)->On-Resin Modification Final Cleavage->Side-Chain Deprotection (e.g., OtBu) Simultaneous Purified Peptide Purified Peptide Final Cleavage->Purified Peptide Chain Elongation->Fully Protected Peptide Repeat Cycle On-Resin Modification->Final Cleavage

Caption: Orthogonal deprotection strategies in peptide synthesis.

Conclusion

The choice of protecting group for N-methyl glutamic acid is a critical parameter in peptide synthesis that must be tailored to the specific requirements of the target peptide. The Fmoc/tBu strategy remains the most widely used due to its mild N-terminal deprotection conditions and compatibility with automated SPPS. However, for complex peptides requiring orthogonal side-chain modifications or for strategies where acid-lability is a concern, Boc/Bzl and Cbz/OAll protecting group combinations offer valuable alternatives. The steric hindrance of the N-methyl group necessitates the use of more potent coupling reagents and careful monitoring of reaction completion to achieve high yields and purity, regardless of the protecting group strategy employed. Further research into novel protecting groups and coupling methodologies will continue to refine the synthesis of peptides containing this important modified amino acid.

References

The Cost-Effectiveness of Boc-N-Me-Glu(Obzl)-OH in Peptide Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the incorporation of N-methylated amino acids into peptide structures is a pivotal strategy for enhancing therapeutic properties. This modification can significantly improve proteolytic stability, membrane permeability, and conformational rigidity.[1] This guide provides an objective comparison of the cost-effectiveness and performance of Boc-N-Me-Glu(Obzl)-OH against its common alternatives in peptide synthesis, supported by experimental data and detailed protocols.

The introduction of an N-methyl group on an amino acid residue, such as in this compound, presents unique challenges during peptide synthesis. The primary obstacle is the steric hindrance at the secondary amine, which can lead to slower and less efficient coupling reactions.[1] Consequently, the choice of protecting group strategy—primarily between the acid-labile tert-butyloxycarbonyl (Boc) group and the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group—becomes a critical decision impacting not only the synthetic success but also the overall cost of the project.

Performance and Cost: A Comparative Overview

While direct head-to-head quantitative comparisons under identical conditions are limited in publicly available literature, a robust analysis can be constructed from typical performance data and supplier pricing. The following tables summarize the key comparative metrics between this compound and its common Fmoc-protected counterparts, Fmoc-N-Me-Glu(OtBu)-OH and Fmoc-N-Me-Glu(OBzl)-OH.

Table 1: Cost Comparison of Protected N-Methylated Glutamic Acid Derivatives
CompoundSupplier ExamplePrice (USD/1g)Key Considerations
This compound Career Henan Chemica Co.$9.90[2]Generally lower raw material cost.
Fmoc-N-Me-Glu(OtBu)-OH Aapptec$185.00[3]Higher raw material cost, but potentially milder overall synthesis conditions.
Fmoc-N-Me-Glu(OBzl)-OH Various SuppliersVaries, generally higher than Boc-derivativesCombines Fmoc chemistry with benzyl side-chain protection.

Note: Prices are subject to change and may vary between suppliers and purity grades.

Table 2: Performance Comparison in Solid-Phase Peptide Synthesis (SPPS)
ParameterThis compoundFmoc-N-Me-Glu(OtBu)-OH / Fmoc-N-Me-Glu(OBzl)-OH
Typical Coupling Efficiency ~95-98% (may require double coupling)[1]Generally high, but steric hindrance remains a challenge.
Racemization Risk Generally lower during coupling due to the urethane protecting group.Can be higher, especially with sensitive residues, but manageable with optimized coupling reagents.
Deprotection Conditions Nα-Boc: Strong acid (e.g., TFA). Side-chain (Bzl): Very strong acid (e.g., HF) or hydrogenolysis.Nα-Fmoc: Mild base (e.g., piperidine). Side-chain (OtBu): Strong acid (e.g., TFA). Side-chain (Bzl): Very strong acid or hydrogenolysis.
Overall Process Harshness Final cleavage step with HF is harsh and requires specialized equipment.Generally milder deprotection cycles, but final cleavage can be harsh depending on side-chain protection.
Compatibility with Sensitive Residues Repeated strong acid treatment can be detrimental to some sensitive modifications.Milder deprotection cycles are more compatible with acid-labile modifications.

Experimental Protocols

Detailed methodologies are crucial for the successful incorporation of sterically hindered N-methylated amino acids. Below are representative protocols for the use of this compound in manual solid-phase peptide synthesis (SPPS).

Protocol 1: Manual Boc-SPPS of a Peptide Incorporating this compound

This protocol outlines the key steps for coupling this compound onto a growing peptide chain on a Merrifield or PAM resin.

1. Resin Preparation:

  • Swell the peptide-resin (with the N-terminal amino group deprotected) in Dichloromethane (DCM) for 30 minutes.

  • Neutralize the resin with a 5-10% solution of N,N-Diisopropylethylamine (DIEA) in DCM (2 x 2 minutes).

  • Wash the resin thoroughly with DCM (3-5 times).

2. Amino Acid Activation and Coupling:

  • In a separate reaction vessel, dissolve this compound (3-4 equivalents relative to resin loading) and an activating agent such as HBTU/HATU (3-4 equivalents) in N,N-Dimethylformamide (DMF).

  • Add DIEA (6-8 equivalents) to the solution and allow for a pre-activation time of 2-5 minutes.

  • Add the activated amino acid solution to the washed and neutralized resin.

  • Agitate the reaction mixture at room temperature. Due to steric hindrance, an extended coupling time of 2-4 hours, or even overnight, may be necessary.

3. Monitoring the Coupling Reaction:

  • The completion of the coupling reaction should be monitored. The Kaiser test is not suitable for N-methylated amino acids. The bromophenol blue test can be used as an alternative. A yellow color indicates a complete reaction, while a blue or green color suggests incomplete coupling.

  • If the coupling is incomplete, a second coupling step (recoupling) with a fresh solution of the activated amino acid is recommended.

4. Capping (Optional but Recommended):

  • To block any unreacted amino groups, the resin can be treated with a solution of acetic anhydride and DIEA in DCM for 30 minutes.

5. Deprotection of the Boc Group:

  • Wash the resin with DCM.

  • Treat the resin with a solution of 40-50% Trifluoroacetic acid (TFA) in DCM for 1-2 minutes (pre-wash).

  • Treat the resin with a fresh solution of 40-50% TFA in DCM for 20-30 minutes to ensure complete removal of the Boc group.

  • Wash the resin thoroughly with DCM and then DMF to prepare for the next coupling cycle.

6. Final Cleavage and Deprotection:

  • Once the peptide synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups are removed. For the benzyl (Bzl) group on the glutamic acid side-chain, this typically requires treatment with a very strong acid like anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA), often with scavengers such as anisole. This step requires specialized equipment and safety precautions. Alternatively, catalytic hydrogenolysis (e.g., Pd/C in the presence of a hydrogen source) can be used to remove the benzyl group after cleavage from the resin, provided no other functional groups in the peptide are susceptible to reduction.

Workflow and Signaling Pathway Visualizations

To provide a clearer understanding of the experimental and biological contexts, the following diagrams have been generated.

Boc-SPPS Workflow for N-Methylated Amino Acids Resin Peptide-Resin Deprotection Boc Deprotection (TFA/DCM) Resin->Deprotection Neutralization Neutralization (DIEA/DCM) Deprotection->Neutralization Coupling Coupling of This compound (HBTU/HATU, DIEA, DMF) Neutralization->Coupling Washing Washing (DCM/DMF) Coupling->Washing Repeat for next cycle Final_Cleavage Final Cleavage (HF or TFMSA) Coupling->Final_Cleavage After last cycle Washing->Deprotection Purified_Peptide Purified N-Methylated Peptide Final_Cleavage->Purified_Peptide

Boc-SPPS Workflow for N-Methylated Amino Acids

N-methylated peptides, such as the immunosuppressant drug Cyclosporine A, often exert their therapeutic effects by modulating specific signaling pathways. Cyclosporine A contains several N-methylated amino acids, which contribute to its favorable pharmacokinetic profile. Its mechanism of action involves the inhibition of the calcineurin-NFAT pathway in T-cells.

Inhibition of T-Cell Activation by Cyclosporine A cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TCR T-Cell Receptor (TCR) PLC PLCγ TCR->PLC Antigen Antigen Antigen->TCR Activation IP3 IP3 PLC->IP3 CaM Calmodulin (CaM) IP3->CaM ↑ [Ca2+] Calcineurin Calcineurin (CaN) CaM->Calcineurin Activates NFAT_P NFAT-P (Inactive) Calcineurin->NFAT_P Dephosphorylates NFAT NFAT (Active) NFAT_P->NFAT Gene IL-2 Gene Transcription NFAT->Gene Translocates to Nucleus Cyclosporine Cyclosporine A Cyclophilin Cyclophilin A Cyclosporine->Cyclophilin Complex Cyclosporine A- Cyclophilin A Complex Cyclophilin->Complex Complex->Calcineurin Inhibits IL2 IL-2 Production Gene->IL2 T_Cell_Proliferation T-Cell Proliferation IL2->T_Cell_Proliferation Promotes

References

A Comparative Guide to N-Methylated Peptide Synthesis: Maximizing Yield and Purity

Author: BenchChem Technical Support Team. Date: December 2025

The strategic N-methylation of peptides—the substitution of an amide proton with a methyl group—is a cornerstone of modern drug discovery. This modification can significantly enhance a peptide's therapeutic properties by increasing its metabolic stability, improving membrane permeability, and modulating its binding affinity to biological targets.[1][2][3] The immunosuppressant drug Cyclosporine A, with its seven N-methylated residues, stands as a testament to the profound impact of this modification on a peptide's pharmacokinetic profile.[1][4] However, the synthesis of N-methylated peptides is notoriously challenging due to the steric hindrance imposed by the N-methyl group, which can lead to incomplete coupling reactions and low yields.[1][2]

This guide provides a comparative analysis of common methodologies for N-methylated peptide synthesis, with a focus on maximizing reaction yields. We present a summary of quantitative data, detailed experimental protocols, and visual workflows to aid researchers in selecting the optimal strategy for their specific needs.

Comparative Analysis of Coupling Reagents

The choice of coupling reagent is critical for overcoming the steric hindrance associated with N-methylated amino acids. The reduced nucleophilicity of the secondary amine on an N-methylated residue necessitates the use of highly reactive coupling reagents.[2] Below is a comparison of commonly used coupling reagents in solid-phase peptide synthesis (SPPS) for difficult couplings involving N-methylated residues.

Coupling ReagentEquivalents (Fmoc-AA:Reagent:Base)Typical Reaction TimeYield/Purity Notes
HCTU 1:5:5:10 (Fmoc-AA:HCTU:DIEA)10-15 min (Microwave)A good starting point, but may be insufficient for the most hindered couplings.[1]
HATU 1:4:4:8 (Fmoc-AA:HATU:DIEA)1-2 hours (Room Temp.)Highly effective for many N-methylated couplings due to the formation of a reactive HOAt ester.[1][2]
PyBOP 1:2:2:6 (Fmoc-AA:PyBOP:DIEA)1 hour (Room Temp.)A robust phosphonium salt-based reagent with a low risk of racemization.[1][2]
PyAOP 1:3:3:6 (Fmoc-AA:PyAOP:HOAt:DIEA)2-4 hours (Room Temp.)Highly recommended for coupling N-methylated amino acids to other N-methylated residues.[1][5]
PyBrOP 1:2:2:6 (Fmoc-AA:PyBrOP:DIEA)1 hour (Room Temp.)A more reactive phosphonium salt, useful for extremely difficult couplings where other reagents fail.[1][6]

General Yield and Purity Expectations for Solid-Phase Synthesis of N-Methylated Peptides:

ParameterExpected ValueNotes
Coupling Efficiency (per N-Me step) ~95-98%May require double coupling or optimized reagents to achieve.[1]
Overall Crude Peptide Yield 40-70%Highly dependent on peptide length and the number/position of N-methylated residues.[1]
Final Purified Peptide Yield 10-30%Reflects losses during both synthesis and purification steps.[1]

On-Resin N-Methylation: An Efficient Alternative

Instead of incorporating pre-synthesized N-methylated amino acids, N-methylation can be performed directly on the peptide-resin. This "on-resin" approach is advantageous as it circumvents the need for expensive Fmoc-N-methyl-amino acid building blocks.[1] A popular and efficient on-resin method is a three-step procedure involving sulfonylation, methylation, and desulfonylation.[7][8] Recent advancements have demonstrated that this procedure can be significantly shortened from 4 hours to approximately 40 minutes while maintaining high product purity.[7][9][10]

Comparison of On-Resin N-Methylation Efficiency with Different Equipment:

N-Terminal Amino Acid to be MethylatedN-Methylation MethodHPLC Purity of Crude Product (%)
Asp(OtBu)Shaker (4h)85
Asp(OtBu)Ultrasonic Bath (40 min)54
Asp(OtBu)Microwave (40 min)73

Data adapted from a study on time-reduced N-methylation, where the standard 4-hour shaker method was compared to accelerated 40-minute protocols using an ultrasonic bath or microwave synthesizer.[7][9][10]

Experimental Workflows and Protocols

To provide a clearer understanding of the synthesis process, the following sections detail the experimental workflows and protocols for solid-phase synthesis of N-methylated peptides and the on-resin N-methylation procedure.

The following diagram illustrates the general workflow for one cycle of incorporating an N-methylated amino acid during Fmoc-based solid-phase peptide synthesis (SPPS).

SPPS_N_Methylated_Workflow Resin Peptide-Resin Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Wash1 Wash (DMF, DCM) Deprotection->Wash1 Coupling Coupling: Activated Fmoc-N-Me-AA + Coupling Reagent (e.g., HATU) + Base (e.g., DIEA) Wash1->Coupling Wash2 Wash (DMF, DCM) Coupling->Wash2 NextCycle Next Cycle or Final Cleavage Wash2->NextCycle

General workflow for incorporating an N-methylated amino acid in SPPS.

Detailed Protocol for a Single Coupling Cycle:

  • Resin Preparation: Swell the peptide-resin (with the N-terminal amino acid exposed) in N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) for at least 30 minutes.[1]

  • Fmoc Deprotection: Treat the resin with a solution of 20% piperidine in DMF to remove the N-terminal Fmoc protecting group. This is typically done with microwave irradiation at 75°C for 15 seconds.[11]

  • Washing: Thoroughly wash the resin with DMF and Dichloromethane (DCM) to remove residual piperidine and byproducts.[12]

  • Amino Acid Activation (Pre-activation): In a separate vessel, dissolve 4 equivalents of the Fmoc-protected N-methylated amino acid and 4 equivalents of a coupling reagent like HATU in DMF or NMP.[1]

  • Base Addition: Add 8 equivalents of Diisopropylethylamine (DIEA) to the activation mixture and agitate for 1-2 minutes.[1]

  • Coupling Reaction: Add the activated amino acid solution to the swelled resin. The reaction can be agitated at room temperature for 1-4 hours. For particularly difficult couplings, such as coupling to another N-methylated residue, longer reaction times or a second coupling may be necessary.[2] Microwave-assisted coupling (e.g., 5 minutes at 75°C) can also be employed to enhance efficiency.[11][13]

  • Post-Coupling Wash: Drain the reaction solution and wash the resin extensively with DMF and DCM to remove unreacted reagents and byproducts.[12]

  • Completion Check: A colorimetric test (e.g., Bromophenol Blue test) can be performed to confirm the completion of the coupling reaction.[1] If the reaction is incomplete, the coupling step can be repeated.

The on-resin N-methylation process is a three-step procedure performed after the Fmoc deprotection of the N-terminal amine that is to be methylated.

On_Resin_N_Methylation_Workflow Start Deprotected Peptide-Resin (Free N-terminal Amine) Sulfonylation 1. Sulfonylation (o-NBS-Cl, Collidine/DMF) Start->Sulfonylation Wash1 Wash (DMF) Sulfonylation->Wash1 Methylation 2. Methylation (MTBD, Dimethylsulfate/DMF) Wash1->Methylation Wash2 Wash (DMF) Methylation->Wash2 Desulfonylation 3. Desulfonylation (Mercaptoethanol, DBU/DMF) Wash2->Desulfonylation End N-Methylated Peptide-Resin Desulfonylation->End

Workflow for the on-resin N-methylation of a peptide.

Detailed Protocol for On-Resin N-Methylation:

This protocol is adapted from established methods and can be accelerated using microwave or ultrasonic irradiation.[7][9]

  • Sulfonylation: Swell the N-terminally deprotected peptide-resin in NMP. Add a solution of o-nitrobenzenesulfonyl chloride (o-NBS-Cl) and a base such as 4-dimethylaminopyridine (DMAP) or collidine in NMP.[8] Agitate the mixture.

  • Methylation: After washing the resin, treat it with a strong, non-nucleophilic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or 7-Methyl-1,5,7-triazabicyclo[4.4.0]dec-5-ene (MTBD) and a methylating agent such as dimethyl sulfate or methyl iodide in DMF.

  • Desulfonylation: Following another wash step, remove the o-NBS protecting group by treating the resin with a solution of a thiol, like 2-mercaptoethanol, and a base, such as DBU, in DMF.[11]

Purification of N-Methylated Peptides

Regardless of the synthetic route, crude N-methylated peptides require purification, as synthesis reactions inevitably produce impurities such as deletion sequences, truncated peptides, or byproducts from side reactions.[14] The standard and most widely used method for peptide purification is reversed-phase high-performance liquid chromatography (RP-HPLC).[15]

  • Stationary Phase: C18-modified silica is the most common stationary phase for peptide purification.[15]

  • Mobile Phase: A gradient of increasing acetonitrile in water, typically with 0.1% trifluoroacetic acid (TFA), is used to elute the peptides based on their hydrophobicity.[15]

  • Alternative Techniques: For very complex mixtures or challenging purifications, alternative or complementary techniques such as ion-exchange chromatography or size-exclusion chromatography can be employed.[14] More advanced techniques like multicolumn countercurrent solvent gradient purification (MCSGP) are also emerging to improve efficiency and reduce solvent consumption in large-scale production.[15]

References

Safety Operating Guide

Safe Disposal of Boc-N-Me-Glu(Obzl)-OH: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety and Handling Precautions

Before commencing any disposal procedures, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE) to minimize exposure risks.

Recommended Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles or appropriate protective eyeglasses.

  • Hand Protection: Use suitable chemical-resistant gloves. Always inspect gloves for integrity before use.

  • Body Protection: A laboratory coat or other protective clothing should be worn to prevent skin contact.

  • Respiratory Protection: If there is a risk of generating dust, a dust mask or a respirator is necessary.[1]

Disposal Protocol for Boc-N-Me-Glu(Obzl)-OH

The following protocol outlines the recommended steps for the safe disposal of this compound as a solid waste.

Step 1: Waste Collection

  • Solid Waste: Collect any unused, dry this compound and any contaminated disposable materials (e.g., weighing paper, gloves, wipes) in a designated and clearly labeled hazardous waste container.[2]

  • Labeling: The waste container must be labeled with the full chemical name, "this compound," and any additional information required by your institution's Environmental Health and Safety (EHS) department.[2]

Step 2: Spill Management

  • In the event of a small spill of solid material, carefully sweep or scoop the powder into the designated hazardous waste container.[2] Take precautions to avoid creating dust.[2][3]

  • For larger spills, it is imperative to consult your institution's EHS guidelines and, if necessary, utilize a spill kit and involve trained emergency personnel.[2]

Step 3: Final Disposal

  • All waste containing this compound must be disposed of through a licensed and professional waste disposal service.[2]

  • Contact your institution's EHS department to schedule a pickup and ensure proper final disposal.[2]

  • Do not dispose of this chemical down the sink or in regular trash.[2]

  • Incineration or other chemical treatments should not be attempted unless conducted in a facility with the appropriate permits and equipment.[2]

Step 4: Decontamination

  • Thoroughly clean all surfaces that have come into contact with this compound using an appropriate solvent and cleaning agents.

  • All cleaning materials, such as wipes and absorbent pads, must also be disposed of as hazardous waste.[2]

Summary of Safety and Disposal Information

ParameterInformationSource
Physical State Solid, powder[3][4]
Color White to slight yellow or beige[3][4]
Storage Temperature 2-8°C[4][5]
Solubility Insoluble in water[3]
Primary Hazard Not classified as hazardous, but handle with care[1]
PPE Safety goggles, gloves, lab coat, respiratory protection (if dust)[1]
Disposal Method Collect in a labeled hazardous waste container for professional disposal[2]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: Have this compound for Disposal ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe is_spill Is it a spill? ppe->is_spill small_spill Small Spill: Carefully sweep into waste container is_spill->small_spill Yes, small large_spill Large Spill: Consult EHS & use spill kit is_spill->large_spill Yes, large collect_waste Collect solid waste & contaminated items in a labeled hazardous waste container is_spill->collect_waste No small_spill->collect_waste large_spill->collect_waste contact_ehs Contact Institutional EHS for pickup by a licensed waste disposal service collect_waste->contact_ehs decontaminate Decontaminate surfaces and dispose of cleaning materials as hazardous waste contact_ehs->decontaminate end End: Safe Disposal Complete decontaminate->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling Boc-N-Me-Glu(Obzl)-OH

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Boc-N-Me-Glu(Obzl)-OH

Audience: Researchers, scientists, and drug development professionals.

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE for handling this compound.

PPE CategoryItemSpecifications
Eye Protection Safety GogglesChemical splash goggles compliant with ANSI Z87.1 standards should be worn.[2]
Hand Protection Chemical-Resistant GlovesNitrile or neoprene gloves are recommended. Always inspect gloves before use and consult the manufacturer's compatibility chart.[2][3]
Body Protection Laboratory CoatA long-sleeved, fully buttoned lab coat is required. For tasks with a higher risk of splashing, a chemical-resistant apron is advised.[2][3]
Respiratory Protection Fume Hood/RespiratorAll handling of the powdered compound or preparation of solutions should occur in a certified chemical fume hood to prevent inhalation.[3][4]

Operational and Disposal Plan

Proper handling and disposal protocols are critical for laboratory safety and environmental compliance.

Step-by-Step Handling Protocol
  • Preparation and Engineering Controls :

    • Ensure a certified chemical fume hood is operational before starting work.

    • Gather all necessary materials, such as spatulas, weighing paper, and glassware, and place them inside the fume hood to minimize movement of the powder in the open lab.[4]

    • Before use, allow the container of this compound to equilibrate to room temperature to prevent moisture condensation.[3]

  • Weighing and Transfer :

    • Perform all weighing and transfer operations within the fume hood to contain any dust.

    • Use anti-static weigh boats or paper to prevent the powder from scattering.

    • Close the container tightly after use.

  • Dissolution and Reaction :

    • When preparing solutions, add the solid to the solvent slowly to avoid splashing.

    • Ensure all reaction setups are secure and within the fume hood.[3]

  • Post-Handling :

    • Decontaminate all surfaces and equipment that may have come into contact with the chemical.

    • Remove PPE in the correct order to prevent cross-contamination (gloves first, then lab coat, followed by eye protection).[4]

    • Wash hands thoroughly with soap and water after handling the compound.

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination.

  • Unused Compound : Dispose of as hazardous chemical waste in a clearly labeled and sealed container.[1]

  • Contaminated Materials : Any items that have come into contact with the chemical, such as gloves, pipette tips, and weigh boats, should be considered hazardous waste and collected in a designated, labeled container.[4]

  • Solutions : Aqueous and organic solutions containing this compound should be collected in separate, appropriate hazardous waste containers. Do not pour solutions down the drain.[3]

Emergency Procedures

  • Skin Contact : Immediately wash the affected area with plenty of soap and water and remove contaminated clothing.[3]

  • Eye Contact : Flush the eyes with copious amounts of water for at least 15 minutes as a precaution.[3]

  • Inhalation : If inhaled, move the individual to fresh air.[3]

  • Spill : For a minor spill, absorb the material with an inert absorbent and place it in a sealed container for hazardous waste disposal.[3]

In all cases of exposure or significant spills, seek immediate medical attention and inform your institution's Environmental Health and Safety (EHS) department.

Workflow for Safe Handling and Disposal

prep Preparation - Don PPE - Work in Fume Hood weigh Weighing & Transfer - Use anti-static tools - Keep container closed prep->weigh Proceed dissolve Dissolution & Reaction - Add solid to solvent slowly - Secure setup weigh->dissolve Proceed post_handle Post-Handling - Decontaminate - Remove PPE correctly - Wash hands dissolve->post_handle Complete waste_liquid Liquid Waste (Aqueous & Organic Solutions) dissolve->waste_liquid waste_solid Solid Waste (Unused compound, contaminated items) post_handle->waste_solid disposal Hazardous Waste Disposal - Labeled, sealed containers waste_solid->disposal waste_liquid->disposal

Caption: Workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.